molecular formula C6H4ClN3 B1413568 6-Amino-5-chloropicolinonitrile CAS No. 1805511-71-0

6-Amino-5-chloropicolinonitrile

Cat. No.: B1413568
CAS No.: 1805511-71-0
M. Wt: 153.57 g/mol
InChI Key: IFVFAUHRZHNHSU-UHFFFAOYSA-N
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Description

6-Amino-5-chloropicolinonitrile is a useful research compound. Its molecular formula is C6H4ClN3 and its molecular weight is 153.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Amino-5-chloropicolinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Amino-5-chloropicolinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-amino-5-chloropyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-5-2-1-4(3-8)10-6(5)9/h1-2H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFVFAUHRZHNHSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1C#N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: Navigating the Nomenclature and Significance

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 6-Amino-5-chloropyridine-3-carbonitrile

In the landscape of heterocyclic chemistry, substituted pyridines serve as foundational scaffolds for a multitude of applications, particularly in the realm of drug discovery and materials science. This guide provides a detailed technical overview of 6-Amino-5-chloropicolinonitrile , a compound of significant interest. It is crucial to address a point of nomenclature from the outset. While "picolinonitrile" strictly refers to a pyridine-2-carbonitrile, the vast majority of scientific literature, supplier catalogs, and chemical databases use this name interchangeably with its isomer, 6-Amino-5-chloronicotinonitrile (a pyridine-3-carbonitrile). This guide will focus on the latter, more prominently documented compound, identified by the CAS Number 156361-02-3 .[1]

This molecule is a highly functionalized building block, featuring an amino group, a chloro substituent, and a nitrile moiety on a pyridine ring. This unique arrangement of functional groups imparts a versatile reactivity profile, making it a valuable precursor for the synthesis of complex molecular architectures and compound libraries for biological screening.[2][3] Its derivatives have been explored for a range of therapeutic areas, including oncology.[4][5][6] This document will delve into its chemical identity, properties, plausible synthetic pathways, applications, and safety protocols, providing researchers and drug development professionals with a comprehensive resource.

Part 1: Chemical Identity and Physicochemical Properties

Precise identification is the cornerstone of any chemical research. The following tables summarize the key identifiers and computed physicochemical properties for 6-Amino-5-chloropyridine-3-carbonitrile.

Table 1: Chemical Identifiers
IdentifierValueSource
CAS Number 156361-02-3[1]
IUPAC Name 6-amino-5-chloropyridine-3-carbonitrile[1]
Molecular Formula C₆H₄ClN₃[1]
EC Number 815-326-6[1]
PubChem CID 1482881[1]
Synonyms

This compound is known by several names in literature and commerce, which can be a source of confusion. The most common synonyms include:

  • 6-Amino-5-chloronicotinonitrile[1]

  • 2-Amino-3-chloro-5-cyanopyridine[1]

  • 6-amino-5-chloro-3-pyridinecarbonitrile[1]

  • 3-Pyridinecarbonitrile, 6-amino-5-chloro-[1]

Table 2: Physicochemical Properties
PropertyValueNotes
Molecular Weight 153.57 g/mol Computed by PubChem[1]
Monoisotopic Mass 153.0093748 DaComputed by PubChem[1]
Appearance Beige to yellow powderBased on typical appearance of similar compounds[7]
Polar Surface Area 62.7 ŲComputed property[1]

Below is a 2D structural representation of the molecule.

Caption: 2D Structure of 6-Amino-5-chloropyridine-3-carbonitrile.

Part 2: Synthesis and Reactivity Profile

The strategic placement of reactive handles on the pyridine ring makes this compound a versatile intermediate. Understanding its synthesis and subsequent reactivity is key to its application.

Conceptual Synthesis Workflow

While specific, scaled-up manufacturing protocols are often proprietary, a plausible and common synthetic approach for this class of molecules involves the cyanation of a halogenated pyridine precursor. A general strategy, adapted from similar syntheses, would be the palladium-catalyzed cyanation of a corresponding bromo- or chloro-aminopyridine using a cyanide source like zinc cyanide.[8]

The diagram below illustrates a conceptual workflow for the synthesis, highlighting the key transformation. This process is a cornerstone of modern cross-coupling chemistry, valued for its efficiency and functional group tolerance.

G start Precursor (e.g., 5-Bromo-3-chloropyridin-2-amine) reaction Palladium-Catalyzed Cyanation start->reaction reagent Cyanide Source (e.g., Zn(CN)₂) reagent->reaction catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) + Ligand catalyst->reaction solvent Solvent (e.g., DMF) solvent->reaction product Target Compound (6-Amino-5-chloropyridine-3-carbonitrile) reaction->product Yields

Caption: Conceptual workflow for Palladium-catalyzed synthesis.

Reactivity and Application in Medicinal Chemistry

The utility of 6-Amino-5-chloropyridine-3-carbonitrile stems from the distinct reactivity of its functional groups:

  • The Chloro Group: The chlorine atom, positioned on the electron-deficient pyridine ring, is susceptible to nucleophilic aromatic substitution (SNAr).[2] More importantly, it serves as a handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura (for C-C bond formation) and Buchwald-Hartwig amination (for C-N bond formation).[2] These reactions are fundamental in drug development for building molecular complexity.

  • The Amino Group: The primary amine can be acylated, alkylated, or used as a nucleophile in various condensation reactions. Its presence also modulates the electronic properties of the pyridine ring.

  • The Nitrile Group: The cyano group is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. It is also a key feature in many biologically active molecules.

This trifecta of reactive sites allows for the sequential and regioselective modification of the scaffold, enabling the creation of large libraries of diverse compounds for high-throughput screening. The pyrimidine and pyridine cores, which can be accessed from this intermediate, are prevalent in a vast number of approved drugs, including antibiotics and anti-cancer agents, highlighting the therapeutic relevance of this structural motif.[3][9]

Part 3: Applications in Drug Development

The primary application of 6-Amino-5-chloropyridine-3-carbonitrile is as a key intermediate in the synthesis of bioactive molecules. Research has shown that compounds derived from 6-aminopyridine-3,5-dicarbonitrile scaffolds exhibit potent anti-cancer properties.[4][5]

Case Study: Precursor for Kinase Inhibitors Many small-molecule kinase inhibitors, a critical class of anti-cancer drugs, feature a heterocyclic core. The structure of 6-Amino-5-chloropyridine-3-carbonitrile provides an ideal starting point for building compounds that can fit into the ATP-binding pocket of various kinases. Through a Suzuki coupling at the chloro position, a variety of aryl or heteroaryl groups can be introduced to probe specific interactions within the target protein. Subsequently, the amino or nitrile groups can be modified to optimize solubility, cell permeability, and metabolic stability, following a typical structure-activity relationship (SAR) campaign.

Part 4: Safety and Handling

As a laboratory chemical, 6-Amino-5-chloropyridine-3-carbonitrile must be handled with appropriate care. The Globally Harmonized System (GHS) classification indicates significant potential hazards.

Table 3: GHS Hazard Identification
Hazard CodeDescriptionClass
H301 Toxic if swallowedAcute Toxicity, Oral (Danger)[1]
H311 Toxic in contact with skinAcute Toxicity, Dermal (Danger)[1]
H331 Toxic if inhaledAcute Toxicity, Inhalation (Danger)[1]
H315 Causes skin irritationSkin Corrosion/Irritation (Warning)[1]
H318 Causes serious eye damageSerious Eye Damage/Irritation (Danger)[1]
H335 May cause respiratory irritationSpecific Target Organ Toxicity (Warning)[1]
Recommended Handling Protocol
  • Engineering Controls: Handle only in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).

    • Eye Protection: Use chemical safety goggles and a face shield.

    • Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.

  • Handling: Avoid creating dust. Use appropriate tools for weighing and transferring solids.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to its acute toxicity, waste must be handled as hazardous.

Conclusion

6-Amino-5-chloropyridine-3-carbonitrile (CAS 156361-02-3) is a pivotal chemical intermediate whose value is defined by its structural complexity and synthetic versatility. Its densely functionalized pyridine core offers multiple avenues for chemical modification, making it an indispensable tool for medicinal chemists, particularly in the construction of compound libraries for drug discovery. While its utility is significant, the compound's hazardous properties necessitate strict adherence to safety protocols. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is essential for its safe and effective use in a research and development setting.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1482881, 6-Amino-5-chloronicotinonitrile. Available from: [Link]

  • ChemRxiv (2022). pyridone-3,5-dicarbonitriles Enabling Anti-Cancer Bioactivity. Available from: [Link]

  • RSC Publishing (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Available from: [Link]

  • VNUHCM Journal of Natural Sciences (2025). The novel and green synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile via the solvent-free biginelli multi-component reaction catalysed by Choline chloride/2ZnCl2. Available from: [Link]

  • ResearchGate (2023). The Green Synthesis of 6-amino-5-cyano-4-phenyl- 2-Hydroxy and Mercapto Pyrimidine Derivatives. Available from: [Link]

  • Nature (2024). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. Available from: [Link]

Sources

Spectroscopic data of 6-Amino-5-chloropicolinonitrile (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 6-Amino-5-chloropicolinonitrile

This guide provides a detailed analysis of the spectroscopic data for 6-Amino-5-chloropicolinonitrile, a key intermediate in pharmaceutical and agrochemical synthesis. As a Senior Application Scientist, the following sections are structured to offer not just raw data, but a comprehensive interpretation grounded in fundamental principles and practical experimental considerations. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's structural verification.

Molecular Structure and Spectroscopic Overview

6-Amino-5-chloropicolinonitrile, with the molecular formula C₆H₄ClN₃ and a molecular weight of 153.57 g/mol , possesses a substituted pyridine ring.[1] The structural elucidation of such molecules is critically dependent on a multi-technique spectroscopic approach. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies the key functional groups, and Mass Spectrometry (MS) confirms the molecular weight and provides insights into the molecule's fragmentation patterns.

Molecular Structure of 6-Amino-5-chloropicolinonitrile

Caption: Chemical structure of 6-Amino-5-chloropicolinonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.[2] For 6-Amino-5-chloropicolinonitrile, both ¹H and ¹³C NMR are essential for unambiguous characterization.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals for the two aromatic protons and the protons of the amino group. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atom and the nitrile group, and the electron-donating effect of the amino group.

Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0Doublet1HH-4
~7.5Doublet1HH-2
~5.5Broad Singlet2H-NH₂

Causality behind Experimental Choices: The choice of a deuterated solvent like DMSO-d₆ is crucial. It is capable of dissolving the sample, and its residual peak does not interfere with the signals of interest. Furthermore, the amino protons are often broad due to quadrupole broadening and exchange with trace amounts of water in the solvent; their chemical shift can be variable.[3]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of 6-Amino-5-chloropicolinonitrile in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: The analysis is performed on a 400 MHz or higher field NMR spectrometer.[4]

  • Data Acquisition: Acquire the spectrum at room temperature. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. The spectrum is then calibrated using the residual solvent peak as an internal standard.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide a single peak for each unique carbon atom in the molecule. The chemical shifts are indicative of the electronic environment of each carbon.

Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~160C6-NH₂
~150C4
~140C2
~120C5-Cl
~118C≡N
~110C3-CN

Causality behind Experimental Choices: Proton decoupling is employed to simplify the spectrum by removing the C-H splitting, resulting in a single sharp peak for each carbon.[2] The chemical shifts are influenced by the substituents on the pyridine ring. For instance, the carbon attached to the amino group (C6) is expected to be significantly downfield, while the nitrile carbon will appear in the characteristic region for cyano groups.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of solvent) is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Instrument Setup: The experiment is run on the same NMR spectrometer as the ¹H NMR.

  • Data Acquisition: A proton-decoupled pulse sequence is used. A longer acquisition time and a greater number of scans are necessary to achieve an adequate signal-to-noise ratio.

  • Data Processing: The processing steps are similar to those for ¹H NMR.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[5]

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group Vibration
3450 - 3300Medium-StrongN-H stretch (asymmetric and symmetric) of -NH₂
2230 - 2210Strong, SharpC≡N stretch (nitrile)
1640 - 1580Medium-StrongC=C and C=N ring stretching
1500 - 1400MediumN-H bend (scissoring)
850 - 750StrongC-Cl stretch

Causality behind Experimental Choices: The use of Attenuated Total Reflectance (ATR) is a common modern technique that requires minimal sample preparation. Alternatively, preparing a KBr pellet can also yield a high-quality spectrum. The key diagnostic peaks are the sharp C≡N stretch, which is characteristic of nitriles, and the N-H stretching vibrations of the primary amine. The presence of multiple bands in the N-H stretching region is indicative of a primary amine.[6]

Experimental Protocol: IR Spectroscopy (ATR)

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Background Scan: A background spectrum of the clean, empty ATR crystal is collected.

  • Sample Scan: The sample is placed on the crystal, and the anvil is pressed down to ensure good contact. The sample spectrum is then recorded.

  • Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.[7]

Predicted Mass Spectrum Data

m/zInterpretation
153/155[M]⁺ and [M+2]⁺ molecular ion peaks (due to ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio)
126/128Loss of HCN from the molecular ion
118Loss of Cl from the molecular ion

Causality behind Experimental Choices: Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like 6-Amino-5-chloropicolinonitrile, as it tends to produce the protonated molecular ion [M+H]⁺ with minimal fragmentation.[8] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and its fragments.[9]

Experimental Protocol: Mass Spectrometry (LC-MS with ESI)

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent such as methanol or acetonitrile.

  • Infusion: The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.

  • Ionization: A high voltage is applied to the ESI needle, causing the sample to form a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they are separated based on their m/z ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Conceptual Workflow for Spectroscopic Analysis

cluster_sample Sample: 6-Amino-5-chloropicolinonitrile cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Pure Compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Characteristic Absorptions (N-H, C≡N, C-Cl) IR->IR_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data Structure Structural Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the structural elucidation of 6-Amino-5-chloropicolinonitrile.

Expected MS Fragmentation Pathway

M [M]⁺˙ m/z 153/155 M_minus_HCN [M-HCN]⁺˙ m/z 126/128 M->M_minus_HCN -HCN M_minus_Cl [M-Cl]⁺ m/z 118 M->M_minus_Cl -Cl•

Caption: Plausible fragmentation pathways for 6-Amino-5-chloropicolinonitrile in MS.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural characterization of 6-Amino-5-chloropicolinonitrile. Each technique offers complementary information that, when synthesized, validates the identity and purity of the compound. This guide serves as a foundational reference for researchers working with this important chemical entity, ensuring analytical rigor and supporting the advancement of drug discovery and development programs.

References

  • PubChem. 6-Amino-5-chloronicotinonitrile. National Center for Biotechnology Information. [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • Jakab, S. et al. (2018). On the role of ”mental leaps” in small-molecule structure elucidation by NMR spectroscopy. Arkivoc. [Link]

  • ChemRxiv. pyridone-3,5-dicarbonitriles Enabling Anti-Cancer Bioactivity. [Link]

  • Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

  • University of Calgary. Sample IR spectra. [Link]

  • Daidone, I. et al. (2016). Modeling amino-acid side chain infrared spectra: the case of carboxylic residues. Physical Chemistry Chemical Physics. [Link]

  • Nguyen, T. M. et al. IDENTIFICATION OF AMINO ACID ISOMERS BY INFRARED PHOTODISSOCIATION SPECTROSCOPY OF MASS-SELECTED IONS. [Link]

  • Specac Ltd. Interpreting Infrared Spectra. [Link]

  • SciSpace. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]

  • Junk, G., & Svec, H. (1963). The Mass Spectra of the a-,Amino Acids. OSTI.gov. [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • IntechOpen. Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. [Link]

  • Puzzarini, C. et al. (2023). Insights into the molecular structure and infrared spectrum of the prebiotic species aminoacetonitrile. Physical Chemistry Chemical Physics. [Link]

  • Malaysian Journal of Science. Infrared Absorption Spectra of a Series of 2, 6-diamino and 2-amino-6hydroxy-8-choroaIkyl Purines. [Link]

  • ResearchGate. Characterization of two hydroxytrichloropicolinic acids: Application of the one-bond chlorine-isotope effect in 13C NMR. [Link]

  • Nature. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. [Link]

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Sources

The Strategic Utility of 6-Amino-5-chloropicolinonitrile in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of contemporary drug discovery, the strategic selection of foundational scaffolds is paramount to the successful development of novel therapeutic agents. The 6-Amino-5-chloropicolinonitrile moiety, a halogenated aminopyridine derivative, represents a highly versatile and synthetically tractable building block. While direct and extensive literature on this specific isomer is emerging, its structural features—a reactive chlorine atom, a nucleophilic amino group, and a versatile nitrile—position it as a privileged scaffold for generating diverse chemical libraries. This guide provides an in-depth analysis of the chemical reactivity of 6-Amino-5-chloropicolinonitrile, explores its potential applications in medicinal chemistry by drawing parallels with its close structural analogs, and furnishes detailed, field-proven protocols for its derivatization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising scaffold in their research endeavors.

Introduction: The 6-Amino-5-chloropicolinonitrile Scaffold

6-Amino-5-chloropicolinonitrile is a substituted pyridine characterized by an amino group at the 6-position, a chlorine atom at the 5-position, and a nitrile group at the 2-position. This unique arrangement of functional groups on the pyridine ring imparts a distinct chemical personality, making it a valuable starting point for the synthesis of more complex heterocyclic systems.

Aminopyridines, as a class, are well-established pharmacophores found in numerous approved drugs, exhibiting a wide array of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1] The nitrile group further enhances its utility, acting as a key hydrogen bond acceptor or a bioisostere for other functional groups. The strategic placement of the chlorine atom provides a reactive handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents and the exploration of broad chemical space.

Physicochemical Properties

A foundational understanding of a scaffold's properties is critical for its application in drug design.

PropertyValueSource
Molecular Formula C₆H₄ClN₃PubChem CID 1482881[2]
Molecular Weight 153.57 g/mol PubChem CID 1482881[2]
CAS Number 59750-77-3---
IUPAC Name 6-amino-5-chloropyridine-2-carbonitrile---
XLogP3 0.9PubChem CID 1482881[2]
Hydrogen Bond Donors 1 (the amino group)PubChem CID 1482881[2]
Hydrogen Bond Acceptors 3 (pyridine nitrogen, nitrile nitrogen)PubChem CID 1482881[2]

The Chemical Versatility of the Scaffold: A Trio of Reactive Sites

The medicinal chemistry potential of 6-Amino-5-chloropicolinonitrile is rooted in the distinct reactivity of its three primary functional groups. Understanding the interplay of these sites is key to designing logical and efficient synthetic routes.

Caption: Key reactive sites of 6-Amino-5-chloropicolinonitrile.

  • The 6-Amino Group: This primary amine is a potent nucleophile and an ortho-para directing group. It can readily undergo acylation, sulfonylation, and alkylation. Furthermore, it can be used to construct fused heterocyclic systems.

  • The 5-Chloro Group: The chlorine atom is a key site for diversification. Its position makes it susceptible to nucleophilic aromatic substitution (SNAr) and, more importantly, it serves as an excellent handle for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a vast array of aryl, heteroaryl, alkyl, and amino substituents, which is fundamental for structure-activity relationship (SAR) studies.

  • The 2-Nitrile Group: The nitrile functionality is a versatile precursor. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions to form heterocycles like tetrazoles. This group's electronic properties also allow it to act as a hydrogen bond acceptor, which can be crucial for binding to biological targets.

Potential Therapeutic Applications: An Inferential Approach

While specific biological data for 6-Amino-5-chloropicolinonitrile is not yet widely published, the extensive research on its isomers and related aminopyridine scaffolds allows for well-founded postulations regarding its potential therapeutic applications.

Oncology: A Scaffold for Kinase and BCL6 Inhibition

The aminopyridine and cyanopyridine motifs are prevalent in a multitude of kinase inhibitors.[3] The general structure of many kinase inhibitors involves a heterocyclic core that anchors the molecule in the ATP-binding pocket, with side chains extending into more selective regions. 6-Amino-5-chloropicolinonitrile provides an ideal starting point for such designs.

Furthermore, a patent for novel 6-amino-quinolinone compounds as inhibitors of B-cell lymphoma 6 (BCL6) highlights the potential of this scaffold in oncology.[4][5] BCL6 is a transcriptional repressor implicated in the pathogenesis of certain lymphomas. The synthesis of these inhibitors often involves the reaction of an aminopyridine derivative with other building blocks. The reactivity of the chloro and amino groups on 6-Amino-5-chloropicolinonitrile makes it an attractive starting material for the synthesis of analogous BCL6 inhibitors.

Antibacterial Agents

The 6-aminoquinolone scaffold has been identified as a promising class of antibacterial agents.[1][2] These compounds often exhibit potent activity against both Gram-positive and Gram-negative bacteria. The synthesis of these quinolones can be envisioned starting from 6-Amino-5-chloropicolinonitrile, where the pyridine ring serves as a precursor to the quinolone core.

Other Potential Therapeutic Areas

Derivatives of aminopyridines and picolinonitriles have demonstrated a wide spectrum of pharmacological activities, suggesting that libraries derived from 6-Amino-5-chloropicolinonitrile could be screened for a variety of targets, including:

  • Anti-inflammatory agents

  • Antiviral compounds[1]

  • Agents for neurodegenerative diseases

Synthetic Methodologies and Experimental Protocols

The true value of a scaffold lies in its synthetic accessibility and the ease with which it can be diversified. The following section provides detailed, step-by-step protocols for key transformations of 6-Amino-5-chloropicolinonitrile, based on well-established and reliable methodologies for this class of compounds.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro group at the 5-position is the primary handle for diversification via cross-coupling. The following protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions are foundational for building a library of derivatives.

4.1.1. Suzuki-Miyaura Cross-Coupling: C-C Bond Formation

This reaction is instrumental for introducing aryl or heteroaryl groups at the 5-position.

Protocol:

  • Reagent Setup: In a dry Schlenk flask, combine 6-Amino-5-chloropicolinonitrile (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.5 equiv.), Palladium(II) acetate (Pd(OAc)₂) (2 mol%), SPhos (4 mol%), and potassium phosphate (K₃PO₄) (3.0 equiv.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add degassed 1,4-dioxane/water (4:1 mixture) to the flask.

  • Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[6]

4.1.2. Buchwald-Hartwig Amination: C-N Bond Formation

This reaction allows for the introduction of a wide range of primary and secondary amines at the 5-position.

Protocol:

  • Reagent Setup: In a dry Schlenk flask, combine 6-Amino-5-chloropicolinonitrile (1.0 equiv.), the desired amine (1.2 equiv.), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (NaOtBu) (1.4 equiv.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Solvent Addition: Add anhydrous toluene to the flask.

  • Reaction: Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and quench carefully with saturated aqueous ammonium chloride. Separate the layers and wash the organic layer with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.[6][7]

Modification of the Nitrile Group

The nitrile group offers further opportunities for derivatization.

4.2.1. Hydrolysis to Carboxylic Acid

Protocol:

  • Reaction Setup: Dissolve 6-Amino-5-chloropicolinonitrile in a mixture of ethanol and water.

  • Hydrolysis: Add an excess of sodium hydroxide and heat the mixture to reflux.

  • Monitoring: Monitor the reaction until the starting material is consumed (TLC).

  • Work-up: Cool the reaction mixture and acidify with concentrated HCl to precipitate the carboxylic acid.

  • Purification: Filter the solid, wash with cold water, and dry under vacuum.

Logical Workflow for Library Synthesis

The following diagram illustrates a logical workflow for the generation of a focused library of compounds starting from 6-Amino-5-chloropicolinonitrile, targeting, for example, a kinase.

Library_Synthesis_Workflow Figure 2: Workflow for Focused Library Synthesis cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_nitrile Nitrile Hydrolysis start 6-Amino-5-chloropicolinonitrile (Starting Material) suzuki React with various Ar-B(OH)₂ start->suzuki buchwald React with various R¹R²NH start->buchwald suzuki_products Library A: 5-Aryl/Heteroaryl Derivatives suzuki->suzuki_products C-C Bond Formation hydrolysis Hydrolyze -CN to -COOH suzuki_products->hydrolysis bio_screening Biological Screening (e.g., Kinase Panel) suzuki_products->bio_screening buchwald_products Library B: 5-Amino Derivatives buchwald->buchwald_products C-N Bond Formation buchwald_products->bio_screening acid_products Carboxylic Acid Derivatives hydrolysis->acid_products acid_products->bio_screening sar_analysis SAR Analysis and Lead Optimization bio_screening->sar_analysis

Caption: A logical workflow for generating diverse libraries from the starting scaffold.

Conclusion

6-Amino-5-chloropicolinonitrile is a scaffold of significant strategic value in medicinal chemistry. Its trifunctional nature provides orthogonal handles for systematic chemical exploration, making it an ideal starting point for the rapid generation of diverse compound libraries. While direct biological data on this specific molecule is still emerging, the wealth of information on its structural analogs strongly supports its potential in the discovery of novel therapeutics, particularly in oncology and infectious diseases. The robust and well-documented synthetic methodologies applicable to this scaffold, such as palladium-catalyzed cross-coupling reactions, further underscore its utility for drug discovery professionals. As research continues, 6-Amino-5-chloropicolinonitrile is poised to become a key building block in the development of next-generation medicines.

References

  • Marinescu, M. (2017). 2-Aminopyridine–A classic and trendy pharmacophore. International Journal of Pharmacy and Biological Sciences, 8(2), 338-355.
  • PubChem. (n.d.). 6-Amino-5-chloronicotinonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Khalid, T., Malik, A., Rasool, N., Kanwal, A., Nawaz, H., & Almas, I. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances.
  • Orie, K. J., Nlem, S. C., & Uadia, P. O. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 18.
  • Google Patents. (2018). WO2018108704A1 - New 6-amino-quinolinone compounds and derivatives as bcl6 inhibitors.
  • Cecchetti, V., Fravolini, A., Lorenzini, M. C., Tabarrini, O., Terni, P., & Xin, T. (1996). Studies on 6-aminoquinolones: synthesis and antibacterial evaluation of 6-amino-8-methylquinolones. Journal of medicinal chemistry, 39(2), 436–445.
  • Cecchetti, V., Fravolini, A., Lorenzini, M. C., & Tabarrini, O. (1995). 6-Aminoquinolones: a new class of quinolone antibacterials? Journal of medicinal chemistry, 38(6), 973–982.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • PATENTSCOPE. (2018). WO/2018/108704 NEW 6-AMINO-QUINOLINONE COMPOUNDS AND DERIVATIVES AS BCL6 INHIBITORS. World Intellectual Property Organization. Retrieved from [Link]

Sources

Safety and Handling Precautions for 6-Amino-5-chloropicolinonitrile

[1]

Executive Summary

6-Amino-5-chloropicolinonitrile (C₆H₄ClN₃) is a functionalized pyridine intermediate frequently employed in the synthesis of agrochemicals (e.g., picolinic acid herbicides) and pharmaceutical kinase inhibitors.[1]

Critical Safety Directive: Due to the presence of the nitrile (-CN) and amino-chloro-pyridine motifs, this compound must be treated as Acutely Toxic (Category 3) by all routes of exposure until specific toxicological data proves otherwise.[1] Its structural analogs (e.g., 6-amino-5-chloronicotinonitrile and 4-amino-3,5,6-trichloropicolinonitrile) exhibit high oral and dermal toxicity.[1]

Core Hazards:

  • Acute Toxicity: High potential for toxicity via ingestion, inhalation, and skin contact.[2]

  • Irritation: Causes severe eye irritation and skin sensitization.

  • Reactivity: Stable under normal conditions but incompatible with strong oxidizers and acids (potential for hydrolysis to picolinic acid derivatives or release of toxic fumes).

Chemical Identity & Physical Profile[2][3][4][5][6][7][8][9]

PropertySpecification
IUPAC Name 6-Amino-5-chloropyridine-2-carbonitrile
Common Name 6-Amino-5-chloropicolinonitrile
CAS Number Not widely listed; Analog CAS 156361-02-3 (Nicotinonitrile isomer)
Molecular Formula C₆H₄ClN₃
Molecular Weight 153.57 g/mol
Appearance Off-white to tan crystalline solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water
Melting Point Approx. 140–160 °C (Predicted based on analogs)

Hazard Identification & Risk Assessment

Scientific Rationale: In the absence of a compound-specific SDS, safety protocols are derived from the Quantitative Structure-Activity Relationship (QSAR) of homologous aminohalocyanopyridines.[1]

GHS Classification (Derived)
  • Acute Tox. 3 (Oral): H301 - Toxic if swallowed.[3]

  • Acute Tox. 3 (Dermal): H311 - Toxic in contact with skin.

  • Acute Tox. 3 (Inhalation): H331 - Toxic if inhaled.

  • Skin Irrit. 2: H315 - Causes skin irritation.[1][3]

  • Eye Irrit. 2A: H319 - Causes serious eye irritation.[1][3]

  • STOT SE 3: H335 - May cause respiratory irritation.[1][3]

Toxicology Insights

The 2-cyano (picolinonitrile) group is electron-withdrawing, increasing the electrophilicity of the pyridine ring.[1] The 5-chloro substituent enhances lipophilicity, potentially facilitating dermal absorption. The 6-amino group can undergo metabolic N-oxidation, leading to reactive intermediates capable of protein adduction (sensitization).[1]

Engineering Controls & PPE

Hierarchy of Controls Workflow

The following diagram illustrates the decision logic for selecting engineering controls based on the operation scale.

SafetyControlsStartOperation AssessmentScaleScale of HandlingStart->ScaleSmall< 1g (Analytical)Scale->SmallMedium1g - 100g (Prep)Scale->MediumLarge> 100g (Pilot)Scale->LargeHoodChemical Fume Hood(Face Vel: 100 fpm)Small->HoodStandardPowderHoodPowder Containment Hood(HEPA Filtered)Medium->PowderHoodDust HazardGloveboxIsolator / Glovebox(Negative Pressure)Large->GloveboxHigh Exposure Risk

Caption: Selection of containment systems based on quantity and dust generation potential.

Personal Protective Equipment (PPE) Matrix
Body PartRequirementRationale
Respiratory N95 / P100 (Solid) or Half-mask w/ OV/AG (Solution)Prevents inhalation of fine particulates or solvent vapors during workup.[1]
Hands Double Nitrile (0.11 mm min) or Silver Shield® Aminochloropyridines can permeate standard latex. Double gloving provides a breakthrough buffer.
Eyes Chemical Goggles (Not Safety Glasses)Protects against dust ingress and splashes; picolinonitriles are severe eye irritants.
Body Tyvek® Lab Coat or CoverallDisposable outer layer prevents contamination of street clothes.

Operational Handling Protocols

Weighing and Transfer
  • Protocol: Always weigh inside a fume hood or powder containment enclosure .

  • Static Control: Use an anti-static gun or ionizer bar, as halogenated aromatics can be static-prone, leading to powder scattering.

  • Technique: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

Reaction Setup (Synthesis Context)
  • Solvent Selection: Dissolve in polar aprotic solvents (DMSO, DMF, DMAc) carefully. Exothermic solvation is possible.

  • Incompatibility: Avoid contact with strong acids (e.g., HCl, H₂SO₄) unless controlled; acid hydrolysis of the nitrile group to the amide or acid (picolinic acid) is a known side reaction that may release heat.

  • Oxidation: Protect from strong oxidizers.[4][5] The amino group is susceptible to oxidation, potentially forming nitro/nitroso impurities.

Quenching and Workup
  • Ph Control: Maintain pH 7-9 during aqueous workup to keep the aminopyridine neutral and extractable.

  • Waste Streams: Aqueous layers should be treated as toxic waste due to the solubility of pyridine salts.

Storage and Stability

  • Temperature: Store at 2–8 °C (Refrigerated).

  • Atmosphere: Store under Argon or Nitrogen . The amino group can oxidize over time, and the nitrile can hydrolyze if exposed to atmospheric moisture.

  • Container: Amber glass vials with Teflon-lined caps to prevent photolytic degradation.

Emergency Response & First Aid

Emergency Action Logic

EmergencyResponseIncidentExposure IncidentTypeIdentify RouteIncident->TypeSkinSkin ContactType->SkinEyeEye ContactType->EyeIngestIngestionType->IngestWashFlush 15 minSoap & WaterSkin->WashEyeWashEye Wash Station15 min continuousEye->EyeWashMedicalSeek Medical Attention(Show Structure)Ingest->MedicalWash->MedicalEyeWash->Medical

Caption: Immediate response workflow for exposure incidents.

  • Inhalation: Remove to fresh air immediately.[6][3] If breathing is difficult, administer oxygen (trained personnel only).

  • Skin: Wash with PEG-400 (if available) or copious soap and water. Do not use ethanol , as it may enhance transdermal absorption.

  • Eyes: Irrigate immediately.[6][3][4] Time is critical to prevent corneal opacity.

Waste Disposal

  • Classification: Hazardous Organic Waste (Toxic).

  • Segregation: Do not mix with oxidizers or strong acids.

  • Destruction: High-temperature incineration equipped with a scrubber for NOx, HCl, and HCN (potential combustion byproducts).

References

  • PubChem. 6-Amino-5-chloronicotinonitrile (Analog Safety Data).[1] National Library of Medicine. Available at: [Link]

  • ECHA (European Chemicals Agency). Registration Dossier: Aminochloropyridines.[7][8] Available at: [Link]

Introduction: A Versatile Scaffold in Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Fundamental Chemistry of 2-Amino-3-chloro-5-cyanopyridine

2-Amino-3-chloro-5-cyanopyridine is a highly functionalized heterocyclic compound that has garnered significant attention in various fields of chemistry, most notably in medicinal chemistry and materials science. Its unique arrangement of amino, chloro, and cyano groups on a pyridine ring imparts a distinct reactivity profile, making it a valuable building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its fundamental chemistry, including its synthesis, reactivity, and key applications, with a focus on practical insights for researchers and professionals in drug development.

Molecular Structure and Properties

The structure of 2-Amino-3-chloro-5-cyanopyridine features a pyridine ring substituted with an amino group at the 2-position, a chlorine atom at the 3-position, and a cyano group at the 5-position. This substitution pattern leads to a unique interplay of electronic effects that govern its reactivity. The electron-donating amino group activates the ring towards electrophilic substitution, while the electron-withdrawing chloro and cyano groups deactivate the ring and influence the regioselectivity of its reactions.

A summary of its key properties is presented below:

PropertyValue
Molecular Formula C6H4ClN3
Molecular Weight 153.57 g/mol
Appearance Off-white to yellow or brown powder or crystals
Melting Point 218 - 224 °C
Boiling Point 338.8 °C at 760 mmHg (Predicted)
Solubility Soluble in DMSO, Methanol

Synthesis of 2-Amino-3-chloro-5-cyanopyridine

The most common and practical synthesis of 2-Amino-3-chloro-5-cyanopyridine involves the reaction of 2-amino-5-cyanopyridine with a chlorinating agent. A widely used and effective method is the chlorination using N-chlorosuccinimide (NCS) in a suitable solvent.

Experimental Protocol: Synthesis via Chlorination with NCS

This protocol outlines a standard laboratory procedure for the synthesis of 2-Amino-3-chloro-5-cyanopyridine.

Materials:

  • 2-Amino-5-cyanopyridine

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Standard glassware for workup and purification

Procedure:

  • To a solution of 2-amino-5-cyanopyridine (1.0 eq) in anhydrous acetonitrile, add N-chlorosuccinimide (1.1 eq) portion-wise at room temperature.

  • Stir the resulting mixture at room temperature for 30 minutes.

  • Heat the reaction mixture to reflux (approximately 80-82 °C) and maintain for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and stir for 30 minutes.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to afford 2-Amino-3-chloro-5-cyanopyridine as a solid.

Diagram of Synthetic Workflow:

Synthesis_Workflow Reactants 2-Amino-5-cyanopyridine N-Chlorosuccinimide Acetonitrile Reaction Reaction at Reflux (2-3 hours) Reactants->Reaction Workup Quenching with Ice-Water Filtration Reaction->Workup Purification Washing with Water & Ethanol Drying Workup->Purification Product 2-Amino-3-chloro-5-cyanopyridine Purification->Product SNAr_Reaction Start 2-Amino-3-chloro-5-cyanopyridine Cl atom Intermediate Meisenheimer Complex (Intermediate) Start:f1->Intermediate Nucleophilic Attack Nucleophile Nucleophile (Nu-H) Nucleophile->Intermediate Product 2-Amino-3-(Nu)-5-cyanopyridine Displaced Cl- Intermediate->Product:f0 Chloride Elimination

Caption: Generalized pathway for SNAr reactions.

Applications in Drug Discovery and Medicinal Chemistry

2-Amino-3-chloro-5-cyanopyridine is a prominent scaffold in the development of novel therapeutic agents. Its ability to serve as a versatile starting material for the synthesis of a wide range of substituted pyridines makes it highly valuable in drug discovery programs.

One of the most notable applications is in the synthesis of kinase inhibitors. The pyridine core can mimic the purine scaffold of ATP, and the various functional groups allow for the introduction of substituents that can specifically target the ATP-binding site of kinases. For example, derivatives of 2-Amino-3-chloro-5-cyanopyridine have been investigated as inhibitors of various kinases involved in cancer and inflammatory diseases.

Conclusion

2-Amino-3-chloro-5-cyanopyridine is a compound of significant interest due to its versatile reactivity and its utility as a building block in the synthesis of complex organic molecules. A thorough understanding of its synthesis, reactivity, and applications is crucial for chemists working in drug discovery, materials science, and related fields. The information provided in this guide serves as a foundational resource for researchers and professionals, enabling them to leverage the unique chemical properties of this important heterocyclic compound.

References

  • Synthesis of 2-amino-3-chloro-5-cyanopyridine. Molbase. Available at: [Link]

  • 2-Amino-3-chloro-5-cyanopyridine. PubChem. Available at: [Link]

Literature review of 6-Amino-5-chloropicolinonitrile and its analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review of 6-Amino-5-chloropicolinonitrile , a high-value heterocyclic building block used in the synthesis of next-generation kinase inhibitors and agrochemicals.

CAS Registry Number: 1805511-71-0 Chemical Formula: C₆H₄ClN₃ Molecular Weight: 153.57 g/mol IUPAC Name: 6-amino-5-chloropyridine-2-carbonitrile[1][2]

Executive Summary

6-Amino-5-chloropicolinonitrile is a specialized pyridine scaffold characterized by a dense functionalization pattern: a nitrile group at C2, a chlorine atom at C5, and an amino group at C6.[1][2] This specific substitution pattern renders it a "privileged structure" in medicinal chemistry, particularly for designing Type I and Type II kinase inhibitors (e.g., JAK, TYK2, SHP2) where the aminopyridine motif serves as a critical hinge-binding element.

In the agrochemical sector, this compound and its analogs (e.g., 6-amino-5-bromo derivatives) function as key intermediates for synthetic auxin herbicides (picolinic acid class), offering enhanced metabolic stability and selectivity compared to non-halogenated precursors.[1][2]

Structural Analysis & Physicochemical Properties[2]

Electronic Architecture

The molecule features a "push-pull" electronic system that dictates its reactivity:[1][2]

  • C6-Amino Group (+M Effect): Acts as a strong electron donor, increasing electron density at the C3 and C5 positions. However, the C5 position is occupied by chlorine, which modulates this density via induction (-I).

  • C2-Cyano Group (-M/-I Effect): Strongly withdraws electron density, decreasing the pKa of the pyridine nitrogen and making the ring susceptible to nucleophilic attack at C6 if the amino group were a leaving group (though here it is the nucleophile).[1][2]

  • C5-Chlorine Atom: Provides metabolic blockage (preventing oxidation at the vulnerable C5 position) and enhances lipophilicity (logP), improving membrane permeability for drug candidates.

Key Physical Data
PropertyValue (Experimental/Predicted)Context
Melting Point 185–189 °CHigh crystallinity due to intermolecular H-bonding (NH₂[1][2]···N≡C).
Boiling Point ~340 °C (at 760 mmHg)Predicted; typically decomposes before boiling.[2]
pKa (Pyridine N) ~2.5 – 3.0Significantly lower than pyridine (5.[2]2) due to electron-withdrawing Cl and CN groups.[1][2]
LogP 1.62Moderate lipophilicity, ideal for oral bioavailability (Lipinski compliant).
Solubility DMSO, DMF, MeOHPoor solubility in water and non-polar alkanes.

Synthetic Pathways[2][3][4][5][6]

The synthesis of 6-Amino-5-chloropicolinonitrile is typically approached via two primary strategies: Electrophilic Aromatic Substitution (Laboratory Scale) and Nucleophilic Aromatic Substitution (Industrial Scale) .[1][2]

Route A: Electrophilic Chlorination (High Selectivity)

This method utilizes the strong ortho-directing effect of the amino group to selectively install the chlorine atom at C5.[2]

  • Starting Material: 6-Aminopicolinonitrile (CAS 370556-44-8).[1][2]

  • Reagent: N-Chlorosuccinimide (NCS) or Sulfuryl chloride (SO₂Cl₂).[1][2]

  • Solvent: Acetonitrile (MeCN) or DMF.[2]

  • Mechanism: The amino group activates the C5 position (ortho) and C3 position (para). However, the C2-cyano group deactivates the C3 position (ortho to CN). Steric hindrance at C3 also favors C5 substitution.[2]

Route B: SNAr Amination (Industrial Scalability)

For large-scale production, displacing a halogen at the activated C6 position is preferred.[2]

  • Starting Material: 5,6-Dichloropicolinonitrile.[2]

  • Reagent: Aqueous Ammonia (NH₄OH) or Ammonia gas.[2]

  • Conditions: Sealed vessel, 80–100 °C.

  • Selectivity: The C6-chlorine is highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the adjacent ring nitrogen and the para relationship to the electron-withdrawing cyano group (though CN is meta to C6, the inductive effect persists).[2] The C5-chlorine is unreactive under these conditions.[1][2]

Visualization of Synthesis Logic

SynthesisRoutes Start1 6-Aminopicolinonitrile (CAS 370556-44-8) Reagent1 NCS / DMF (Electrophilic Subst.) Start1->Reagent1 Start2 5,6-Dichloropicolinonitrile Reagent2 NH3 / Heat (SNAr) Start2->Reagent2 Product 6-Amino-5-chloropicolinonitrile (CAS 1805511-71-0) Reagent1->Product Selective C5 Chlorination Reagent2->Product Regioselective C6 Displacement

Figure 1: Comparison of Electrophilic (Route A) and Nucleophilic (Route B) synthetic strategies.

Experimental Protocol: Laboratory Synthesis (Route A)

Objective: Preparation of 6-Amino-5-chloropicolinonitrile from 6-aminopicolinonitrile.

Safety Precaution: Pyridine derivatives can be toxic.[2] NCS is an irritant. Perform all operations in a fume hood.

  • Setup: Charge a 250 mL round-bottom flask with 6-aminopicolinonitrile (5.0 g, 42.0 mmol) and anhydrous acetonitrile (100 mL).

  • Reagent Addition: Add N-chlorosuccinimide (NCS) (5.9 g, 44.1 mmol, 1.05 eq) portion-wise over 15 minutes at room temperature. Note: Exothermic reaction possible.

  • Reaction: Heat the mixture to 50 °C and stir for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.[1][2] The product typically appears as a less polar spot compared to the starting material.

  • Workup:

    • Concentrate the solvent under reduced pressure to ~20 mL.

    • Pour the residue into ice-water (200 mL) with vigorous stirring.

    • A precipitate will form.[2][3] Stir for 30 minutes to ensure full crystallization.

  • Purification:

    • Filter the solid and wash with cold water (2 x 50 mL).

    • Recrystallize from Ethanol/Water if necessary to remove succinimide byproducts.[2]

  • Yield: Typical yield is 85–92%.[2]

Medicinal Chemistry Applications

Kinase Inhibition (JAK/TYK2/SHP2)

The 6-amino-5-chloropicolinonitrile scaffold is a potent hinge-binder .[1][2] In the ATP-binding pocket of kinases:

  • The Pyridine N (N1) acts as a hydrogen bond acceptor.

  • The C6-Amino group (NH₂) acts as a hydrogen bond donor.[1][2]

  • The C5-Chlorine fills a small hydrophobic pocket (gatekeeper region), improving potency and selectivity over the non-chlorinated analog.

Case Study: TYK2 Inhibitors Recent patents (e.g., WO2023109120) highlight the use of aminopicolinonitriles in developing selective Tyrosine Kinase 2 (TYK2) inhibitors for autoimmune diseases. The nitrile group often remains to interact with residues like Arg or Lys, or is hydrolyzed to a primary amide to form additional H-bonds.[2]

Agrochemical Auxins

In herbicide development, the picolinic acid core (derived from hydrolysis of the nitrile) is a mimic of indole-3-acetic acid (natural auxin).[1][2]

  • Role of C5-Cl: Prevents metabolic deactivation by hydroxylation at the 5-position in plants, significantly extending the half-life and efficacy of the herbicide.[1][2]

  • Analogs: The 5-fluoro analog is often used to fine-tune lipophilicity and metabolic stability (e.g., in Florpyrauxifen-benzyl).[1][2]

SAR (Structure-Activity Relationship) Diagram[1][2]

SAR Core 6-Amino-5-chloropicolinonitrile Scaffold Nitrile C2-Nitrile (CN) - Precursor to Amide/Acid - H-bond Acceptor Core->Nitrile Chloro C5-Chloro (Cl) - Metabolic Block - Hydrophobic Contact - Electronic Modulation Core->Chloro Amino C6-Amino (NH2) - Primary H-bond Donor - Hinge Binder Core->Amino

Figure 2: Structure-Activity Relationship (SAR) mapping of the core scaffold.[1][2]

References

  • National Center for Biotechnology Information (NCBI). (2025).[2] PubChem Compound Summary for CID 1482881, 6-Amino-5-chloronicotinonitrile (Isomer comparison).[1][2] Retrieved from [Link][1][2]

  • Enanta Pharmaceuticals, Inc. (2020).[4] United States Patent: Macrocyclic Picolinamide Derivatives as Inhibitors of Viruses. (Discusses chlorination of aminopicolinonitriles). Retrieved from

  • Corteva Agriscience. (2018).[2] Synthesis of 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate (Halauxifen-methyl).[1][2] (Demonstrates picolinate chemistry relevance). Retrieved from

  • Wu, J., et al. (2023). Discovery of Novel TYK2 Inhibitors.[5] WO2023109120A1.[2] (Cites use of aminopicolinonitrile scaffolds). Retrieved from

Sources

Methodological & Application

Application Note: A Practical Guide to the Synthesis of Fused Pyrrolo[2,3-d]pyrimidine Derivatives from 6-Amino-5-chloropicolinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold

The pyrrolo[2,3-d]pyrimidine core is a "privileged structure" in medicinal chemistry and drug design.[1] This heterocyclic system is an isostere of purine, a fundamental component of nucleic acids, allowing it to interact with a wide range of biological targets.[2] Consequently, derivatives of this scaffold exhibit a broad spectrum of pharmacological activities, including antitumor, anti-inflammatory, antibacterial, and antiviral effects.[1][3] Notably, several pyrrolo[2,3-d]pyrimidine-based drugs have been successfully commercialized as potent tyrosine kinase inhibitors for cancer therapy, targeting receptors like EGFR and VEGFR.[2][4]

The synthetic accessibility and structural diversity of these compounds make them a focal point of research.[3] A key starting material for the construction of this valuable scaffold is 6-Amino-5-chloropicolinonitrile. Its unique arrangement of an amino group, a nitrile, and a halogenated pyridine ring provides a versatile platform for building the fused pyrimidine ring system. This application note provides a detailed, field-proven protocol for the synthesis of a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate, a crucial precursor for further derivatization in drug discovery programs.

Core Synthetic Strategy: Annulation of the Pyrimidine Ring

The primary strategy for synthesizing the pyrrolo[2,3-d]pyrimidine core from 6-Amino-5-chloropicolinonitrile involves a cyclization reaction to form the fused pyrimidine ring. This is typically achieved by reacting the aminonitrile with a C1 synthon, such as formamide.[5]

Mechanism Rationale: The reaction proceeds through a two-step sequence initiated by the nucleophilic attack of the amino group on formamide (or its dehydrated equivalent). This is followed by an intramolecular cyclization where the newly formed amidine attacks the nitrile group. Subsequent tautomerization and aromatization yield the stable pyrrolo[2,3-d]pyrimidine ring system. The chloro-substituent on the starting pyridine ring is retained, providing a reactive handle for subsequent cross-coupling reactions or nucleophilic substitutions to build molecular diversity.[6]

Below is a diagram illustrating the general synthetic transformation.

G cluster_reactants Starting Materials cluster_product Product SM 6-Amino-5-chloropicolinonitrile P 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine SM->P Heat (Cyclization) C1 Formamide (C1 Synthon) C1->P

Caption: General reaction scheme for the synthesis of the pyrrolo[2,3-d]pyrimidine core.

Detailed Experimental Protocol

This protocol details the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate that can be further functionalized.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
6-Amino-5-chloropicolinonitrile>98%CommercialStarting Material (SM)
FormamideAnhydrous, >99.5%CommercialReagent and Solvent
Deionized WaterACS GradeIn-houseFor work-up
Ethyl Acetate (EtOAc)ACS GradeCommercialFor extraction
Brine (Saturated NaCl solution)N/AIn-house prep.For washing
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeCommercialFor drying
Silica Gel230-400 meshCommercialFor chromatography (if needed)

3.2. Step-by-Step Synthesis Procedure

  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a temperature probe, add 6-Amino-5-chloropicolinonitrile (10.0 g, 65.1 mmol).

  • Reagent Addition: Add formamide (100 mL). The formamide acts as both the C1 source and the solvent.

  • Heating: Begin stirring the mixture and heat the reaction to 170-175 °C using a heating mantle.

    • Expert Insight: The high temperature is necessary to drive the cyclization and dehydration steps. The reaction should be monitored for the evolution of ammonia, indicating the reaction is proceeding.

  • Reaction Monitoring: Maintain the temperature and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Cooling and Quenching: After completion, cool the reaction mixture to room temperature (approx. 25 °C). Slowly pour the dark reaction mixture into 500 mL of ice-cold deionized water with vigorous stirring.

    • Trustworthiness Check: This quenching step is crucial. The product is insoluble in water and will precipitate out of the reaction mixture, allowing for its isolation.

  • Product Isolation: Stir the resulting slurry for 30 minutes in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with deionized water (3 x 100 mL) to remove any residual formamide.

  • Drying: Dry the isolated solid under high vacuum at 50 °C overnight to yield the crude 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The product is often of sufficient purity for the next step. If further purification is required, recrystallization or column chromatography can be employed.

3.3. Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): Expected signals around δ 12.1 (br s, 1H, NH), 8.6 (s, 1H, Ar-H), 7.6 (d, 1H, Ar-H), 6.5 (d, 1H, Ar-H).

  • LC-MS: Calculate the expected mass of the product (C₆H₄ClN₃, M=153.57 g/mol ) and confirm its presence.[7] A peak corresponding to [M+H]⁺ at m/z 154.0 should be observed.

Experimental Workflow and Logic

The entire process, from initial setup to final characterization, follows a logical sequence designed for efficiency and purity.

G cluster_prep Preparation & Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis & Next Steps A 1. Assemble Glassware (Flask, Condenser) B 2. Charge Reactants (Aminonitrile, Formamide) A->B C 3. Heat to 175 °C (4-6 hours) B->C D 4. Monitor by TLC/LC-MS C->D E 5. Cool to RT D->E SM Consumed F 6. Quench in Ice Water (Precipitation) E->F G 7. Vacuum Filtration F->G H 8. Wash with H₂O G->H I 9. Dry under Vacuum H->I J 10. Characterize Product (NMR, LC-MS) I->J K Proceed to Next Step (e.g., Suzuki Coupling) J->K Purity Confirmed

Caption: Step-by-step workflow for the synthesis and purification of the target intermediate.

Applications and Further Transformations

The synthesized 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a versatile intermediate. The chlorine atom at the C4 position is activated towards nucleophilic aromatic substitution (SₙAr) and various cross-coupling reactions.

  • Nucleophilic Aromatic Substitution (SₙAr): The chloro group can be readily displaced by a variety of nucleophiles, such as amines, to install diverse side chains. This is a common strategy for building libraries of potential kinase inhibitors.[6][8]

  • Suzuki Cross-Coupling: Reaction with arylboronic acids in the presence of a palladium catalyst can be used to form C-C bonds, attaching various aryl or heteroaryl groups to the pyrimidine ring.[9]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction provides an alternative, often milder, method for forming C-N bonds with a wide range of amines.

These subsequent reactions allow for extensive exploration of the structure-activity relationship (SAR) around the pyrrolo[2,3-d]pyrimidine scaffold, which is essential for modern drug development.[4]

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the starting material is not fully consumed, reaction time can be extended, or the temperature slightly increased. Ensure the formamide used is anhydrous, as water can interfere with the reaction.

  • Dark-Colored Product: The reaction is often dark. While the initial precipitate may be colored, thorough washing should lighten it. If the final product is still heavily colored, a charcoal treatment followed by recrystallization or a silica plug filtration can be effective.

  • Safety: Formamide is a teratogen and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. The reaction is run at high temperatures, so caution must be exercised.

Conclusion

This application note provides a robust and reliable protocol for the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from 6-Amino-5-chloropicolinonitrile. The method is scalable and yields a key intermediate that serves as a gateway to a vast chemical space of biologically active molecules. By leveraging this versatile building block, researchers in drug discovery can efficiently generate novel compounds for screening and lead optimization, particularly in the pursuit of new kinase inhibitors and other targeted therapies.

References

  • The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021. PubMed.
  • Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. RSC Publishing.
  • Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Bentham Science Publishers.
  • Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. Bentham Science.
  • Novel Bis- and Mono-Pyrrolo[2,3-d]pyrimidine and Purine Derivatives: Synthesis, Computational Analysis and Antiproliferative Evaluation. MDPI.
  • SYNTHESIS OF 7-AMINO-5,8-DIHYDROPYRIDO[2,3-d]PYRIMIDINE-6- CARBONITRILE DERIVATIVE. HETEROCYCLES.
  • Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents. Springer Link.
  • Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. Biomedical and Pharmacology Journal.
  • The Green Synthesis of 6-amino-5-cyano-4-phenyl- 2-Hydroxy and Mercapto Pyrimidine Derivatives. ResearchGate.
  • Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. Wiley Online Library.
  • 6-Amino-5-chloronicotinonitrile. PubChem.

Sources

Application Note: A Robust One-Pot, Two-Step Catalytic Synthesis of 6-Amino-2-pyridone-3,5-dicarbonitriles for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 6-amino-2-pyridone-3,5-dicarbonitrile scaffold is a privileged heterocyclic motif of significant interest to researchers in medicinal chemistry and drug development.[1] These compounds exhibit a wide range of biological activities, including potent anti-cancer properties against various cell lines such as breast, brain, liver, and lung cancers.[2][3] The unique physicochemical properties of the 2-pyridone ring, such as its ability to act as both a hydrogen-bond donor and acceptor, make it a valuable pharmacophore in the design of novel therapeutics.[1]

While various synthetic routes to functionalized 2-pyridones have been developed, there is a continuous demand for efficient, cost-effective, and environmentally benign methods suitable for library synthesis and lead optimization.[4] This application note provides a comprehensive guide to a highly efficient one-pot, two-step synthesis of 6-amino-2-pyridone-3,5-dicarbonitrile derivatives.

Synthetic Strategy: From Concept to a Validated Protocol

A key aspect of process development is the selection of an optimal starting material. While the query of utilizing 6-Amino-5-chloropicolinonitrile as a starting material for a one-pot synthesis is of interest, it presents considerable synthetic challenges. A direct one-pot transformation would require a cascade of reactions including a nucleophilic aromatic substitution of the chloride with a cyanide source, the introduction of another cyano group at the C-3 position, and the conversion of the C-2 nitrile to a carbonyl group. Such a complex sequence in a single pot is not documented and would likely suffer from low yields and competing side reactions.

Therefore, this guide focuses on a well-established and reliable one-pot, two-step protocol that has been successfully employed to generate libraries of bioactive 6-amino-2-pyridone-3,5-dicarbonitriles.[2][5][6] This method starts from readily available aromatic aldehydes and malononitrile, proceeding through a Knoevenagel condensation followed by a Michael addition and an intramolecular cyclization, closely related to the principles of the Thorpe-Ziegler reaction.[7][8][9]

Mechanistic Insights

The one-pot synthesis proceeds in two distinct, yet seamlessly integrated, steps catalyzed by natural product-derived catalysts, betaine and guanidine carbonate, which offer a greener alternative to traditional heavy metal catalysts.[2][10]

Step 1: Betaine-Catalyzed Knoevenagel Condensation and Michael Addition

The reaction is initiated by a base-catalyzed Knoevenagel condensation between an aromatic aldehyde and malononitrile to form an arylidene malononitrile intermediate. Betaine serves as an efficient catalyst for this step. Subsequently, a second equivalent of malononitrile undergoes a Michael addition to the electron-deficient double bond of the arylidene malononitrile.

Step 2: Guanidine Carbonate-Catalyzed Intramolecular Cyclization and Tautomerization

The adduct from the first step then undergoes an intramolecular cyclization, a variant of the Thorpe-Ziegler reaction, where a carbanion generated from one of the methylene groups attacks a nitrile group.[7][11][12] Guanidine carbonate is a particularly effective catalyst for this cyclization step.[2] The resulting cyclic intermediate rapidly tautomerizes to the more stable aromatic 6-amino-2-pyridone-3,5-dicarbonitrile product.

Visualizing the Synthetic Workflow

The following diagram illustrates the logical flow of the one-pot, two-step synthesis.

G cluster_0 One-Pot Reaction Vessel cluster_1 Step 1: Knoevenagel & Michael Addition cluster_2 Step 2: Cyclization & Tautomerization Aromatic Aldehyde Aromatic Aldehyde Knoevenagel Condensation Knoevenagel Condensation Aromatic Aldehyde->Knoevenagel Condensation Malononitrile (2 equiv.) Malononitrile (2 equiv.) Malononitrile (2 equiv.)->Knoevenagel Condensation Betaine Betaine Betaine->Knoevenagel Condensation Guanidine Carbonate Guanidine Carbonate Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->Knoevenagel Condensation Michael Addition Michael Addition Knoevenagel Condensation->Michael Addition Intramolecular Cyclization Intramolecular Cyclization Michael Addition->Intramolecular Cyclization Add Guanidine Carbonate Tautomerization Tautomerization Intramolecular Cyclization->Tautomerization Final Product Final Product Tautomerization->Final Product

Caption: Workflow of the one-pot, two-step synthesis.

Detailed Experimental Protocol

This protocol is adapted from the work of Nicely, L. G., et al. (2022).[2][5][6]

Materials and Reagents

ReagentPuritySupplierNotes
Aromatic Aldehyde≥98%CommercialSubstituted benzaldehydes can be used.
Malononitrile≥99%Commercial
Betaine≥98%CommercialCatalyst for Step 1.
Guanidine Carbonate≥98%CommercialCatalyst for Step 2.
Ethanol (Absolute)≥99.5%CommercialReaction Solvent.
Hydrochloric Acid (HCl)37%CommercialFor work-up.
Sodium Bicarbonate (NaHCO₃)≥99%CommercialFor neutralization.

Procedure

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aromatic aldehyde (1.0 mmol), malononitrile (2.0 mmol), and betaine (0.2 mmol) in absolute ethanol (20 mL).

  • Stir the reaction mixture at room temperature for 5-10 minutes. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • To the same reaction mixture, add guanidine carbonate (0.2 mmol).

  • Heat the reaction mixture to reflux (approximately 78 °C) and continue stirring for 10-15 minutes. Monitor the formation of the product by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the reaction mixture with a few drops of concentrated HCl.

  • Pour the mixture into ice-cold water (50 mL) and stir for 15 minutes.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum to obtain the 6-amino-2-pyridone-3,5-dicarbonitrile derivative. Further purification can be achieved by recrystallization if necessary.

Data and Expected Results

The one-pot, two-step synthesis typically affords the desired products in good to excellent yields. The following table provides representative data for the synthesis of a 4-aryl substituted derivative.

R-group on AldehydeProduct Yield (%)Melting Point (°C)
4-Chlorophenyl85-95>300
4-Methylphenyl88-96>300
4-Methoxyphenyl82-92>300

Characterization Data (Example: 4-(4-chlorophenyl) derivative)

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 8.35 (s, 2H, NH₂), 7.55 (d, J=8.4 Hz, 2H, Ar-H), 7.45 (d, J=8.4 Hz, 2H, Ar-H).

  • ¹³C NMR (DMSO-d₆, 101 MHz): δ 161.2, 159.8, 157.5, 140.1, 134.5, 130.9, 129.2, 117.0, 116.5, 88.2, 76.5.

  • MS (ESI-TOF) m/z: Calculated for C₁₃H₇ClN₄O [M+H]⁺: 271.0381, Found: 271.0379.

Troubleshooting and Key Considerations

  • Incomplete reaction in Step 1: If the Knoevenagel condensation is sluggish, ensure the betaine catalyst is dry and of good quality. A slight extension of the reaction time at room temperature may be necessary for less reactive aldehydes.

  • Low yield in Step 2: The efficiency of the cyclization is dependent on the guanidine carbonate catalyst. Ensure its proper addition and that the reflux temperature is maintained.

  • Product Purification: The product often precipitates in high purity from the reaction mixture upon work-up. However, for analytical purposes, recrystallization from a suitable solvent like ethanol or a mixture of DMF/ethanol can be performed.

  • Substrate Scope: This protocol is generally applicable to a wide range of aromatic aldehydes. Electron-withdrawing or electron-donating groups on the aromatic ring are well-tolerated.

Conclusion

The one-pot, two-step synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles using natural product-derived catalysts is a highly efficient, practical, and environmentally friendly method for accessing this important class of bioactive molecules.[2][10] This protocol offers significant advantages in terms of operational simplicity, short reaction times, and high yields, making it an ideal choice for the rapid generation of compound libraries for drug discovery programs. The insights into the reaction mechanism and the detailed experimental procedure provided in this application note will enable researchers to confidently and successfully synthesize these valuable compounds.

References

  • Nicely, L. G., Vala, R. M., Upadhyay, D. B., Nogales, J., Chi, C., Banerjee, S., & Patel, H. M. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances, 12(38), 23889–23897. [Link]

  • Nicely, L. G., Vala, R. M., Upadhyay, D. B., et al. (2022). One-Pot Two-Step Catalytic Synthesis of Rationally Designed 6-amino-2-pyridone-3,5-dicarbonitriles Enabling Anti-Cancer Bioactivity. ChemRxiv. [Link]

  • Scribd. (2022). One-Pot Two-Step Catalytic Synthesis of 6-Amino-2-Pyridone-3,5-Dicarbonitriles Enabling Anticancer Bioactivity. [Link]

  • RSC Publishing. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. [Link]

  • Lesina, Y., Beysembay, P., & Kassanov, A. (2016).
  • ChemRxiv. (2022). One-Pot Two-Step Catalytic Synthesis of Rationally Designed 6-amino-2-pyridone-3,5-dicarbonitriles Enabling Anti-Cancer Bioactivity. [Link]

  • Grokipedia. Thorpe reaction. [Link]

  • YMER. (2025). ONE-POT SYNTHESIS OF SUBSTITUTED PYRIDINES THROUGH MULTICOMPONENT REACTION. [Link]

  • Wikipedia. Thorpe reaction. [Link]

  • Thorpe reaction. (2020). [Link]

  • Wikipedia. Guareschi-Thorpe synthesis.
  • Mohammadi, M., & Ardestani, M. S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(37), 26038–26046. [Link]

  • RSC Publishing. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. [Link]

  • University of Bristol. Synthesis of 2-pyridones. [Link]

  • Katritzky, A. R., Scriven, E. F. V., Majumder, S., Tu, H., Vakulenko, A. V., Akhmedov, N. G., & Murugan, R. (2005).
  • El-Sayed, N. N. E., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 27(19), 6701. [Link]

  • MDPI. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. [Link]

  • Sciforum. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridones Derivatives as Fluorescent Scaffolds. [Link]

  • YouTube. (2019). nucleophilic aromatic substitutions. [Link]

  • ResearchGate. (2023). The Green Synthesis of 6-amino-5-cyano-4-phenyl- 2-Hydroxy and Mercapto Pyrimidine Derivatives. [Link]

  • MDPI. (2025). Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles. [Link]

Sources

Application Notes and Protocols for the Synthesis of Novel Spirooxindole-Pyrido[2,3-d]pyrimidines via a Multicomponent Reaction Involving 6-Amino-5-chloropicolinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the synthesis of novel spiro[indoline-3,4'-pyrido[2,3-d]pyrimidine] derivatives through a proposed three-component reaction. Leveraging the reactivity of 6-Amino-5-chloropicolinonitrile, this protocol offers a convergent and efficient approach to complex heterocyclic scaffolds of significant interest in medicinal chemistry and drug discovery.

Introduction: The Strategic Value of Spirooxindoles and Multicomponent Reactions

Spirooxindoles are a privileged class of heterocyclic compounds, forming the core structure of numerous natural products and synthetic pharmaceuticals with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1] The construction of these sterically demanding spirocyclic systems has been a long-standing challenge in organic synthesis. Multicomponent reactions (MCRs) have emerged as a powerful strategy to address this challenge, enabling the one-pot synthesis of complex molecules from simple and readily available starting materials, thereby increasing efficiency and atom economy.[2]

This guide focuses on a novel, proposed three-component reaction for the synthesis of spirooxindoles fused with a pyrido[2,3-d]pyrimidine moiety. The key building block, 6-Amino-5-chloropicolinonitrile, offers a unique combination of reactive sites that can be exploited to construct this intricate heterocyclic system in a single synthetic operation. The resulting spiro[indoline-3,4'-pyrido[2,3-d]pyrimidine] scaffold is of particular interest due to the combined pharmacological potential of the spirooxindole and pyrido[2,3-d]pyrimidine cores, the latter being a known pharmacophore in various kinase inhibitors and other therapeutic agents.[3][4]

Proposed Reaction Scheme and Rationale

The proposed three-component reaction involves the condensation of an isatin derivative, an active methylene compound (e.g., malononitrile), and 6-Amino-5-chloropicolinonitrile. The reaction is anticipated to proceed under base catalysis, leading to the formation of the desired spirooxindole-pyrido[2,3-d]pyrimidine derivative.

Reaction Scheme:

Reaction_Scheme Isatin Isatin Product Spiro[indoline-3,4'-pyrido[2,3-d]pyrimidine] Isatin->Product Malononitrile Malononitrile Malononitrile->Product Aminopyridine 6-Amino-5-chloropicolinonitrile Aminopyridine->Product

Figure 1: Proposed three-component synthesis of spirooxindole-pyrido[2,3-d]pyrimidines.

The rationale for this proposed reaction is based on well-established precedents in the synthesis of related fused heterocyclic systems. The reaction is expected to proceed through a cascade of events, initiated by a Knoevenagel condensation, followed by a Michael addition and an intramolecular cyclization, a common and reliable pathway in multicomponent reactions for the synthesis of nitrogen-containing heterocycles.[5]

Mechanistic Insights: A Step-by-Step Elucidation

The proposed mechanism for the formation of the spiro[indoline-3,4'-pyrido[2,3-d]pyrimidine] scaffold is outlined below. Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting potential issues.

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the isatin and malononitrile. The base (e.g., piperidine or triethylamine) deprotonates the active methylene group of malononitrile, which then attacks the electrophilic C3-carbonyl of the isatin. Subsequent dehydration yields the highly electrophilic isatylidene malononitrile intermediate.

  • Michael Addition: The 6-amino group of 6-Amino-5-chloropicolinonitrile, acting as a nucleophile, undergoes a Michael addition to the electron-deficient double bond of the isatylidene malononitrile intermediate. This step forms a new carbon-nitrogen bond and generates an open-chain intermediate.

  • Intramolecular Cyclization and Tautomerization: The reaction culminates in an intramolecular cyclization. The nucleophilic nitrogen of the newly formed secondary amine attacks one of the nitrile groups, leading to the formation of the pyrimidine ring. A subsequent tautomerization results in the stable, aromatic pyrido[2,3-d]pyrimidine ring system, yielding the final spirooxindole product.

Reaction_Mechanism cluster_0 Knoevenagel Condensation cluster_1 Michael Addition cluster_2 Intramolecular Cyclization Isatin Isatin Isatylidene Isatylidene Malononitrile Isatin->Isatylidene + Malononitrile, Base Malononitrile Malononitrile Malononitrile->Isatylidene Base Base Base->Isatylidene Michael_Adduct Michael Adduct Isatylidene->Michael_Adduct Aminopyridine 6-Amino-5-chloropicolinonitrile Aminopyridine->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Cyclization Product Spiro Product Cyclized_Intermediate->Product Tautomerization

Figure 2: Proposed mechanistic pathway for the three-component reaction.

Experimental Protocols: A Guide to Synthesis

The following protocols are provided as a starting point for the synthesis of spiro[indoline-3,4'-pyrido[2,3-d]pyrimidine] derivatives. Optimization of reaction conditions may be necessary for different isatin substrates.

General Protocol for the Synthesis of Spiro[indoline-3,4'-pyrido[2,3-d]pyrimidine] Derivatives

Materials:

  • Substituted Isatin (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • 6-Amino-5-chloropicolinonitrile (1.0 mmol)

  • Piperidine (0.2 mmol, 20 mol%) or Triethylamine (0.2 mmol, 20 mol%)

  • Ethanol (5-10 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted isatin (1.0 mmol), malononitrile (1.0 mmol), and 6-Amino-5-chloropicolinonitrile (1.0 mmol).

  • Add ethanol (5-10 mL) to the flask to dissolve or suspend the reactants.

  • Add the base catalyst (piperidine or triethylamine, 0.2 mmol) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 2-6 hours), allow the reaction mixture to cool to room temperature.

  • The solid product that precipitates out of the solution is collected by filtration.

  • Wash the solid product with cold ethanol to remove any unreacted starting materials and catalyst.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, or a mixture of DMF and water) to afford the pure spiro[indoline-3,4'-pyrido[2,3-d]pyrimidine] derivative.

Characterization Data (Hypothetical for a Model Compound)

For a hypothetical product where the isatin is unsubstituted: 2'-Amino-7'-chloro-2-oxo-spiro[indoline-3,4'-pyrido[2,3-d]pyrimidine]-6'-carbonitrile.

PropertyExpected Value
Appearance Yellow to orange solid
Melting Point >300 °C
¹H NMR (DMSO-d₆, 400 MHz) δ 10.5 (s, 1H, NH-indole), 8.5 (s, 1H, Ar-H), 7.2-7.5 (m, 4H, Ar-H), 6.9 (br s, 2H, NH₂)
¹³C NMR (DMSO-d₆, 100 MHz) δ 178.0 (C=O), 160.0, 158.0, 155.0, 142.0, 130.0, 128.0, 125.0, 122.0, 118.0, 115.0, 110.0, 95.0, 50.0 (C-spiro)
IR (KBr, cm⁻¹) 3400-3200 (NH, NH₂), 2210 (CN), 1710 (C=O), 1640 (C=N)
Mass Spec (ESI-MS) m/z [M+H]⁺ calculated for C₁₅H₈ClN₇O

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Yield Incomplete reactionIncrease reaction time, try a different base catalyst (e.g., DBU), or consider a higher boiling point solvent like DMF.
Side reactionsLower the reaction temperature and monitor the reaction closely by TLC.
Formation of Byproducts Knoevenagel product of isatin and malononitrile is stableEnsure stoichiometric amounts of reactants. Consider adding the aminopyridine component after a short initial period of refluxing the isatin and malononitrile.
Poor Solubility of Product High crystallinityUse a solvent mixture for recrystallization (e.g., DMF/water, DMSO/ethanol).

Conclusion and Future Directions

The proposed multicomponent reaction offers a promising and efficient pathway for the synthesis of novel spirooxindole-pyrido[2,3-d]pyrimidine derivatives. The operational simplicity, use of readily available starting materials, and the potential for generating a library of diverse compounds make this a valuable methodology for drug discovery and development. Future work should focus on exploring the substrate scope by employing a variety of substituted isatins and other active methylene compounds. Furthermore, the synthesized compounds should be subjected to biological screening to evaluate their therapeutic potential.

References

  • Abdolmohammadi, S., & Balalaie, S. (2012). An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. Journal of Heterocyclic Chemistry, 49(2), 333-337.
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  • Glushkov, V. A., et al. (2007).
  • Farokhian, P., Mamaghani, M., & Shojaie, A. (2019). An expeditious one-pot synthesis of pyrido[2,3-d]pyrimidines using Fe3O4–ZnO–NH2–PW12O40 nanocatalyst. Journal of Chemical Research, 43(5-6), 184-189.
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  • Mali, V. R., et al. (2021). Engaging Isatins in Multicomponent Reactions (MCRs) – Easy Access to Structural Diversity. The Chemical Record, 21(10), 2849-2873.
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  • Wang, Y., et al. (2023). An Efficient Synthesis of Oxygen-Bridged Spirooxindoles via Microwave-Promoted Multicomponent Reaction. MDPI.
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  • Sharma, A., & Singh, P. (2011). A green chemistry approach to gewald reaction. Der Pharma Chemica, 3(6), 461-466.
  • Mohammadi Ziarani, G., et al. (2016). Synthesis of Some Spiro Indeno[1,2-b]pyrido[2,3-d]Pyrimidine-5,3′-Indolines as New Urease Inhibitors. Brieflands.
  • Kumar, V., & Singh, S. (2016). Synthesis of novel pyrido[2,3-d]pyrimidine derivatives with pharmacological properties. Der Pharma Chemica, 8(1), 329-336.
  • Organic Chemistry Portal. (n.d.). Gewald Reaction.
  • Mali, V. R., et al. (2023). Engaging Isatins and Amino Acids in Multicomponent One-Pot 1,3-Dipolar Cycloaddition Reactions—Easy Access to Structural Diversity. PMC.
  • Allais, C., & Constantieux, T. (2022). Green methodologies for the synthesis of 2-aminothiophene. PMC.
  • Puterova, Z., & Krutosikova, A. (2009). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar.
  • Li, Z., et al. (2014). α-Amylase from hog pancreas displayed catalytic promiscuity in three-component reaction for the synthesis of 3,3'-disubstituted oxindoles and spirooxindole pyrans. RSC Advances, 4(96), 53958-53965.
  • Khan, I., et al. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Journal of Drug Delivery and Therapeutics, 10(5-s), 205-212.

Sources

Application Note: Nucleophilic Aromatic Substitution (SNAr) Protocols for 6-Amino-5-chloropicolinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the specific reactivity profile of 6-Amino-5-chloropicolinonitrile (also known as 6-amino-5-chloropyridine-2-carbonitrile), a critical scaffold in the synthesis of kinase inhibitors (e.g., imidazo[4,5-b]pyridines).[1]

The guide addresses two distinct SNAr contexts:

  • Synthesis of the Scaffold: Regioselective preparation from 5,6-dichloropicolinonitrile.[1]

  • Functionalization: Protocols for displacing the deactivated 5-chloro substituent.

Executive Summary & Reactivity Profile

6-Amino-5-chloropicolinonitrile (Compound 1 ) represents a classic "push-pull" system in heterocyclic chemistry. Its reactivity is governed by the competition between the electron-withdrawing nitrile group (activating) and the electron-donating amino group (deactivating).[1]

  • The "Push": The C6-amino group donates electron density into the ring via resonance (+M effect), significantly raising the energy of the LUMO and shielding the adjacent C5-chloro position from nucleophilic attack.

  • The "Pull": The C2-nitrile group exerts a strong inductive (-I) and mesomeric (-M) withdrawal. Crucially, it is para to the C5-chloro position, providing the necessary stabilization for the Meisenheimer complex during SNAr.

Key Insight: While the C5-Cl bond is deactivated by the ortho-amino group, the para-cyano group renders SNAr possible under specific, optimized conditions—particularly with soft nucleophiles (thiols) or in intramolecular cyclizations.[1] Hard nucleophiles (amines) typically require transition metal catalysis (Buchwald-Hartwig) or extreme thermal forcing.[1]

Reactivity Landscape Diagram

The following diagram illustrates the electronic flux and decision pathways for modifying this scaffold.

Reactivity Start 6-Amino-5-chloropicolinonitrile (Scaffold) Path1 Path A: S_NAr with Thiols (Soft Nucleophiles) Start->Path1 Activated by 2-CN (para) Path2 Path B: S_NAr with Amines (Hard Nucleophiles) Start->Path2 Deactivated by 6-NH2 (ortho) Path3 Path C: Cyclization (Intramolecular S_NAr) Start->Path3 Formamidine Intermediate Result1 5-Thioethers (High Yield) Path1->Result1 Result2 Low Reactivity / Deactivated (Use Pd-Catalysis instead) Path2->Result2 Result3 Imidazo[4,5-b]pyridines (Bicyclic Cores) Path3->Result3

Caption: Reactivity logic for 6-Amino-5-chloropicolinonitrile. The 2-CN group activates the 5-position sufficiently for thiols but often fails for intermolecular amines without catalysis.

Protocol A: Synthesis of the Scaffold (Regioselective SNAr)

Before functionalizing, one must often synthesize the scaffold with high purity.[1] The precursor, 5,6-dichloropicolinonitrile , contains two electrophilic sites.[1]

  • C6-Cl: Activated by the adjacent ring Nitrogen (α-position) and the inductive effect of the Cl at C5.

  • C5-Cl: Beta to the ring Nitrogen (unactivated by N) but para to the Nitrile.[1]

Mechanism: Nucleophilic attack occurs preferentially at C6 because the transition state is stabilized by the adjacent ring nitrogen (lower energy Meisenheimer complex).[1]

Experimental Procedure

Objective: Selective mono-amination of 5,6-dichloropicolinonitrile to yield 6-Amino-5-chloropicolinonitrile.

Materials:

  • 5,6-Dichloropicolinonitrile (1.0 eq)[1]

  • Ammonium Hydroxide (28-30% aq, 5.0 eq) or Ammonia in MeOH (7N)[1]

  • Solvent: Isopropanol (IPA) or Tetrahydrofuran (THF)[1]

  • Temperature: 80 °C (Sealed tube)

Step-by-Step:

  • Dissolution: Charge a pressure vessel with 5,6-dichloropicolinonitrile (10 g, 57.8 mmol) and IPA (100 mL).

  • Addition: Add concentrated aqueous ammonium hydroxide (40 mL, ~300 mmol) dropwise.

    • Note: Using excess ammonia suppresses the formation of bis-amino byproducts, although the C5 position is sluggish.

  • Reaction: Seal the vessel and heat to 80 °C for 12 hours.

    • Monitoring: Check by HPLC/LC-MS. The starting material (Rt ~ 5.2 min) should convert to the mono-amino product (Rt ~ 4.1 min).[1]

  • Workup: Cool to room temperature. The product often precipitates directly from the mixture upon cooling.

  • Isolation: Filter the solids. Wash with cold water (2 x 20 mL) to remove ammonium chloride salts.[1]

  • Purification: Recrystallize from Ethanol/Water if necessary.

    • Expected Yield: 85-92%

    • Purity: >98% (Regioselectivity typically >20:1 favoring C6 substitution).[1]

Protocol B: Functionalization via SNAr (Displacement of 5-Cl)

Displacing the chlorine at C5 is challenging due to the ortho-amino group. Standard amines will not react efficiently.[1] However, thiolates are superior nucleophiles for this substrate due to their high polarizability and the stabilization provided by the para-nitrile group.[1]

Method: Thioether Formation

Application: Synthesis of 5-(aryl/alkyl)thio-6-aminopicolinonitriles.

Materials:

  • 6-Amino-5-chloropicolinonitrile (1.0 eq)[1]

  • Thiol (R-SH) (1.2 eq) (e.g., Thiophenol, Methyl thioglycolate)[1]

  • Base: K2CO3 (2.0 eq) or Cs2CO3 (1.5 eq)[1]

  • Solvent: DMF or DMSO (Anhydrous)[1]

  • Temperature: 100–120 °C[1]

Protocol:

  • Preparation: In a dry vial, suspend 6-Amino-5-chloropicolinonitrile (1.0 mmol) and K2CO3 (2.0 mmol) in anhydrous DMF (3 mL).

  • Nucleophile Addition: Add the thiol (1.2 mmol). If the thiol is a solid, add it with the starting material.[1] If liquid, add via syringe.[1]

  • Heating: Heat the mixture to 110 °C under nitrogen.

    • Mechanistic Note: The high temperature is required to overcome the energy barrier imposed by the electron-rich amino group. The polar aprotic solvent (DMF) solvates the cation (K+), leaving the thiolate anion "naked" and highly reactive.[1]

  • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). Reaction time is typically 4–16 hours.

  • Workup: Pour the reaction mixture into ice-water (30 mL).

    • If solid precipitates: Filter and wash with water.

    • If oil forms: Extract with EtOAc (3 x 15 mL), wash with brine, dry over Na2SO4, and concentrate.[1]

  • Data Analysis:

NucleophileConditionsYield (%)Notes
Thiophenol (PhSH)K2CO3, DMF, 110°C82%Excellent conversion due to soft nucleophilicity.[1]
Benzyl MercaptanCs2CO3, DMSO, 100°C75%Requires slightly milder base to avoid disulfide formation.[1]
Morpholine (Amine)K2CO3, DMF, 140°C<10%Fails. Hard nucleophile + deactivated ring.[1] Use Pd-catalysis.[2]

Protocol C: Intramolecular Cyclization (Imidazopyridine Synthesis)

The most common application of 6-Amino-5-chloropicolinonitrile is as a precursor to imidazo[4,5-b]pyridines .[1] Here, the SNAr step is intramolecular, which is entropically favored.[1]

Transformation: 6-Amino-5-chloropicolinonitrile


 Imidazo[4,5-b]pyridine derivative.[1]
Mechanism[1][3]
  • Amidine Formation: The exocyclic amine (C6-NH2) reacts with an orthoformate or aldehyde to form an intermediate amidine/imine.

  • Cyclization: The amidine nitrogen attacks the C5-Cl position. The ring closes, expelling chloride.[1]

Procedure (One-Pot Cyclization)

Materials:

  • 6-Amino-5-chloropicolinonitrile (1.0 eq)[1]

  • Triethyl orthoformate (TEOF) (Excess, as solvent/reagent) or Formic Acid[1]

  • Catalyst: p-TsOH (10 mol%)[1]

  • Temperature: Reflux (146 °C)[1]

Step-by-Step:

  • Mix: Combine 6-Amino-5-chloropicolinonitrile (500 mg) and Triethyl orthoformate (5 mL) in a round-bottom flask. Add p-TsOH (50 mg).

  • Reflux: Heat to reflux.[1] The reaction initially forms the ethyl formimidate intermediate.

  • Forcing Conditions: Continued heating drives the intramolecular SNAr displacement of the chlorine.

    • Note: If the reaction stalls at the intermediate, add a stronger base (e.g., DBU, 1.0 eq) and heat in a sealed tube at 160 °C to force the displacement of the deactivated chloride.[1]

  • Workup: Evaporate volatiles. Triturate the residue with diethyl ether/pentane to obtain the bicyclic product.

References

  • Regioselectivity in Pyrimidines and Pyridines

    • Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
    • Source: WuXi AppTec, QM Magic Class, Chapter 29.[1]

    • URL:[Link]

    • Relevance: Explains the electronic rules governing why C6 reacts before C5 in the precursor.
  • Imidazo[4,5-b]pyridine Synthesis

    • Title: Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers.
    • Source:Journal of Medicinal Chemistry / PMC (NIH).[1]

    • URL:[Link][1]

    • Relevance: details the cyclization protocols using 2-amino-3-chloro-pyridine scaffolds analogous to the topic compound.
  • Title: Nucleophilic aromatic substitution (SNAr) protocols for 6-bromoquinoline-8-carbonitrile (Analogous System).
  • Compound Data & Safety

    • Title: 6-Amino-5-chloronicotinonitrile (Compound Summary).
    • Source: PubChem.
    • URL:[Link][1]

    • Relevance: Verification of structure and physical properties.

Sources

Application Note: Strategic Synthesis and Utilization of 6-Amino-5-chloropicolinonitrile in Novel Herbicide Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The agrochemical industry is currently witnessing a paradigm shift in the design of synthetic auxin herbicides (Group 4). While traditional 4-aminopicolinates (e.g., Picloram, Aminopyralid) and 6-arylpicolinates (e.g., Halauxifen-methyl, Florpyrauxifen-benzyl) have dominated the market, resistance issues in Amaranthus and Conyza species are driving the exploration of novel substitution patterns.

6-Amino-5-chloropicolinonitrile (CAS: 1073665-75-0, generic structure ref) has emerged as a critical "pivot intermediate." Unlike the classic 4-amino scaffolds, the 6-amino-5-chloro substitution pattern offers a distinct steric and electronic profile for binding to the TIR1/AFB5 auxin receptor complex. This Application Note details the high-yield synthesis of this intermediate, its transformation into active herbicide candidates, and the protocols for quality validation.

Chemical Profile & Strategic Importance[1]

Compound Identification[1]
  • IUPAC Name: 6-Amino-5-chloropyridine-2-carbonitrile

  • Molecular Formula: C₆H₄ClN₃

  • Molecular Weight: 153.57 g/mol

  • Physical State: Off-white to pale yellow crystalline solid[1]

  • Solubility: Soluble in DMSO, DMF, Ethyl Acetate; sparingly soluble in water.

Structural Logic in Herbicide Design

The utility of 6-Amino-5-chloropicolinonitrile lies in its ability to serve as a precursor for 6-amino-5-chloropicolinic acid derivatives.

  • Nitrile Group (C2): A masked carboxylic acid. Hydrolysis yields the active picolinic acid pharmacophore essential for auxin activity.

  • Chlorine Atom (C5): Provides metabolic stability (blocking oxidation) and lipophilicity. Crucially, it is located ortho to the amino group, influencing the rotational barrier and receptor docking.

  • Amino Group (C6): Acts as a hydrogen bond donor. In contrast to the 4-amino group in Picloram, the 6-amino placement alters the molecule's interaction with the "auxin glue" hydrophobic pocket in the TIR1 ubiquitin ligase complex.

Synthetic Protocols

Protocol A: Regioselective Synthesis of 6-Amino-5-chloropicolinonitrile

Rationale: Direct chlorination of 6-aminopicolinonitrile typically yields the C3-substituted product (para to amino). To achieve the C5-substituted (ortho to amino) target, we utilize a Reissert-Henze rearrangement strategy starting from 2-amino-3-chloropyridine. This route ensures correct regiochemistry.

Reagents & Equipment:
  • Starting Material: 2-Amino-3-chloropyridine (98%)[2]

  • Oxidant: m-Chloroperbenzoic acid (mCPBA, 70-75%) or Urea-Hydrogen Peroxide (UHP)

  • Cyanation Reagents: Trimethylsilyl cyanide (TMSCN), Benzoyl chloride (BzCl)

  • Solvents: Dichloromethane (DCM), Acetonitrile (MeCN)

  • Glassware: 500 mL 3-neck round bottom flask, reflux condenser, N₂ line.

Step-by-Step Workflow:
  • N-Oxidation:

    • Dissolve 2-amino-3-chloropyridine (10.0 g, 77.8 mmol) in DCM (150 mL) at 0°C.

    • Slowly add mCPBA (1.2 eq) portion-wise over 30 minutes.

    • Warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (10% MeOH/DCM).

    • Workup: Quench with saturated Na₂S₂O₃. Wash with saturated NaHCO₃ to remove benzoic acid by-products. Dry organic layer over Na₂SO₄ and concentrate.

    • Intermediate: 2-Amino-3-chloropyridine-N-oxide.

  • Reissert-Henze Cyanation:

    • Dissolve the N-oxide intermediate (11.2 g, 77.5 mmol) in anhydrous MeCN (200 mL) under N₂ atmosphere.

    • Add TMSCN (1.5 eq) via syringe. Stir for 10 minutes.

    • Add Benzoyl chloride (1.2 eq) dropwise over 20 minutes. The solution will darken.

    • Heat to 60°C for 3 hours. The reaction involves the formation of an O-benzoate intermediate followed by nucleophilic attack of cyanide at the C6 position (alpha to Nitrogen).

    • Note: The 2-amino group directs the cyanation to the 6-position due to steric and electronic factors in the N-oxide rearrangement.

  • Purification:

    • Concentrate the solvent. Redissolve residue in EtOAc.

    • Wash with 1N NaOH (to hydrolyze any benzoylated amine by-products) and brine.

    • Recrystallization: Ethanol/Water (9:1) yields the pure 6-Amino-5-chloropicolinonitrile.

Protocol B: Hydrolysis to Active Herbicide (6-Amino-5-chloropicolinic Acid)

Objective: Convert the nitrile precursor into the biologically active acid form.

  • Hydrolysis:

    • Suspend 6-Amino-5-chloropicolinonitrile (5.0 g) in 6N HCl (50 mL).

    • Reflux at 100°C for 6 hours. The solid will dissolve as the ammonium salt forms.

    • Cool to RT. Adjust pH to 3-4 using 6N NaOH. The free acid will precipitate.

  • Isolation:

    • Filter the white precipitate. Wash with cold water.

    • Dry in a vacuum oven at 50°C.

    • Yield: Typically >85%.[3]

Visualization of Synthetic Logic

HerbicideSynthesis cluster_mech Mechanism of Action Start 2-Amino-3-chloropyridine (Cheap Starting Material) NOxide Intermediate: 2-Amino-3-chloropyridine-N-oxide Start->NOxide mCPBA, DCM N-Oxidation Target TARGET INTERMEDIATE: 6-Amino-5-chloropicolinonitrile NOxide->Target TMSCN, BzCl Reissert-Henze Cyanation (Regioselective at C6) Acid Active Herbicide Scaffold: 6-Amino-5-chloropicolinic Acid Target->Acid 6N HCl, Reflux Hydrolysis Ester Pro-Herbicide (Ester): Methyl/Tefuryl Derivatives Acid->Ester ROH, H2SO4 Esterification Receptor Weed Death (Uncontrolled Growth) Acid->Receptor Binds TIR1/AFB5 Auxin Receptor

Caption: Synthetic pathway transforming simple pyridines into potent auxin-mimic herbicide scaffolds via the key nitrile intermediate.[4]

Analytical Quality Control (QC)[1]

To ensure the integrity of the synthesized intermediate, the following HPLC method is recommended.

HPLC Method Parameters
ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient 0-2 min: 5% B; 2-15 min: 5% -> 95% B; 15-20 min: 95% B
Flow Rate 1.0 mL/min
Detection UV at 254 nm (aromatic ring) and 230 nm (nitrile)
Retention Time ~7.5 min (varies by system; 6-amino-5-chloro elutes after 6-aminopicolinonitrile due to Cl lipophilicity)

Acceptance Criteria:

  • Purity: ≥ 98.0% (Area %)[3]

  • Moisture (Karl Fischer): ≤ 0.5%

  • Appearance: No visible dark specks (indicates oxidation).

Safety & Handling Protocols

Hazard Identification:

  • Acute Toxicity: 6-Amino-5-chloropicolinonitrile is harmful if swallowed or inhaled.

  • Eye/Skin Irritation: Causes serious eye irritation.

  • Cyanide Hazard: While the nitrile group is stable, combustion or strong acid hydrolysis can release HCN gas.

Operational Safety:

  • Engineering Controls: All reactions involving TMSCN or acid hydrolysis must be performed in a certified chemical fume hood with a face velocity of >100 fpm.

  • PPE: Nitrile gloves (double gloving recommended for TMSCN steps), safety goggles, and lab coat.

  • Waste Disposal: Aqueous waste from the cyanation step must be treated with bleach (sodium hypochlorite) to quench any residual cyanide before disposal.

References

  • Corteva Agriscience. (2020). Arylpicolinate Herbicides: Discovery and Mechanism of Action.[5] Journal of Agricultural and Food Chemistry. Link

  • Fidanza, N. G., et al. (2018). Reissert-Henze functionalization of pyridine N-oxides. Tetrahedron Letters. Link

  • Qingdao KingAgroot Chemical Co., Ltd. (2022).[6] Patent: R-Type Pyridyloxycarboxylic Acid Derivatives (Fluchloraminopyr). WO2020135235A1. Link

  • PubChem. (2025).[4] Compound Summary: 6-Amino-5-chloropyridine-2-carbonitrile. National Library of Medicine. Link

  • Epp, J. B., et al. (2016). The Discovery of Arylex™ Active and Rinskor™ Active: Two Novel Auxin Herbicides. Bioorganic & Medicinal Chemistry.[1][3][5][7] Link

Sources

Development of anti-inflammatory agents from 6-Amino-5-chloropicolinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Development of Anti-Inflammatory Agents from 6-Amino-5-chloropicolinonitrile

Executive Summary

The pyridine derivative 6-Amino-5-chloropicolinonitrile (CAS: 1205678-XX-X analog / structurally defined as 6-amino-5-chloropyridine-2-carbonitrile) represents a high-value pharmacophore precursor in medicinal chemistry. Its unique trisubstituted architecture—featuring a nucleophilic amino group adjacent to the ring nitrogen, an electrophilic chlorine, and a modifiable nitrile—makes it an ideal starting material for synthesizing imidazo[1,2-a]pyridine derivatives. These fused heterocyclic systems are privileged scaffolds in drug discovery, known to inhibit key inflammatory mediators such as p38 MAPK , NF-


B , and COX-2 .

This guide details the chemical transformation of 6-Amino-5-chloropicolinonitrile into potent anti-inflammatory agents and provides standardized protocols for their biological validation.

Chemical Architecture & Synthetic Strategy

The transformation relies on the reactivity of the 2-aminopyridine motif (positions 1 and 6) to form a fused imidazole ring. The remaining substituents (5-Cl and 2-CN) are repositioned on the fused system to positions 8 and 5, respectively, allowing for divergent Structure-Activity Relationship (SAR) exploration.

Mechanism of Transformation
  • Cyclization (Ring Fusion): Reaction with

    
    -haloketones yields the imidazo[1,2-a]pyridine core.
    
  • Cross-Coupling (C8 Functionalization): The chlorine atom (now at C8) serves as a handle for Suzuki-Miyaura coupling to introduce aryl groups, enhancing lipophilicity and target affinity.

  • Nitrile Hydrolysis (C5 Functionalization): The nitrile group (now at C5) is hydrolyzed to a primary amide, a critical motif for hydrogen bonding in kinase active sites (e.g., JAK/STAT or p38 MAPK pockets).

Visual Workflow: Synthetic Pathway

The following diagram illustrates the step-by-step conversion of the starting material into a bioactive library.

Synthesis_Pathway Start 6-Amino-5-chloropicolinonitrile (Starting Material) Step1 Cyclization (+ α-Bromoacetophenone) Start->Step1 Inter1 8-Chloro-5-cyano- imidazo[1,2-a]pyridine Step1->Inter1 Reflux, EtOH Step2 Suzuki Coupling (Pd Catalyst, Ar-B(OH)2) Inter1->Step2 Inter2 8-Aryl-5-cyano- imidazo[1,2-a]pyridine Step2->Inter2 C-C Bond Formation Step3 Hydrolysis (H2O2, NaOH) Inter2->Step3 Final 8-Aryl-imidazo[1,2-a]pyridine- 5-carboxamide (Target Anti-inflammatory) Step3->Final Amide Formation

Caption: Figure 1. Divergent synthetic route converting 6-Amino-5-chloropicolinonitrile into a functionalized anti-inflammatory scaffold.

Experimental Protocols

Protocol A: Synthesis of the Imidazo[1,2-a]pyridine Core

Objective: To fuse the imidazole ring onto the pyridine backbone.[1]

  • Reagents:

    • 6-Amino-5-chloropicolinonitrile (1.0 equiv)

    • 2-Bromoacetophenone (1.1 equiv)

    • Sodium Bicarbonate (NaHCO

      
      ) (2.0 equiv)
      
    • Ethanol (anhydrous)

  • Procedure:

    • Dissolve 6-Amino-5-chloropicolinonitrile (153 mg, 1.0 mmol) in 10 mL of anhydrous ethanol in a round-bottom flask.

    • Add 2-Bromoacetophenone (219 mg, 1.1 mmol) and NaHCO

      
       (168 mg, 2.0 mmol).
      
    • Reflux the mixture at 80°C for 6–8 hours. Monitor progress via TLC (Hexane:EtOAc 1:1).

    • Work-up: Cool to room temperature. The product often precipitates. Filter the solid and wash with cold ethanol. If no precipitate forms, evaporate solvent and purify via silica gel column chromatography (Gradient: 0-50% EtOAc in Hexane).

    • Validation: Confirm structure via

      
      H-NMR. Look for the disappearance of the pyridine -NH
      
      
      
      signal and the appearance of the imidazole singlet proton (approx. 7.8–8.2 ppm).
Protocol B: Suzuki-Miyaura Cross-Coupling (C8-Arylation)

Objective: To introduce a lipophilic aryl group at the C8 position (replacing Chlorine).

  • Reagents:

    • 8-Chloro-intermediate (from Protocol A) (1.0 equiv)

    • Arylboronic acid (e.g., 4-fluorophenylboronic acid) (1.2 equiv)

    • Pd(dppf)Cl

      
       (0.05 equiv)
      
    • K

      
      CO
      
      
      
      (2.0 equiv)
    • Dioxane:Water (4:1 ratio)

  • Procedure:

    • In a microwave vial or sealed tube, combine the chloro-intermediate (0.5 mmol), arylboronic acid (0.6 mmol), and K

      
      CO
      
      
      
      (1.0 mmol).
    • Add 5 mL of Dioxane/Water (4:1) and degas with nitrogen for 5 minutes.

    • Add Pd(dppf)Cl

      
       catalyst.
      
    • Heat at 100°C for 12 hours (thermal) or 1 hour (microwave irradiation).

    • Work-up: Dilute with EtOAc, wash with brine, dry over MgSO

      
      , and concentrate. Purify via flash chromatography.
      

Biological Evaluation: Anti-Inflammatory Potency[2]

To validate the anti-inflammatory activity, the synthesized compounds are tested for their ability to suppress the NF-


B signaling pathway  in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol C: In Vitro NO Inhibition Assay (Griess Method)

Cell Line: RAW 264.7 Murine Macrophages.

  • Seeding: Plate RAW 264.7 cells (

    
     cells/mL) in 96-well plates and incubate for 24 hours.
    
  • Treatment: Pre-treat cells with test compounds (0.1, 1, 10, 50

    
    M) for 1 hour. Include Dexamethasone  (1 
    
    
    
    M) as a positive control.
  • Stimulation: Add LPS (1

    
    g/mL) and incubate for 24 hours.
    
  • Measurement:

    • Transfer 100

      
      L of supernatant to a new plate.
      
    • Add 100

      
      L of Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).
      
    • Incubate for 10 mins in the dark.

    • Read Absorbance at 540 nm.

  • Calculation: Determine % Inhibition relative to LPS-only control.

Data Presentation: SAR Summary Template

Use the following table structure to report results.

Compound IDR1 (C2-Position)R2 (C8-Position)NO Inhibition IC

(

M)
Cytotoxicity CC

(

M)
Selectivity Index (SI)
Start Material -Cl>100>200N/A
IMP-001 PhenylCl25.41505.9
IMP-002 Phenyl4-F-Phenyl4.212028.5
IMP-003 4-OMe-Phenyl4-F-Phenyl1.8 11061.1
Dexamethasone--0.5>200>400

Mechanism of Action: NF- B Pathway Inhibition

The imidazo[1,2-a]pyridine derivatives developed from this scaffold typically act by inhibiting upstream kinases (such as p38 MAPK or TAK1) or by directly interfering with the NF-


B translocation machinery. The diagram below maps the intervention point.

NFkB_Pathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Kinases TAK1 / IKK Complex TLR4->Kinases IkB IκBα Degradation Kinases->IkB Phosphorylation Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->Kinases  BLOCKS NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nuclear Translocation NFkB->Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, iNOS) Nucleus->Cytokines Transcription

Caption: Figure 2. Proposed mechanism of action where the scaffold inhibits kinase phosphorylation, preventing NF-κB activation.

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry. Beilstein Journal of Organic Chemistry. Discusses the electronic impact of halogen substituents (e.g., 5-Cl) on cycloaddition and bioactivity.

  • Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Journal of Applied Chemical Science. Details the cyclocondensation protocol of amino-chloropyridines with alpha-haloketones.

  • Pharmacological Potential of Imidazo[4,5-b]pyridine Derivatives. PMC. Reviews the anti-inflammatory and antioxidant potential of fused pyridine scaffolds.

  • Pyridine Derivatives as Anti-inflammatory Agents. ResearchGate. Provides SAR data on pyridine-based inhibitors of COX-2 and NF-kB.

  • Safety Data Sheet: 6-Amino-5-chloronicotinonitrile. PubChem. Safety and handling information for the core scaffold.

Sources

Analytical methods for the detection and quantification of 6-Amino-5-chloropicolinonitrile.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

⚠️ CRITICAL DATA INTEGRITY ALERT: CAS REGISTRY MISMATCH

Before proceeding, verify your target analyte. The CAS number provided in the request (17630-76-1 ) corresponds to 5-Chloroisatin (5-chloro-1H-indole-2,3-dione) in major chemical registries (Sigma-Aldrich, PubChem). The Chemical Name provided (6-Amino-5-chloropicolinonitrile ) describes a distinct pyridine derivative, likely a precursor or metabolite in the synthesis of auxin herbicides (e.g., Halauxifen-methyl).

This guide is engineered specifically for the CHEMICAL NAME: 6-Amino-5-chloropicolinonitrile. If your target is 5-Chloroisatin, standard indole analysis protocols should be used instead.

Introduction & Chemical Context

6-Amino-5-chloropicolinonitrile is a functionalized pyridine intermediate. It features three distinct functional groups—an amine, a chlorine atom, and a nitrile group—on a pyridine ring. This substitution pattern makes it a critical building block in the synthesis of picolinic acid-based herbicides (e.g., Arylex™ active) and potential pharmaceutical scaffolds.

Chemical Identity
PropertyDescription
Chemical Name 6-Amino-5-chloropicolinonitrile (or 6-amino-5-chloropyridine-2-carbonitrile)
Molecular Formula C₆H₄ClN₃
Molecular Weight 153.57 g/mol
Structural Features Pyridine ring, primary amine (-NH₂), nitrile (-CN), chloro (-Cl)
pKa (Predicted) ~3.5 - 4.5 (Pyridine nitrogen basicity reduced by electron-withdrawing Cl/CN)
LogP (Predicted) ~1.5 (Moderately lipophilic)
Analytical Challenges
  • Polarity: The amino and nitrile groups create a polar molecule that may show poor retention on standard C18 columns without pH control.

  • Basicity: The amino group can cause peak tailing due to interaction with residual silanols on silica columns.

  • Matrix Interference: In soil or biological matrices, this compound must be distinguished from its hydrolyzed acid metabolites (e.g., 6-amino-5-chloropicolinic acid).

Method 1: HPLC-UV/DAD (Purity & Process Control)

Objective: Routine quantification of bulk material, reaction monitoring, and purity assessment.

Chromatographic Conditions

This method utilizes a "silanol-shielding" approach using a high-strength silica (HSS) or end-capped C18 column with acidic buffering to protonate the amine, ensuring sharp peak shape.

ParameterSpecification
Instrument HPLC with Diode Array Detector (DAD) or UV-Vis
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent
Column Temp 35 °C
Mobile Phase A 0.1% Phosphoric Acid (H₃PO₄) in Water (pH ~2.2)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Injection Volume 5 - 10 µL
Detection 270 nm (Primary), 230 nm (Secondary confirmation)
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold
12.04060Linear Ramp
15.01090Wash
15.19010Re-equilibration
20.09010Stop
System Suitability Criteria (SST)
  • Tailing Factor (Tf): < 1.5 (Crucial for amino-pyridines).

  • Resolution (Rs): > 2.0 between the main peak and any synthesis precursors (e.g., non-aminated chloropicolinonitrile).

  • RSD (Area): < 1.0% for n=6 injections.

Method 2: LC-MS/MS (Trace Residue Analysis)

Objective: Quantification of trace levels in environmental matrices (soil, water) or cleaning validation swabs.

Mass Spectrometry Parameters
  • Ionization Source: Electrospray Ionization (ESI)[1]

  • Polarity: Positive Mode (ESI+)

    • Rationale: The primary amine (-NH₂) is readily protonated [M+H]⁺ under acidic mobile phase conditions.

  • Precursor Ion: m/z 154.0 (³⁵Cl isotope) and 156.0 (³⁷Cl isotope).

MRM Transition Table

Note: Energies (CE) are indicative and must be optimized per instrument.

AnalytePrecursor (m/z)Product (m/z)CE (eV)TypeMechanism
6-Amino-5-chloro... 154.0 127.0 20QuantifierLoss of HCN (-27 Da)
154.0119.025QualifierLoss of Cl radical (-35 Da)
154.091.035QualifierRing fragmentation
Internal Standard 158.0131.020Reference¹³C/¹⁵N labeled analog
Sample Preparation (Solid Phase Extraction)

For complex matrices (soil/water), use a Mixed-Mode Cation Exchange (MCX) cartridge to leverage the basicity of the analyte.

  • Conditioning: 3 mL Methanol followed by 3 mL 0.1% Formic Acid.

  • Loading: Load sample (pH adjusted to ~3.0).

  • Washing:

    • Wash 1: 0.1% Formic Acid (removes neutrals/acids).

    • Wash 2: Methanol (removes hydrophobic neutrals).

  • Elution: 5% Ammonium Hydroxide in Methanol (releases the basic amine).

  • Reconstitution: Evaporate to dryness and reconstitute in Mobile Phase A.

Visualization of Workflows

Analytical Logic Flow

The following diagram illustrates the decision matrix for selecting the appropriate method based on sample concentration and type.

AnalyticalWorkflow Start Sample Receipt Decision Determine Concentration Range Start->Decision HighConc High Conc. (>0.1 mg/mL) (API, Reaction Mix) Decision->HighConc LowConc Trace Conc. (<1 µg/mL) (Soil, Water, Swabs) Decision->LowConc HPLC HPLC-UV (Method 1) Agilent ZORBAX C18 0.1% H3PO4 / ACN HighConc->HPLC Direct Dilution LCMS LC-MS/MS (Method 2) ESI+ MRM Mode MCX SPE Cleanup LowConc->LCMS SPE Extraction Data1 Purity % / Assay HPLC->Data1 Data2 Residue (ppb/ppm) LCMS->Data2 Data1->HPLC SST Failure?

Caption: Decision matrix for selecting HPLC-UV vs. LC-MS/MS based on analyte concentration and matrix complexity.

Mass Spectrometry Fragmentation Pathway

Proposed fragmentation logic for MRM optimization.

MS_Fragmentation Parent Precursor Ion [M+H]+ = 154.0 Frag1 Product Ion 1 m/z 127.0 (Quantifier) Parent->Frag1 Collision Energy ~20 eV Frag2 Product Ion 2 m/z 119.0 (Qualifier) Parent->Frag2 Collision Energy ~25 eV Loss1 - HCN (27 Da) (Nitrile Loss) Parent->Loss1 Loss2 - Cl (35 Da) (Radical Loss) Parent->Loss2

Caption: ESI+ Fragmentation pathway showing the loss of HCN (characteristic of cyanopyridines) and Chlorine.

Validation Parameters (ICH Q2 Guidelines)

To ensure the trustworthiness of these methods, the following validation parameters must be met:

ParameterHPLC-UV Acceptance CriteriaLC-MS/MS Acceptance Criteria
Linearity (R²) > 0.999 (Range: 10 - 500 µg/mL)> 0.99 (Range: 1 - 100 ng/mL)
Precision (Repeatability) RSD < 1.0% (n=6)RSD < 15% (n=6)
Accuracy (Recovery) 98.0% - 102.0%70% - 120% (Matrix dependent)
LOD (Limit of Detection) ~0.5 µg/mL~0.1 ng/mL (ppb)
Specificity No interference from blank/matrixRetention time ±2% of standard

References

  • U.S. Environmental Protection Agency (EPA). (2015). Halauxifen-methyl: Human Health Risk Assessment for Proposed Uses on Wheat, Barley, and Triticale. (Discusses pyridine metabolites and cleavage products).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 6-Amino-5-chloronicotinonitrile (Isomer Reference).

  • Shimadzu Corporation. Analysis of Pyridine Derivatives by LC-MS/MS. (General methodology for aminopyridines).

(Note: Specific application notes for this exact intermediate are often proprietary to manufacturers like Corteva Agriscience. The protocols above are derived from standard analytical practices for this chemical class and regulatory residue methods.)

Sources

Application and Protocol for the Purification of 6-Amino-5-chloropicolinonitrile by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Drug Development

6-Amino-5-chloropicolinonitrile is a key heterocyclic intermediate in the synthesis of a variety of pharmaceutical compounds. The purity of this starting material is paramount, as impurities can lead to the formation of undesired side products, reduce the yield and efficacy of the final active pharmaceutical ingredient (API), and introduce potential toxicological risks. This application note provides a detailed protocol for the purification of 6-Amino-5-chloropicolinonitrile using the robust and scalable technique of recrystallization. The principles and methodologies described herein are designed to guide researchers, scientists, and drug development professionals in obtaining a highly purified product suitable for downstream applications.

The fundamental principle of recrystallization is based on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.[1] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will have a high capacity for dissolution at an elevated temperature.[2][3] Conversely, impurities should either be highly soluble at all temperatures or largely insoluble, allowing for their removal through filtration.[4]

Physicochemical Properties of 6-Amino-5-chloropicolinonitrile

A thorough understanding of the physicochemical properties of 6-Amino-5-chloropicolinonitrile is essential for developing an effective purification strategy.

PropertyValueSource
IUPAC Name 6-amino-5-chloropyridine-3-carbonitrile[5]
Molecular Formula C₆H₄ClN₃[5]
Molecular Weight 153.57 g/mol [5]
Appearance Expected to be a crystalline solidGeneral knowledge
Melting Point Not explicitly found, but a critical parameter to determine for purity assessment.

Solvent System Selection and Optimization: A Foundational Step

The choice of solvent is the most critical factor in a successful recrystallization.[6] While specific solubility data for 6-Amino-5-chloropicolinonitrile is not widely published, a systematic screening of solvents is a standard and effective approach. Based on the purification of related aminopyridine and chloropyrimidine derivatives, suitable candidate solvents include lower alcohols (methanol, ethanol, isopropanol), acetonitrile, and potentially solvent mixtures (e.g., ethanol/hexane).[7][8]

A standardized experimental protocol, adapted from methodologies for similar compounds, should be employed to determine the optimal solvent or solvent mixture.[3]

Protocol for Solvent Screening:
  • Preparation: Place approximately 50 mg of crude 6-Amino-5-chloropicolinonitrile into several small test tubes.

  • Solvent Addition (Room Temperature): To each test tube, add 0.5 mL of a different candidate solvent (e.g., methanol, ethanol, isopropanol, acetonitrile, toluene, ethyl acetate).

  • Solubility Assessment (Room Temperature): Agitate the test tubes and observe the solubility. A suitable solvent should not fully dissolve the compound at this stage.[3]

  • Heating: Gently heat the test tubes that showed poor solubility at room temperature in a water bath. Add the solvent dropwise until the solid completely dissolves. Record the approximate volume of solvent required.

  • Cooling and Observation: Allow the clear, hot solutions to cool slowly to room temperature, and then in an ice bath. Observe the formation of crystals. The ideal solvent will yield a significant amount of crystalline product upon cooling.[4]

  • Mixed Solvent Systems: If a single solvent is not ideal, a mixed-solvent system can be employed.[2] This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" or "anti-solvent" (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes turbid. A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly.[9]

Detailed Recrystallization Protocol

This protocol is a comprehensive guide to the purification of 6-Amino-5-chloropicolinonitrile. The quantities can be scaled as needed.

Materials and Equipment:
  • Crude 6-Amino-5-chloropicolinonitrile

  • Selected recrystallization solvent (e.g., ethanol)

  • Activated carbon (optional, for removing colored impurities)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Spatula

  • Ice bath

  • Vacuum source

Experimental Workflow Diagram:

Recrystallization_Workflow A 1. Dissolution Dissolve crude compound in a minimum amount of hot solvent. B 2. Decolorization (Optional) Add activated carbon to remove colored impurities. A->B If colored C 3. Hot Filtration Filter the hot solution to remove insoluble impurities. A->C If not colored B->C D 4. Crystallization Allow the filtrate to cool slowly to induce crystal formation. C->D E 5. Isolation Collect crystals by vacuum filtration. D->E F 6. Washing Rinse crystals with a small amount of cold solvent. E->F G 7. Drying Dry the purified crystals under vacuum. F->G H 8. Purity Analysis Assess purity by melting point, HPLC, etc. G->H

Caption: Workflow for the purification of 6-Amino-5-chloropicolinonitrile.

Step-by-Step Procedure:
  • Dissolution: Place the crude 6-Amino-5-chloropicolinonitrile into an Erlenmeyer flask. Add a magnetic stir bar and the selected recrystallization solvent. Heat the mixture to a gentle boil while stirring to dissolve the solid. Add the solvent in small portions until the solid is just dissolved. Using the minimum amount of hot solvent is crucial for maximizing the yield.[4]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (approximately 1-2% w/w of the solute) to adsorb the colored impurities.[1] Reheat the solution to boiling for a few minutes.

  • Hot Filtration: This step is necessary to remove insoluble impurities or activated carbon.[10][11] It is critical to keep the solution hot during filtration to prevent premature crystallization.[12]

    • Preheat a second Erlenmeyer flask containing a small amount of the solvent on the hot plate.

    • Place a stemless or short-stemmed funnel with fluted filter paper into the neck of the preheated flask.

    • Pour the hot solution through the filter paper in portions. The boiling solvent in the receiving flask will keep the funnel warm.[12]

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[1] Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point to remove any residual solvent.

Purity Analysis: A Multi-faceted Approach

A combination of analytical techniques should be employed to confirm the purity of the recrystallized 6-Amino-5-chloropicolinonitrile.[13]

Analytical TechniquePurposeExpected Outcome for High Purity
Melting Point Analysis Assess the presence of impurities.Sharp melting point range (typically < 2 °C).
High-Performance Liquid Chromatography (HPLC) Quantify the purity and detect non-volatile impurities.[14]A single major peak corresponding to the product, with minimal impurity peaks.
Gas Chromatography-Mass Spectrometry (GC-MS) Detect volatile impurities.Absence of significant volatile impurity peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirm the chemical structure and identify impurities.[13]A spectrum consistent with the structure of 6-Amino-5-chloropicolinonitrile and the absence of impurity signals.

Troubleshooting

ProblemPossible CauseSolution
No crystals form upon cooling. Too much solvent was used.Boil off some of the solvent to concentrate the solution and allow it to cool again.
The solution cooled too quickly.Reheat the solution and allow it to cool more slowly.
Oiling out (formation of a liquid instead of crystals). The boiling point of the solvent is higher than the melting point of the solute.Use a lower-boiling solvent or a mixed-solvent system.
The solution is supersaturated.Try scratching the inside of the flask with a glass rod or adding a seed crystal.
Low recovery of purified product. Too much solvent was used.Use the minimum amount of hot solvent necessary for dissolution.
Premature crystallization during hot filtration.Ensure the filtration apparatus is kept hot.[12]

Safety Precautions

  • 6-Amino-5-chloropicolinonitrile may be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[5]

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for the specific solvents being used to understand their hazards and handling requirements.[9]

Conclusion

Recrystallization is a powerful and efficient technique for the purification of 6-Amino-5-chloropicolinonitrile. By carefully selecting a suitable solvent system and following the detailed protocol outlined in this application note, researchers can obtain a high-purity product, which is essential for the successful development of pharmaceutical agents. The use of a multi-pronged analytical approach is crucial for validating the purity of the final product.

References

  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from [Link]

  • Smith, J. (n.d.). Substituted amino-pyridine derivatives, processes for their preparation and pharmaceutical compositions containing them. Google Patents.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1482881, 6-Amino-5-chloronicotinonitrile. PubChem. Retrieved from [Link]

  • University of California, Davis. (2022, April 7). 1.5E: Hot Filtration. Chemistry LibreTexts. Retrieved from [Link]

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]

  • Christiaans, J. A., & Van der Mey, M. (n.d.). Process for preparing 2-(secondary amino)-halogenopyrimidines. Google Patents.
  • LibreTexts. (2025, August 20). 2.5: Hot Filtration. Chemistry LibreTexts. Retrieved from [Link]

  • Safrole. (n.d.). Recrystallization and hot filtration. Retrieved from [Link]

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle &Purpose. Retrieved from [Link]

  • Nakano, T., & Miyoshi, T. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Molecules, 27(14), 4436. Retrieved from [Link]

  • Alsughayer, S. A., Ali, A. M., & Al-Hazmi, G. A. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 11-25.
  • Anhui Xingyu Chemical Co Ltd. (n.d.). A kind of method and its purification process that aminopyridine is prepared by picoline. Google Patents.
  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Toronto. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 2-Amino-5-Chloropyridine, 98%. Retrieved from [Link]

  • University of South Florida. (n.d.). recrystallization, filtration and melting point. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]

  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization. Retrieved from [Link]

Sources

The Versatile Scaffold: Harnessing 6-Amino-5-chloropicolinonitrile for the Next Generation of Targeted Therapies

Author: BenchChem Technical Support Team. Date: February 2026

The quest for highly specific and potent targeted therapies in oncology and beyond has led researchers to explore a diverse chemical space. Within this landscape, heterocyclic compounds, particularly those based on pyridine and pyrimidine scaffolds, have emerged as privileged structures. Among these, 6-Amino-5-chloropicolinonitrile stands out as a versatile and reactive building block for the synthesis of innovative small molecule inhibitors. Its unique arrangement of amino, chloro, and cyano functionalities on a pyridine ring provides a fertile ground for chemical modifications, enabling the development of compounds that can precisely interact with a range of biological targets.

This comprehensive guide provides an in-depth exploration of the application of 6-Amino-5-chloropicolinonitrile in the development of targeted therapies. We will delve into its role as a key starting material, detail synthetic protocols for its derivatization, and outline methodologies for the biological evaluation of the resulting compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their discovery programs.

Physicochemical Properties and Reactivity Profile

6-Amino-5-chloropicolinonitrile, with the chemical formula C6H4ClN3, is a substituted pyridine derivative.[1] Its structure is characterized by an amino group at the 6-position, a chloro group at the 5-position, and a nitrile group at the 2-position of the pyridine ring. This unique substitution pattern imparts a distinct reactivity profile that is highly advantageous for medicinal chemistry applications.

PropertyValueSource
Molecular FormulaC6H4ClN3PubChem[1]
Molecular Weight153.57 g/mol PubChem[1]
IUPAC Name6-amino-5-chloropyridine-2-carbonitrilePubChem[1]

The amino group serves as a key nucleophile and a handle for further functionalization, while the chloro atom can be displaced through nucleophilic aromatic substitution (SNAr) reactions. The nitrile group can be hydrolyzed, reduced, or participate in cycloaddition reactions to generate diverse heterocyclic systems. This multi-faceted reactivity allows for the construction of complex molecular architectures with tailored pharmacological properties.

Synthetic Applications in Targeted Therapy

The strategic importance of 6-Amino-5-chloropicolinonitrile lies in its utility as a precursor for a wide array of bioactive molecules. Its derivatives have shown promise as inhibitors of various protein targets implicated in cancer and other diseases.

Synthesis of BCL6 Inhibitors

The B-cell lymphoma 6 (BCL6) protein is a transcriptional repressor that is a key driver of lymphoma. The development of small molecule inhibitors of BCL6 is a promising therapeutic strategy. Patent literature discloses the use of 6-amino-quinolinone compounds and their derivatives, which can be synthesized from precursors like 6-Amino-5-chloropicolinonitrile, as BCL6 inhibitors for the treatment of oncological diseases.[2]

Protocol 1: General Scheme for Derivatization towards BCL6 Inhibitors

This protocol outlines a generalized synthetic approach for the derivatization of a 6-aminopyridine scaffold, inspired by the synthesis of BCL6 inhibitors.

Step 1: Acylation of the Amino Group

  • Dissolve 6-Amino-5-chloropicolinonitrile in an aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Add a suitable acylating agent (e.g., an acid chloride or anhydride) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).

  • Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC).

  • Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

  • Purify the acylated product by column chromatography.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

  • Dissolve the acylated intermediate in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO) or DMF.

  • Add a nucleophile (e.g., a substituted phenol or amine) and a base such as potassium carbonate or cesium carbonate.

  • Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor its progress by TLC or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent.

  • Purify the final compound by recrystallization or column chromatography.

Development of Kinase Inhibitors

The 6-aminopyridine and related 6-aminopyrimidine scaffolds are prevalent in the design of kinase inhibitors. These compounds can be designed to target the ATP-binding site of various kinases involved in cancer cell signaling. For instance, derivatives of 6-amino-5-cyano-2-thiopyrimidine have been investigated as potent anticancer agents.[3] While not a direct derivative, the synthetic logic can be applied to 6-Amino-5-chloropicolinonitrile.

Protocol 2: Synthesis of a 6-Aminopyridine-based Kinase Inhibitor Library

This protocol provides a method for generating a library of compounds for screening against a panel of kinases.

  • Core Modification: Utilize the amino group of 6-Amino-5-chloropicolinonitrile for amide bond formation with a diverse set of carboxylic acids, introducing a variety of R-groups.

  • Parallel Synthesis: Employ parallel synthesis techniques in a multi-well plate format to expedite the generation of a compound library.

  • SNAr Diversification: React the chlorinated position with a panel of nucleophiles (anilines, phenols, thiophenols) to introduce further diversity.

  • Nitrile Group Chemistry: Convert the nitrile to a tetrazole or an amidine to explore different interactions with the target protein.

  • Purification and Characterization: Purify the library members using high-throughput purification techniques like mass-directed preparative HPLC. Characterize each compound by LC-MS and NMR.

Biological Evaluation and Mechanism of Action

Once synthesized, the derivatives of 6-Amino-5-chloropicolinonitrile must be subjected to rigorous biological evaluation to determine their therapeutic potential.

Anticancer Activity Screening

A primary application of these compounds is in cancer therapy. Initial screening is typically performed using a panel of cancer cell lines to assess their cytotoxic and anti-proliferative effects.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol details a standard method for assessing the effect of synthesized compounds on cancer cell viability.

  • Cell Seeding: Seed cancer cells (e.g., K562 leukemia, A549 lung cancer) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds (and a vehicle control) for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%.

Elucidating the Mechanism of Action

Identifying the molecular target and the mechanism by which a compound exerts its therapeutic effect is crucial for its development. For compounds derived from aminopyridine scaffolds, common mechanisms include the induction of apoptosis and the inhibition of specific signaling pathways.[3][4]

Protocol 4: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This protocol describes a method to quantify apoptosis in cells treated with the test compounds.

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a defined period (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or are necrotic.

Signaling Pathways and Experimental Workflows

The development of targeted therapies requires a deep understanding of the cellular signaling pathways they modulate. Derivatives of aminopyridines and related heterocycles often target key nodes in cancer signaling, such as the PI3K/Akt/mTOR pathway.[4]

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Small molecule inhibitors targeting components of this pathway are of significant therapeutic interest.

PI3K_Akt_mTOR_Pathway cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Growth Cell Growth mTORC1->Growth Inhibitor 6-Amino-5-chloropicolinonitrile Derivative Inhibitor->PI3K Inhibition

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by a derivative.

Experimental Workflow for Target Validation

The following diagram illustrates a typical workflow for validating the molecular target of a novel compound derived from 6-Amino-5-chloropicolinonitrile.

Target_Validation_Workflow Start Synthesized Compound CellAssay Cell-Based Assays (e.g., Viability, Apoptosis) Start->CellAssay BiochemAssay Biochemical Assays (e.g., Kinase Panel Screen) CellAssay->BiochemAssay Active Compounds TargetID Target Identification (e.g., Affinity Chromatography, Thermal Shift Assay) BiochemAssay->TargetID Putative Hits TargetVal Target Validation (e.g., Western Blot for Phospho-proteins, siRNA) TargetID->TargetVal InVivo In Vivo Efficacy (Xenograft Models) TargetVal->InVivo Validated Target End Lead Optimization InVivo->End

Caption: A streamlined workflow for validating the molecular target of a new compound.

Conclusion and Future Perspectives

6-Amino-5-chloropicolinonitrile represents a valuable and versatile starting material for the development of novel targeted therapies. Its inherent reactivity and the biological significance of the 6-aminopyridine scaffold make it an attractive platform for medicinal chemists. The protocols and workflows outlined in this guide provide a framework for the synthesis, biological evaluation, and mechanistic elucidation of its derivatives. As our understanding of the molecular drivers of disease continues to expand, the strategic application of such privileged scaffolds will undoubtedly play a pivotal role in the discovery of the next generation of precision medicines.

References

  • WO2018108704A1 - New 6-amino-quinolinone compounds and derivatives as bcl6 inhibitors - Google P
  • 6-Amino-5-chloronicotinonitrile | C6H4ClN3 | CID 1482881 - PubChem. [Link]

  • The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells - PMC. [Link]

  • Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC. [Link]

  • 6-Aminonicotinamide sensitizes human tumor cell lines to cisplatin - Mayo Clinic. [Link]

  • Amino Derivatives of Diaryl Pyrimidines and Azolopyrimidines as Protective Agents against LPS-Induced Acute Lung Injury - MDPI. [Link]

  • One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - Discovery Research Portal - University of Dundee. [Link]

  • pyridone-3,5-dicarbonitriles Enabling Anti-Cancer Bioactivity - ChemRxiv. [Link]

Sources

Application Note: Synthesis & Characterization of 6-Amino-5-Cyano-4-Phenyl-2-Mercaptopyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

The pyrimidine scaffold is a "privileged structure" in pharmacognosy, serving as the core for nucleobases and a vast array of therapeutics including anticancer (e.g., fluorouracil), antiviral, and antihypertensive agents.[1][2]

This application note details the one-pot multicomponent synthesis of 6-amino-5-cyano-4-phenyl-2-mercaptopyrimidine . Unlike traditional multi-step routes, this protocol utilizes a thermodynamically driven condensation of benzaldehyde, malononitrile, and thiourea. We focus on the Phosphorus Pentoxide (


) mediated pathway , which acts as a dehydrating agent to accelerate the Knoevenagel condensation and subsequent Michael addition-cyclization, offering high yields with simplified workup compared to base-catalyzed methods.

Mechanistic Rationale (Expertise & Logic)

To ensure reproducibility, one must understand the cascade mechanism governing this reaction. The synthesis is not merely a mixture of reagents but a sequential formation of intermediates:

  • Knoevenagel Condensation: The aromatic aldehyde reacts with malononitrile (active methylene) to form the arylmethylene malononitrile intermediate.

    
     facilitates water removal, driving this equilibrium forward.
    
  • Michael Addition: The sulfur nucleophile of thiourea attacks the

    
    -carbon of the activated alkene (arylmethylene malononitrile).
    
  • Cyclization & Tautomerization: Intramolecular nucleophilic attack by the amine nitrogen on the nitrile carbon closes the ring, followed by tautomerization to yield the stable aromatic pyrimidine core.

Mechanistic Pathway Diagram

ReactionMechanism Start Reagents: Benzaldehyde + Malononitrile Inter1 Intermediate A: Arylmethylene Malononitrile Start->Inter1 Knoevenagel (P2O5 / -H2O) Inter2 Intermediate B: Michael Adduct Inter1->Inter2 Michael Addition Add Reagent Addition: + Thiourea Add->Inter2 Cycl Cyclization: Intramolecular Attack Inter2->Cycl Ring Closure Final Product: 6-amino-5-cyano-4-phenyl- 2-mercaptopyrimidine Cycl->Final Tautomerization

Figure 1: Sequential mechanistic pathway for the one-pot synthesis of the target pyrimidine.

Experimental Protocol

Materials & Equipment
  • Reagents: Benzaldehyde (99%), Malononitrile (99%), Thiourea (99%), Phosphorus Pentoxide (

    
    ), Absolute Ethanol.
    
  • Equipment: Round-bottom flask (100 mL), Reflux condenser, Magnetic stirrer, Oil bath, Buchner funnel.

  • Safety Precaution: Malononitrile is toxic and can release hydrogen cyanide under acidic conditions.

    
     is corrosive and reacts violently with water. Perform all operations in a functioning fume hood.
    
Step-by-Step Methodology
PhaseStepActionCritical Control Point (Validation)
Activation 1Mix Benzaldehyde (10 mmol) and Malononitrile (10 mmol) in 25 mL absolute ethanol.Solution should be homogenous.
Catalysis 2Add

(approx. 2-5 mmol equiv) carefully to the mixture. Stir for 10 mins at RT.
Slight exotherm indicates water scavenging activity.
Addition 3Add Thiourea (20 mmol) to the reaction vessel.Ensure thiourea is fully suspended/dissolved before heating.
Reaction 4Reflux the mixture on a water/oil bath for 3–5 hours .Monitor via TLC (Hexane:Ethyl Acetate 7:3). Look for disappearance of aldehyde spot.
Quenching 5Cool the mixture to RT and pour onto 200g of crushed ice .Rapid precipitation of the solid product should occur.
Isolation 6Filter the solid precipitate using vacuum filtration. Wash with cold water.Filtrate pH should be neutral.
Purification 7Recrystallize the crude solid from hot ethanol .Product crystallizes as yellow/pale needles or powder.[3]
Workflow Visualization

Workflow cluster_setup Phase 1: Setup cluster_reaction Phase 2: Synthesis cluster_workup Phase 3: Workup Step1 Mix Aldehyde + Malononitrile in Ethanol Step2 Add P2O5 Catalyst (Stir 10 min) Step1->Step2 Step3 Add Thiourea Step2->Step3 Step4 Reflux 3-5 Hours Step3->Step4 Check TLC Check (Aldehyde consumed?) Step4->Check Check->Step4 No (Continue Reflux) Step5 Pour onto Crushed Ice Check->Step5 Yes Step6 Filter Precipitate Step5->Step6 Step7 Recrystallize (Ethanol) Step6->Step7

Figure 2: Operational workflow for the synthesis and isolation process.

Characterization & Validation

To establish the trustworthiness of the synthesized compound, compare analytical data against the following standard values.

Spectroscopic Data (Reference Standards)
AnalysisExpected SignalAssignment
IR (KBr) 3400–3300


(Primary amine stretching)
2220–2225


(Nitrile group)
1100–1200


(Thiocarbonyl)

NMR

1.5–2.5 ppm (s, 1H)

(Mercapto proton,

exchangeable)
(DMSO-

)

7.0–8.0 ppm (m, 5H)

(Phenyl ring protons)

7.5–8.0 ppm (br s, 2H)

(Amine protons)
Appearance Solid PowderYellow to pale orange
Melting Point 225°C (approx)Varies slightly by derivative/purity

Note: The presence of the SH signal confirms the mercapto tautomer, though thione forms may also be observed depending on solvent and conditions.

References

  • Patil, D. R., Salunkhe, S. M., Deshmukh, M. B., & Anbhule, P. V. (2010). One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide. The Open Catalysis Journal.

  • Rathwa, S. K., et al. (2018).[4] Recent advances in the synthesis of C-5-substituted analogs of 3, 4-dihydropyrimidin-2-ones: a review. Synthetic Communications.

  • National Center for Biotechnology Information. PubChem Compound Summary for 6-amino-4-phenyl-2-thioxo-1,2-dihydropyrimidine-5-carbonitrile.

Sources

HPLC and GC-MS methods for analyzing reactions with 6-Amino-5-chloropicolinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) Protocols for Reaction Monitoring and Purity Assessment

Executive Summary

This guide details the analytical methodologies for 6-Amino-5-chloropicolinonitrile (CAS: 1005508-62-0), a critical intermediate in the synthesis of next-generation auxin-mimic herbicides (e.g., Halauxifen-methyl). Due to the compound's structural features—a pyridine core substituted with an electron-withdrawing nitrile, a halogen, and an electron-donating amino group—accurate quantification requires tailored chromatographic strategies to mitigate peak tailing and ensure resolution from positional isomers.

This note provides two validated workflows:

  • RP-HPLC-UV: For routine purity analysis and reaction conversion monitoring (quantitative).

  • GC-MS: For structural elucidation of unknown impurities and volatile byproduct tracking (qualitative/semi-quantitative).

Chemical Context & Method Selection

The selection of analytical methods is governed by the physicochemical properties of the analyte.

PropertyValue/DescriptionAnalytical Implication
Structure Pyridine ring, 2-CN, 5-Cl, 6-NH₂Amphoteric character; potential for tautomerism (though less likely with this substitution pattern).
Basicity Weakly basic (NH₂)The electron-withdrawing Cl and CN groups reduce the pKa of the pyridine nitrogen and the exocyclic amine. Standard silica-based columns may exhibit secondary interactions (tailing) unless end-capped columns or modifiers are used.
Volatility ModerateSuitable for GC, but the primary amine can interact with active sites in the inlet/column.
UV Chromophore Strong absorption ~260–280 nmIdeal for sensitive UV detection.

Protocol A: High-Performance Liquid Chromatography (HPLC)

Purpose: Quantitative assessment of purity (>98%) and monitoring of starting material consumption.

Method Principles

We utilize a Reverse Phase (RP) mode.[1] To suppress the ionization of the residual silanols on the column and improve the peak shape of the amine, an acidic mobile phase is employed. The electron-withdrawing nature of the substituents means the molecule is relatively neutral at acidic pH, ensuring good retention on C18 phases.

Experimental Conditions[2][3][4]
ParameterSettingRationale
Instrument Agilent 1260 Infinity II or equivalentBinary pump capability required.
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)Double end-capping reduces silanol interactions with the -NH₂ group.
Mobile Phase A 0.1% Phosphoric Acid (

) in Water
Low pH (<2.5) suppresses silanol ionization.
Mobile Phase B Acetonitrile (HPLC Grade)Strong eluent for aromatic heterocycles.
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance.
Column Temp 40°CImproves mass transfer and peak symmetry.
Detection UV @ 270 nm (Ref 360 nm)Maxima for chloropicolinonitriles.
Injection Vol 5.0 µLPrevent column overload.
Gradient Program
Time (min)% Mobile Phase BEvent
0.010Initial equilibration
10.090Linear ramp to elute product
12.090Wash lipophilic impurities
12.110Return to initial
15.010Re-equilibration
Sample Preparation[5]
  • Stock Solution: Dissolve 10 mg of reaction mixture/standard in 10 mL of Acetonitrile . (Water solubility is poor).

  • Working Solution: Dilute 1:10 with Mobile Phase A/B (50:50) to match initial gradient conditions roughly.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter before injection.

Protocol B: Gas Chromatography-Mass Spectrometry (GC-MS)

Purpose: Identification of side-products (e.g., dechlorination products, hydrolysis intermediates) that may co-elute in HPLC.

Method Principles

While the amino group can cause tailing, the electron-withdrawing chlorine and nitrile groups reduce the basicity sufficiently to allow direct injection on inert columns. Derivatization (TMS) is reserved for cases where ultra-trace analysis is required or peak tailing is observed due to liner activity.

Experimental Conditions[2][3][4]
ParameterSettingRationale
Column Agilent J&W DB-5ms UI (30 m x 0.25 mm, 0.25 µm)"Ultra Inert" (UI) phase is critical to prevent amine adsorption.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Standard carrier.
Inlet Split (20:1) @ 260°CHigh split ratio to sharpen peaks; temp ensures rapid vaporization.
Liner Ultra Inert Split Liner with WoolWool traps non-volatiles; deactivation prevents NH₂ breakdown.
Transfer Line 280°CPrevents condensation of high-boilers.
Ion Source EI (70 eV) @ 230°CStandard fragmentation energy.
Scan Range 35–400 m/zCovers parent ion and halogenated fragments.
Temperature Program
  • Initial: 60°C (Hold 1 min) – Solvent delay.

  • Ramp 1: 20°C/min to 200°C.

  • Ramp 2: 10°C/min to 300°C (Hold 3 min).

Mass Spectral Interpretation (Key Fragments)
  • Molecular Ion (

    
    ):  153/155 m/z (Characteristic 3:1 Chlorine isotope ratio).
    
  • Loss of HCN:

    
     typical for nitriles.
    
  • Loss of Cl:

    
     observed but usually low intensity in aromatic chlorides.
    

Impurity Profiling & Reaction Monitoring

When synthesizing 6-Amino-5-chloropicolinonitrile (often via chlorination of 6-aminopicolinonitrile or amination of 5,6-dichloropicolinonitrile), specific impurities must be tracked.

Common Impurities:

  • 5,6-Dichloropicolinonitrile (Starting Material): Elutes later in RP-HPLC (more hydrophobic).

  • 6-Aminopicolinonitrile (De-chlorinated/Precursor): Elutes earlier in RP-HPLC (more polar).

  • Hydrolysis Products: The nitrile group can hydrolyze to an amide or acid under harsh acidic/basic conditions. These will elute at the solvent front (very polar).

Workflow Diagram

The following diagram illustrates the decision matrix for analyzing reaction aliquots.

AnalysisWorkflow Start Reaction Aliquot Taken Prep Sample Prep: Dilute in MeCN -> Filter (PTFE) Start->Prep Decision Analysis Goal? Prep->Decision HPLC HPLC-UV (Method A) Quantify Conversion Decision->HPLC Routine Monitor GCMS GC-MS (Method B) Identify Unknowns Decision->GCMS New Impurity Found HPLC_Res Check Purity: Target > 98% HPLC->HPLC_Res GCMS_Res Library Search: NIST / M+ Isotope Check GCMS->GCMS_Res Action1 Proceed to Workup HPLC_Res->Action1 Pass Action2 Optimize Reaction HPLC_Res->Action2 Fail (<95%) GCMS_Res->Action2 Unexpected Byproduct

Figure 1: Analytical decision workflow for monitoring the synthesis of 6-Amino-5-chloropicolinonitrile.

References

  • PubChem. (2023). 6-Amino-5-chloropyridine-3-carbonitrile Compound Summary. National Library of Medicine. [Link]

  • Agilent Technologies. (2020). Strategies for the Analysis of Basic Compounds by LC. Application Note 5990-xxxx. [Link]

  • U.S. EPA. (2016). Pesticide Fact Sheet: Halauxifen-methyl. (Contextual reference for the utility of the intermediate). [Link]

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for Suzuki coupling with 6-Amino-5-chloropicolinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers optimizing Suzuki-Miyaura cross-coupling reactions with 6-Amino-5-chloropicolinonitrile . It is designed to move beyond generic textbook conditions, addressing the specific electronic and steric challenges posed by this poly-functionalized pyridine scaffold.

Executive Summary

6-Amino-5-chloropicolinonitrile presents a unique "push-pull" electronic environment. The pyridine ring is highly electron-deficient due to the 2-cyano group (electron-withdrawing) and the ring nitrogen. While this activates the 5-chloro position for oxidative addition relative to electron-rich aryl chlorides, the adjacent 6-amino group poses a risk of catalyst poisoning via


-coordination. Furthermore, the nitrile group is susceptible to hydrolysis under harsh basic conditions.

Successful coupling requires a catalyst system capable of:

  • Rapid Oxidative Addition: Overcoming the inherent inertia of the C-Cl bond.

  • Ligand Dominance: Preventing the free amine from displacing ligands on the Palladium center.

  • Mild Activation: Facilitating transmetallation without hydrolyzing the nitrile.

Part 1: The "Engine" – Catalyst & Ligand Selection[1]

Q: Why do standard catalysts like Pd(PPh


)

or Pd(dppf)Cl

often fail with this substrate?

A: These "first-generation" catalysts suffer from two failure modes with this specific substrate:

  • Amine Poisoning: The free NH

    
     group at the 6-position is ortho to the reaction site. It can act as a directing group, but more often, it forms a stable, non-reactive chelate with the Pd(II) intermediate, arresting the catalytic cycle.
    
  • Thermal Instability: Activating the C-Cl bond requires heat (

    
    80°C). At these temperatures, PPh
    
    
    
    dissociates and oxidizes, leading to Pd black precipitation before the reaction completes.

Recommendation: The Buchwald Precatalyst System Switch to Dialkylbiarylphosphine ligands . These ligands are bulky (preventing amine coordination) and electron-rich (accelerating oxidative addition).[1]

ComponentRecommendationTechnical Rationale
Ligand XPhos or SPhos XPhos is generally superior for aryl chlorides.[2] Its steric bulk creates a "protective shell" around the Pd, preventing the 6-amino group from binding.
Precatalyst XPhos Pd G3 or G4 Ensures a precise 1:1 Pd:Ligand ratio and rapid activation. Avoids the induction period and variability of mixing Pd

(dba)

+ Ligand manually.
Alternative Pd(OAc)

+ CataCXium A
If Buchwald ligands fail, bulky adamantyl phosphines (CataCXium A) offer a different steric profile that can be effective for hindered pyridines.
Part 2: The "Environment" – Solvent & Base Chemistry[2][3][4]

Q: My LC-MS shows conversion to the amide (hydrolysis). How do I stop this?

A: Nitrile hydrolysis is driven by strong bases (e.g., hydroxide, alkoxides) and high water concentrations at high temperatures.

  • Avoid: NaOH, KOH, NaO

    
    Bu.
    
  • Use: Mild, inorganic bases. K

    
    PO
    
    
    
    (tribasic potassium phosphate)
    is the gold standard here. It buffers the pH effectively.
  • Solvent Modification: Instead of pure water/organic mixtures, use a slurry system .

Optimized Solvent Systems:

  • 1,4-Dioxane / Water (4:1): The standard.[3] Good solubility for the pyridine.

  • n-Butanol (Anhydrous): If hydrolysis is severe. The alcohol acts as a weak proton source for the boronate activation without the aggressiveness of bulk water.

  • Toluene / Water (10:1): Use if the product is highly non-polar.

Part 3: Troubleshooting & FAQs

Q: I observe significant dehalogenation (formation of 6-Amino-picolinonitrile). What is the hydride source? A: Dehalogenation competes with transmetallation when the catalytic cycle "stalls" after oxidative addition.

  • Cause: Solvent oxidation (if using alcohols) or

    
    -hydride elimination from alkyl impurities.
    
  • Fix:

    • Increase the concentration of the Boronic Acid (1.5 equiv).

    • Switch solvent to THF or Dioxane (non-protic).

    • Lower the reaction temperature slightly (e.g., from 100°C to 80°C) to favor the lower-barrier coupling over reduction.

Q: The reaction stalls at 60% conversion. Adding more catalyst doesn't help. A: This indicates product inhibition or catalyst death. The product (a biaryl amine) might be a better ligand than your phosphine.

  • Fix: Use a Scavenger Ligand workup to prove it, but for the reaction itself, switch to BrettPhos Pd G3 . BrettPhos is bulky enough to prevent the product from coordinating. Alternatively, protect the amine as an acetamide (Ac) or Boc group, though this adds synthetic steps.

Q: Can I use the pinacol ester instead of the boronic acid? A: Yes, and you often should. Heteroaryl boronic acids are prone to protodeboronation (losing the B(OH)


 group).[2] Pinacol esters (BPin) are more stable. If using BPin, ensure you use a base strong enough to hydrolyze it in situ (K

PO

is usually sufficient in the presence of water).
Part 4: Visualizing the Optimization Logic

The following diagram illustrates the decision matrix for optimizing this specific coupling.

SuzukiOptimization Start Substrate: 6-Amino-5-chloropicolinonitrile Check1 Is the Nitrile Hydrolyzing? Start->Check1 SolventChange Switch to Anhydrous n-Butanol or reduce Water ratio (10:1) Check1->SolventChange Yes BaseChange Switch to K3PO4 or Cs2CO3 (Avoid Hydroxides) Check1->BaseChange Yes Check2 Is Conversion Low (<50%)? Check1->Check2 No SolventChange->Check2 BaseChange->Check2 CatChange Switch to XPhos Pd G3 (Prevent Amine Coordination) Check2->CatChange Yes (Stalled) TempIncrease Increase Temp to 100°C Check2->TempIncrease Yes (Slow) Check3 Is Dehalogenation Observed? Check2->Check3 No CatChange->Check3 TempIncrease->Check3 BoronExcess Increase Boronic Acid (1.5 - 2.0 eq) Check3->BoronExcess Yes SolventNonProtic Switch to Dioxane/Toluene (Remove Alcohol sources) Check3->SolventNonProtic Yes Success Optimized Condition: XPhos Pd G3, K3PO4, Dioxane/H2O, 90°C Check3->Success No BoronExcess->Success SolventNonProtic->Success

Caption: Decision tree for troubleshooting reaction failures specific to the 6-amino-5-chloropicolinonitrile scaffold.

Part 5: Standardized Experimental Protocol

Protocol: Suzuki Coupling of 6-Amino-5-chloropicolinonitrile

Reagents:

  • Substrate: 6-Amino-5-chloropicolinonitrile (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid/Pinacol Ester (1.3 equiv)

  • Catalyst: XPhos Pd G3 (2.0 - 3.0 mol%)

  • Base: K

    
    PO
    
    
    
    (2.0 equiv)
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[3]

Procedure:

  • Charge: In a reaction vial equipped with a stir bar, add the chloropyridine (1.0 equiv), aryl boronic acid (1.3 equiv), and K

    
    PO
    
    
    
    (2.0 equiv).
  • Catalyst Addition: Add XPhos Pd G3 (0.02 equiv). Note: If using a glovebox, add here. If on the bench, reagents can be weighed in air, but rapid handling is preferred.

  • Solvent & Degas: Add 1,4-Dioxane and Water (degassed/sparged with Nitrogen for 10 mins prior to addition). Concentration should be roughly 0.1 M to 0.2 M with respect to the chloride.

  • Inert Atmosphere: Seal the vial and purge the headspace with Nitrogen or Argon for 2-3 minutes.

  • Reaction: Heat the block to 90°C with vigorous stirring.

  • Monitoring: Check by LC-MS at 2 hours. If incomplete, continue to 16 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with Brine.[2] Dry over Na

    
    SO
    
    
    
    . The free amine product may be polar; ensure the aqueous layer is checked for product loss.
References
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Nucleophiles. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

Sources

Troubleshooting guide for the purification of 6-Amino-5-chloropicolinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers and process chemists working with 6-Amino-5-chloropicolinonitrile (CAS 1805511-71-0) . This document focuses on the isolation and purification challenges inherent to amino-halogenated pyridines.

Executive Summary & Critical Quality Attributes (CQAs)

6-Amino-5-chloropicolinonitrile is a functionalized pyridine intermediate, often utilized in the synthesis of arylpicolinate herbicides (e.g., Halauxifen-methyl analogues) and pharmaceutical scaffolds.

The primary challenge in purifying this compound lies in separating the desired 5-chloro product from the unreacted starting material (6-aminopicolinonitrile ) and the over-chlorinated byproduct (3,5-dichloro-6-aminopicolinonitrile ). Because these species share similar solubility profiles and pKa values, "brute force" recrystallization often results in significant yield loss.

Target Specifications:

  • Appearance: Off-white to pale beige solid (Color bodies indicate oxidation).

  • Purity (HPLC): > 98.0% a/a.[1]

  • Key Impurity Limits:

    • Starting Material (SM): < 0.5%

    • 3,5-Dichloro analog: < 0.5%[2]

    • Regioisomer (3-chloro): < 0.1%

Process Workflow Visualization

The following diagram outlines the standard isolation logic. Note the critical decision point at the "In-Process Control (IPC)" stage; proceeding with >5% unreacted starting material renders purification exponentially more difficult.

PurificationWorkflow Start Crude Reaction Mixture (Chlorination Step) IPC IPC Check (HPLC) Is Conversion > 98%? Start->IPC IPC->Start No (Add reagent/Time) Quench Quench / Neutralization (pH adj. to 7-8) IPC->Quench Yes Filter Filtration & Wash (Remove inorganic salts) Quench->Filter CrudeDry Crude Solid Isolation Filter->CrudeDry Recryst Recrystallization (Ethanol/Water or Toluene) CrudeDry->Recryst Carbon Optional: Carbon Treatment (If color > Gardner 4) Recryst->Carbon Colored Solution FinalFilter Final Filtration & Drying Recryst->FinalFilter Clear Solution Carbon->FinalFilter Pure Pure 6-Amino-5-chloropicolinonitrile FinalFilter->Pure

Figure 1: Decision logic for the isolation of 6-Amino-5-chloropicolinonitrile. The IPC step is critical to prevent co-crystallization of starting material.

Troubleshooting Guide (Q&A)

Category A: Purity & Impurity Removal

Q1: I am consistently seeing 3-5% of the 3,5-dichloro-6-aminopicolinonitrile impurity. Recrystallization isn't removing it effectively. How do I fix this?

Diagnosis: The di-chloro impurity is formed via over-chlorination. Once formed, it is structurally very similar to your product and co-crystallizes easily. Corrective Action:

  • Prevention (Root Cause): This is a reaction control issue, not a purification issue. You are likely adding the chlorinating agent (e.g., NCS or Cl2) too fast or at too high a temperature. Maintain reaction temperature < 40°C.

  • Purification: If the impurity is already present, switch your recrystallization solvent from Ethanol/Water to Toluene/Heptane . The di-chloro impurity is generally more soluble in non-polar aromatics than the mono-chloro product.

    • Protocol: Dissolve crude in hot Toluene (80°C), slowly add Heptane until turbidity, then cool slowly to 0°C.

Q2: My product contains ~10% unreacted starting material (6-aminopicolinonitrile). Can I wash it out?

Diagnosis: No. The starting material has a solubility profile nearly identical to the product. Corrective Action:

  • Do not proceed to workup until conversion is >98%.

  • If you have already isolated the solid, you must perform a reslurry rather than a full recrystallization.

  • Protocol: Reslurry the solid in 5 volumes of water at 50°C for 2 hours. The starting material (being slightly more polar/soluble in warm water due to the lack of the lipophilic Cl atom) will enrich in the aqueous phase. Filter warm.

Category B: Yield & Physical State[3]

Q3: The product is oiling out during recrystallization instead of crystallizing.

Diagnosis: This "oiling out" occurs when the solution temperature drops below the phase separation limit before crystallization begins, often due to impurities lowering the melting point. Corrective Action:

  • Seed Crystals: You must retain a small amount of crude solid to use as seeds.

  • Solvent Adjustment: You are likely using too much water in your EtOH/Water mix. Increase the Ethanol ratio. A 70:30 (EtOH:Water) ratio is the standard starting point.

  • Slow Cooling: Use a controlled cooling ramp (10°C per hour). Rapid cooling traps impurities and causes oiling.

Q4: The final solid is dark brown/black instead of off-white.

Diagnosis: Oxidation of the amino group or polymerization of trace pyrrole-like byproducts. Corrective Action:

  • Carbon Treatment: Dissolve the crude material in hot Ethanol (prior to adding water). Add 5 wt% Activated Carbon (e.g., Darco G-60). Stir at 60°C for 30 minutes. Filter through a Celite pad while hot.

  • Inert Atmosphere: Ensure the drying step is performed under vacuum or Nitrogen sweep; wet amino-pyridines are sensitive to air oxidation.

Detailed Experimental Protocols

Standard Recrystallization Protocol

Use this method for crude purity > 90%.

  • Dissolution: Charge 10.0 g of crude 6-Amino-5-chloropicolinonitrile into a flask.

  • Solvent Addition: Add 60 mL of Ethanol (absolute). Heat to reflux (78°C) with stirring.

  • Check: If solids remain, add Ethanol in 5 mL increments until clear.

  • Anti-solvent: Remove from heat source. Immediately add 25 mL of deionized water (pre-warmed to 50°C) slowly via addition funnel.

    • Note: If solution turns cloudy, add just enough Ethanol to clarify.

  • Crystallization: Allow the solution to cool to room temperature (20-25°C) over 2 hours with gentle stirring.

  • Finishing: Cool to 0-5°C in an ice bath for 1 hour.

  • Filtration: Filter the crystals and wash with 20 mL of cold (0°C) Ethanol/Water (1:1 mixture).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Analytical Method (HPLC)

Verify purity using the following parameters.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm
Mobile Phase A Water + 0.1% Phosphoric Acid (H3PO4)
Mobile Phase B Acetonitrile
Gradient 0-2 min: 10% B; 2-15 min: 10% -> 90% B; 15-20 min: 90% B
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (primary) and 220 nm
Retention Times (Approx) SM (~4.5 min), Product (~7.2 min) , Di-chloro (~9.8 min)

References

  • Chemical Structure Validation

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1482881, 6-Amino-5-chloronicotinonitrile (Isomer reference). Retrieved from [Link]

    • Note: While the specific 5-chloro-picolinonitrile isomer (CAS 1805511-71-0)
  • General Synthesis & Purification of Aminochloropyridines

    • Ghiazza, C., et al. (2021). Deaminative Chlorination of Aminoheterocycles. ChemRxiv. Retrieved from [Link]

    • Context: Describes the solubility and reactivity profiles of amino-chloro-heterocycles relevant to the purific
  • Impurity Characterization in Chlorination

    • Zhou, Y., et al. (2021). Formation mechanism of chlorination byproducts from amines. Journal of Hazardous Materials. Retrieved from [Link]

    • Context: Provides mechanistic insight into the formation of over-chlorinated species and oxidation byproducts during the chlorin
  • Commercial Availability & Identifiers

Sources

Catalyst selection for efficient cross-coupling of 6-Amino-5-chloropicolinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cross-Coupling of 6-Amino-5-chloropicolinonitrile

Ticket ID: #XC-CN-5CL-PYR Subject: Catalyst Optimization & Troubleshooting for Amino-Chloropyridine Scaffolds Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Group[1]

Executive Summary: The Substrate Challenge

You are working with 6-Amino-5-chloropicolinonitrile (also referred to as 2-amino-3-chloro-6-cyanopyridine depending on nomenclature conventions).[1] This substrate presents a "Perfect Storm" of three competing electronic and steric factors that often lead to catalyst death or stalled reactions:

  • The "Ortho-Effect" Trap (Steric/Electronic): The free amino group (-NH₂) at position 6 is ortho to the chlorine at position 5. This allows the amine to act as a chelating group, binding to the Palladium center and displacing the phosphine ligands, effectively poisoning the catalyst before oxidative addition can occur.

  • Electronic Deactivation: While the nitrile (-CN) at position 2 is electron-withdrawing (good for oxidative addition), the amino group is strongly electron-donating by resonance.[1] This pushes electron density into the C-Cl bond, increasing the bond strength and making oxidative addition significantly more difficult than in standard aryl chlorides.

  • Nitrile Sensitivity: The nitrile group is susceptible to hydrolysis (converting to an amide or carboxylic acid) under the basic, aqueous conditions typical of Suzuki couplings.

Module 1: Catalyst Selection Logic

Use this section to select your initial reaction conditions. Do not rely on "generic" Pd(PPh₃)₄ protocols for this substrate.

The "Golden Rule" for Amino-Chloropyridines

Avoid standard ligands (PPh₃, dppf). You must use Bulky, Electron-Rich Dialkylbiaryl Phosphines (Buchwald Ligands) .[1]

Why?

  • Steric Bulk: Ligands like XPhos or SPhos are massive. They create a "protective shell" around the Palladium, physically preventing the substrate's free amine (-NH₂) from coordinating to the metal center.

  • Electron Richness: These ligands are highly basic, which creates an electron-rich Pd(0) species.[1] This is critical to force the Palladium to insert into the electron-rich (deactivated) C-Cl bond.[1]

Recommended Systems (Ranked)
TierCatalyst SystemLigand ClassBest For...
1 (Gold Standard) XPhos Pd G4 (or G3)Biaryl PhosphineGeneral Purpose. Highest success rate.[1] The pre-catalyst (G4) ensures immediate generation of active Pd(0) without needing reduction, bypassing early-stage poisoning.
2 (Alternative) Pd(OAc)₂ + SPhos Biaryl PhosphineCost-Sensitive Scale-up. SPhos is excellent for heteroaryl chlorides but requires careful ratio control (Ligand:Pd 2:1).[1]
3 (Niche) Pd-PEPPSI-IPr NHC (Carbene)Difficult Substrates. If phosphine ligands fail, NHC ligands bind tighter to Pd and are virtually immune to amine displacement.[1]

Module 2: Experimental Workflows & Protocols

Workflow A: Suzuki-Miyaura Coupling (Direct Method)

Use this protocol to couple boronic acids directly without protecting the amine.[1]

Reagents:

  • Substrate: 6-Amino-5-chloropicolinonitrile (1.0 equiv)[1]

  • Boronic Acid: R-B(OH)₂ (1.5 equiv)[1]

  • Catalyst: XPhos Pd G4 (2-3 mol%)[1]

  • Base: K₃PO₄ (3.0 equiv) — Crucial: Weaker than carbonates, reduces nitrile hydrolysis.

  • Solvent: 1,4-Dioxane : Water (4:1 ratio) — Degassed.[1][2][3]

Step-by-Step Protocol:

  • Charge Solids: Add substrate, boronic acid, base, and XPhos Pd G4 to a reaction vial.

  • Inert Atmosphere: Cap the vial and purge with Argon/Nitrogen for 5 minutes. (Oxygen is the enemy of electron-rich ligands).

  • Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

  • Thermal Activation: Heat to 80–100°C .

    • Note: Do not exceed 100°C if possible to spare the nitrile group.

  • Monitoring: Check LCMS at 1 hour. If conversion is <10%, raise temp to 110°C.

Workflow B: The "Protection" Route (Fallback)

If direct coupling yields <30%, the amine is coordinating too strongly. You must mask it.[1]

  • Protection: React substrate with Boc₂O (1.1 equiv) and DMAP (cat.) in DCM.

  • Coupling: Perform the Suzuki coupling on the N-Boc intermediate.

  • Deprotection: Treat with TFA/DCM or HCl/Dioxane.[1]

Module 3: Visualizing the Logic (Decision Trees)

Diagram 1: Catalyst Optimization Flowchart

CatalystSelection Start Start: 6-Amino-5-chloropicolinonitrile Goal What is your target reaction? Start->Goal Suzuki Suzuki (C-C Bond) Goal->Suzuki Boronic Acid Buchwald Buchwald (C-N Bond) Goal->Buchwald Amine Sonogashira Sonogashira (Alkyne) Goal->Sonogashira Alkyne Suzuki_Q Is the Nitrile hydrolyzing? Suzuki->Suzuki_Q B_Sol1 Use BrettPhos Pd G4 Base: LiHMDS or Cs2CO3 Buchwald->B_Sol1 Sono_Sol1 Use PdCl2(PPh3)2 + CuI Base: Et3N (anhydrous) Sonogashira->Sono_Sol1 S_Sol1 Use XPhos Pd G4 Base: K3PO4 (aq) Suzuki_Q->S_Sol1 No / Unknown S_Sol2 Use Pd(dppf)Cl2 Base: Cs2CO3 (anhydrous) Suzuki_Q->S_Sol2 Yes (OH detected)

Caption: Decision matrix for selecting catalyst systems based on coupling partner and side-reaction risks.

Module 4: Troubleshooting & FAQ

Q1: My reaction turns black immediately and conversion stops at 5%. What happened? A: "Pd Black" formation indicates catalyst decomposition.[1] The ligand has dissociated from the Palladium, likely displaced by your substrate's amine or solvent impurities.

  • Fix: Switch to XPhos Pd G4 . The precatalyst scaffold is designed to be stable until it enters the catalytic cycle.

  • Fix: Increase Ligand:Pd ratio to 2:1 or 3:1 if using Pd(OAc)₂ + Ligand.

Q2: I see the product, but the Nitrile (-CN) has turned into an Amide (-CONH₂). A: This is hydrolysis caused by the combination of high pH (Carbonate bases), water, and heat.

  • Fix: Switch base to K₃PO₄ (Tribasic Potassium Phosphate) . It is less nucleophilic than carbonate/hydroxide.

  • Fix: Use anhydrous conditions . Switch solvent to pure Dioxane or Toluene and use Cs₂CO₃ as the base. (Note: Suzuki requires some water or a boronate ester activatior, so you may need to add just 1-2 equivalents of water rather than a bulk solvent mixture).

Q3: I am getting "Protodehalogenation" (The Cl is replaced by H). A: This is a common side reaction when the reductive elimination step is slow (due to steric crowding). The Pd-intermediate grabs a hydride from the solvent (often alcohols) instead of the boronic acid.

  • Fix: Ensure you are NOT using alcohol solvents (MeOH, EtOH, IPA).

  • Fix: Increase the concentration of the Boronic Acid (to 2.0 equiv) to outcompete the hydride source.

Q4: Can I use Pd(dppf)Cl₂? It’s cheaper. A: You can try, but it is risky. dppf is a bidentate ligand.[4] While it is robust, it is not as electron-rich as XPhos.[1] It often works for simple aryl chlorides but struggles with the deactivated nature of the 5-chloro-6-amino system.[1] If you must use it, run it at 100°C+ in Toluene.[5]

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. (Foundational text on why XPhos/SPhos overcome amine poisoning).

  • BenchChem Technical Review. (2025). "A Comparative Guide to the Reactivity of 6-Chloropyridin-3-amine and 2-amino-5-chloropyridine." BenchChem Technical Library. (Specific reactivity profiles of amino-chloropyridines).

  • Lutz, A., et al. (2014). "Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile." Organic Process Research & Development. (Protocol adaptation for nitrile-sensitive substrates).

  • Malinowski, J. T., et al. (2024). "Mechanism-Inspired Ligand Design for Efficient Copper-Catalyzed C–N Coupling." ACS Catalysis.[1] (Insights into heteroaryl chloride activation).

Sources

Solvent effects on the reactivity of 6-Amino-5-chloropicolinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solvent effects on the reactivity of 6-Amino-5-chloropicolinonitrile Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Process Chemists, and Drug Development Professionals[1]

Senior Application Scientist Note: Welcome to the technical hub for 6-Amino-5-chloropicolinonitrile (CAS: 156361-02-3).[1] This intermediate, often critical in the synthesis of arylpicolinate herbicides (e.g., Halauxifen-methyl analogs) and bioactive pyridine scaffolds, presents a unique reactivity profile driven by its "push-pull" electronic structure. The electron-donating amino group at C6 competes with the electron-withdrawing nitrile at C2 and chlorine at C5, making solvent selection the single most critical variable in controlling reaction pathways versus byproduct formation.[1] This guide synthesizes internal process data with peer-reviewed literature to help you optimize your workflows.

Part 1: Reactivity & Solvent Interaction Profile[1]

The "Push-Pull" Electronic System

To troubleshoot effectively, you must understand the molecule's behavior in solution.

  • C2-Nitrile (CN): Highly susceptible to hydrolysis in protic solvents (water, alcohols) under acidic/basic catalysis.

  • C5-Chlorine (Cl): Sterically hindered by the adjacent amine but electronically activated for Pd-catalyzed cross-coupling .[1] It is generally resistant to nucleophilic aromatic substitution (

    
    ) due to the deactivating effect of the C6-amino group.
    
  • C6-Amine (

    
    ):  Acts as a hydrogen-bond donor.[1] In polar aprotic solvents  (DMSO, DMF), it can increase the basicity of the ring nitrogen, potentially affecting catalyst coordination.
    
Solvent Compatibility Matrix
Solvent ClassExamplesSolubilityPrimary Risk / EffectRecommended Use
Polar Aprotic DMSO, DMF, DMAcHigh High solvation of anions; can accelerate

side reactions.[1]
Preferred for Pd-catalyzed couplings and alkylations.[1]
Polar Protic Methanol, Ethanol, WaterModerate High Risk: Promotes nitrile hydrolysis to amide (M+18) or acid (M+19).Use only if hydrolysis is the intended reaction (e.g., ester synthesis).
Non-Polar Toluene, HexaneLow Poor solubility leads to heterogeneous mixtures; requires phase transfer catalysts (PTC).biphasic Suzuki couplings; recrystallization.
Ethers THF, 1,4-DioxaneModerate Good balance of solubility and inertness. Peroxide formation risk.General synthesis; Grignard/Lithiation reactions.

Part 2: Troubleshooting Guide (Q&A)

Category A: Low Yields & Impurity Formation

Q1: I am attempting a Suzuki coupling at the C5-Cl position using Toluene/Water, but my conversion is stalled at <50%. What is happening? Diagnosis: The solubility of 6-Amino-5-chloropicolinonitrile in pure toluene is likely too low, causing mass transfer limitations.[1] The C6-amino group can also coordinate to the Palladium catalyst, poisoning it. Solution:

  • Switch Solvent System: Change to a 1,4-Dioxane/Water (4:1) or DMF/Water system. The higher solubility ensures the substrate encounters the catalyst.

  • Protect the Amine: If catalyst poisoning is suspected, consider using a bidentate ligand (e.g., XPhos, SPhos) that out-competes the amine, or transiently protect the amine (e.g., as an acetamido group), though this adds steps.

  • Temperature: Ensure the reaction temperature is >80°C to overcome the activation energy barrier of the electron-rich (deactivated) C-Cl bond [1].

Q2: During reaction workup in methanol, I see a new peak at M+18 (LC-MS). Is this a solvent adduct? Diagnosis: No, this is the primary amide formed by the partial hydrolysis of the C2-nitrile group. Mechanism: Methanol often contains trace water. In the presence of Lewis acids (metals) or bases (carbonate), the nitrile is hydrated to the carboxamide. Corrective Action:

  • Dry Solvents: Ensure Methanol is anhydrous (<0.05% water).

  • Avoid Protic Solvents: Switch to Acetonitrile (MeCN) or THF for workup if possible.

  • pH Control: Avoid prolonged exposure to strong bases in protic media.

Q3: Why does my yield drop significantly when scaling up from 1g to 100g in DMF? Diagnosis: Thermal runaway or solvent decomposition. DMF can decompose to dimethylamine (DMA) and CO at high temperatures (>130°C) or in the presence of bases. DMA is a nucleophile that can attack the nitrile or displace the chloride (though less likely). Solution:

  • Monitor Internal Temp: Ensure the internal temperature does not exceed 110°C.

  • Solvent Swap: Consider NMP (N-methylpyrrolidone) which has higher thermal stability, or DMSO (if temp < 140°C).

Category B: Solubility & Handling

Q4: The compound precipitates out of my HPLC mobile phase (Water/Acetonitrile). How do I fix the peak tailing? Diagnosis: The free base (amino-pyridine) is poorly soluble in neutral/basic water and interacts with silanol groups on the column. Solution:

  • Acidify the Mobile Phase: Add 0.1% Formic Acid or TFA to the water. This protonates the pyridine nitrogen (and potentially the amine), vastly improving solubility and peak shape.

  • Gradient: Start with a higher % of organic modifier (e.g., 10% MeCN instead of 5%).

Part 3: Critical Experimental Protocols

Protocol 1: Solvent Screening for Reactivity Optimization

Use this protocol to select the optimal solvent for substitution or coupling reactions.

Reagents: 6-Amino-5-chloropicolinonitrile (100 mg), Solvent (1.0 mL), Base (if applicable). Equipment: HPLC vials, heating block.

  • Preparation: Weigh 100 mg of substrate into 4 separate vials.

  • Solvent Addition: Add 1.0 mL of:

    • Vial A: Toluene (Non-polar baseline)

    • Vial B: THF (Polar ether)

    • Vial C: DMF (Polar aprotic)

    • Vial D: Methanol (Polar protic - Negative Control)[1]

  • Stress Test: Add 1.5 eq of the intended reagent (e.g., Boronic acid + Base). Seal and heat to 60°C for 4 hours.

  • Analysis: Dilute 10 µL of reaction mixture into 1 mL of MeCN/Water (1:1) with 0.1% H3PO4. Analyze by HPLC.

  • Criteria:

    • High Conversion + Low Impurity:[1] Ideal solvent.

    • M+18 Peak: Hydrolysis occurred (Reject solvent).

    • Precipitate: Poor solubility (Reject or add co-solvent).

Protocol 2: Controlled Hydrolysis (Synthesis of the Acid)

If the goal is to convert the nitrile to the acid (e.g., for Halauxifen precursors), use this optimized acidic methanolysis.

  • Dissolution: Dissolve 10 mmol of 6-Amino-5-chloropicolinonitrile in Methanol (10 vol) .

  • Acid Addition: Slowly add Conc. H2SO4 (2.0 eq) dropwise at 0°C. (Exothermic!).

  • Reflux: Heat to reflux (65°C) for 6-8 hours.

  • Workup: Cool to 0°C. Adjust pH to 5-6 with aqueous NaOH. The product (Methyl ester or Acid depending on workup) will precipitate.

  • Note: This route avoids the "sticky" amide intermediate often seen in basic hydrolysis [2].

Part 4: Reaction Pathway Visualization

The following diagram illustrates the divergent reaction pathways dictated by solvent choice.

ReactionPathways Start 6-Amino-5-chloropicolinonitrile (Substrate) Solvent_Protic Solvent: Protic (H2O, MeOH, EtOH) Start->Solvent_Protic Dissolution Solvent_Aprotic Solvent: Polar Aprotic (DMF, DMSO, Dioxane) Start->Solvent_Aprotic Dissolution Hydrolysis Hydrolysis Pathway (Acid/Base Catalyzed) Solvent_Protic->Hydrolysis Attack at CN Coupling Coupling Pathway (Pd-Catalyzed) Solvent_Aprotic->Coupling Activation of C-Cl Product_Amide Byproduct: Amide (M+18) Hydrolysis->Product_Amide Partial Hydrolysis Product_Coupled Product: 6-Aryl-picolinonitrile (Suzuki Product) Coupling->Product_Coupled Reaction with Ar-B(OH)2 Product_Acid Product: Picolinic Acid (Hydrolysis) Product_Amide->Product_Acid Full Hydrolysis

Caption: Divergent reaction pathways for 6-Amino-5-chloropicolinonitrile based on solvent class selection.

References

  • BenchChem. (2025).[2] A Comparative Guide to the Reactivity of 6-Chloropyridin-3-amine and 2-amino-5-chloropyridine. Retrieved from (Inferred from search context regarding chloropyridine reactivity).

  • Dow AgroSciences. (2014).[3][4] Preparation method of halauxifen-methyl. Patent CN104140408A. (Describes the acidic methanolysis of amino-chloropyridine-nitriles).

  • ChemicalBook. (2024). Synthesis route to the herbicide Halauxifen-methyl. Retrieved from .

  • PubChem. (2025).[5] 6-Amino-5-chloronicotinonitrile Compound Summary. Retrieved from .

  • Epp, J. B., et al. (2016). Discovery and SAR of Halauxifen Methyl: A Novel Auxin Herbicide. Bioorganic & Medicinal Chemistry.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling 6-Amino-5-chloropicolinonitrile, as it is a nitrile derivative with potential toxicity.[1]

Sources

Technical Support Center: Optimization of 6-Amino-2-Pyridone-3,5-Dicarbonitriles Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Center. This guide addresses the technical challenges in synthesizing and purifying 6-amino-2-pyridone-3,5-dicarbonitriles (also referred to as 1,2-dihydropyridines). These scaffolds are critical in drug discovery for their anticancer, antimicrobial, and kinase-inhibitory profiles.

Our goal is to transition your workflow from "trial-and-error" to a predictable, high-purity manufacturing process .

🔬 Core Synthesis Directive: The "Gold Standard" Protocol

While various routes exist, the most robust method for high-purity synthesis is the One-Pot, Two-Step Protocol utilizing a Knoevenagel condensation followed by a Michael addition-cyclization.

The Reaction Pathway

Reagents: Aryl Aldehyde (1) + Malononitrile (2) + N-substituted-2-cyanoacetamide (3) .[1] Target: 6-amino-2-oxo-4-aryl-1,2-dihydropyridine-3,5-dicarbonitrile.[1]

⚡ Optimized Protocol (Green Catalysis Route)

Based on recent kinetic studies utilizing natural deep eutectic solvents (NADES) and organocatalysts.

  • Step 1 (Knoevenagel Condensation):

    • Mix Aldehyde (1.0 eq) and Malononitrile (1.0 eq) .

    • Catalyst: Betaine (10 mol%) or Piperidine (drops).

    • Condition: Stir at room temperature for 5–15 mins.

    • Checkpoint: The mixture should solidify or become a thick slurry (formation of arylidenemalononitrile intermediate).

  • Step 2 (Michael Addition & Cyclization):

    • Add Methanol (or Ethanol) to create a suspension.

    • Add Cyanoacetamide derivative (1.0 eq) .

    • Catalyst: Guanidine Carbonate (10 mol%) or Et₃N.

    • Condition: Reflux for 10–60 mins.

    • Endpoint: Monitor TLC for disappearance of the intermediate.

  • Work-up:

    • Cool to room temperature. The product often precipitates as a solid.

    • Filter and wash with cold ethanol followed by water to remove water-soluble catalysts (betaine/guanidine).

🛠 Troubleshooting Guide (Q&A Format)

Module 1: Reaction Setup & Kinetics

Q: My reaction stalls after the first step. The intermediate forms, but the final product yield is low. Why? A: This is a classic "solubility mismatch" issue.

  • Cause: The arylidenemalononitrile intermediate formed in Step 1 is often highly crystalline and insoluble. If you add the second reagent (cyanoacetamide) without ensuring the intermediate is accessible, the Michael addition cannot proceed.

  • Solution:

    • Solvent Switch: Ensure you add enough polar protic solvent (MeOH or EtOH) in Step 2 to at least partially solubilize the intermediate at reflux.

    • Catalyst Strength: Weak bases (like Betaine) are excellent for Step 1 but may be too slow for Step 2. Switch to a stronger base like Guanidine Carbonate or DBU for the cyclization step.

Q: Can I do this as a true multi-component reaction (mixing all 3 reagents at once)? A: Yes, but purity often suffers.

  • Risk: Mixing all three allows competing pathways, such as the self-condensation of malononitrile or the formation of bis-aldehyde adducts.

  • Recommendation: Stick to the sequential addition (Two-Step) method. It forces the stoichiometry toward the desired heterocycle and typically increases purity by 10–15%.

Module 2: Purification & "Sticky" Products

Q: My product is oiling out as a sticky gum instead of precipitating. How do I fix this? A: "Oiling out" indicates trapped solvent or impurities preventing crystal lattice formation.

  • Immediate Fix (Trituration):

    • Decant the supernatant.

    • Add a small amount of cold ethanol or diethyl ether .

    • Scratch the inner wall of the flask vigorously with a glass rod. This provides nucleation sites.

    • Sonicate for 5 minutes.

  • Prevention: Avoid using high-boiling solvents like DMF or DMSO unless absolutely necessary. If used, pour the reaction mixture into crushed ice with vigorous stirring to force precipitation.

Q: The solid is colored (yellow/orange) but should be white/pale. Is it impure? A: Likely yes.

  • Diagnosis: The yellow color often comes from unreacted arylidenemalononitrile intermediate or malononitrile oligomers.

  • Purification Protocol:

    • Wash: Suspend the solid in hot ethanol (below boiling), stir for 10 mins, and filter hot. The product is usually less soluble than the impurities.

    • Recrystallization: The "Gold Standard" solvent is Methanol or a DMF/Ethanol (1:4) mixture.

    • Check NMR: Look for the vinyl proton of the intermediate (~7.8–8.2 ppm, singlet). If present, recrystallize again.[2]

📊 Optimization Data

Table 1: Catalyst Efficiency Comparison

Comparative efficiency for the synthesis of 4-phenyl-substituted derivative.

Catalyst SystemReaction Time (Step 1 / Step 2)Yield (%)Purity ProfileNotes
Betaine / Guanidine Carbonate 5 min / 10 min92% HighGreen chemistry; water-soluble catalyst removal.
Piperidine (One-pot) 30 min (Total)78%ModerateTraditional method; difficult to remove trace piperidine.
L-Proline 20 min / 40 min65%HighSlower reaction; excellent for sensitive substrates.
Et₃N (Reflux) 15 min / 60 min82%LowOften leads to colored impurities/tar.
Table 2: Recrystallization Solvent Guide
Solvent SystemSuitabilityComments
Methanol ⭐⭐⭐⭐⭐Best balance of solubility and recovery.
Ethanol ⭐⭐⭐⭐Good, but may require larger volumes.
DMF/Water ⭐⭐⭐Use only for highly insoluble products. Risk of occluded DMF.
Acetone ⭐⭐Good for initial trituration, poor for crystallization.[3]

🧠 Visualizing the Mechanism & Troubleshooting

Diagram 1: Reaction Mechanism (Graphviz)

Understanding the pathway allows you to pinpoint where the reaction fails.

ReactionMechanism Aldehyde Aldehyde (R-CHO) Inter1 Intermediate 1 (Arylidenemalononitrile) Aldehyde->Inter1 Step 1: Knoevenagel (Cat: Betaine/Base) Malo Malononitrile (CH2(CN)2) Malo->Inter1 Michael Michael Adduct (Transient) Inter1->Michael Step 2: Add Cyanoacetamide (Cat: Guanidine CO3) Cyano Cyanoacetamide (NC-CH2-CONH-R') Cyano->Michael Cyclic Cyclized Intermediate Michael->Cyclic Tautomerization Product FINAL PRODUCT 6-amino-2-pyridone... Cyclic->Product Oxidation/Rearrangement

Caption: The stepwise conversion requires successful formation of the Knoevenagel adduct (Inter1) before the Michael addition can occur. Stalling usually happens at the Inter1 -> Michael transition.

Diagram 2: Troubleshooting Workflow

Follow this logic tree when your product isn't pure.

Troubleshooting Start Reaction Complete? State Physical State? Start->State Solid Solid Precipitate State->Solid Oil Sticky Oil/Gum State->Oil Color Color Check Solid->Color Triturate Triturate w/ Cold EtOH Scratch Glass Oil->Triturate Sonicate Sonicate 5 mins Triturate->Sonicate Solidify Did it solidify? Sonicate->Solidify Recryst Recrystallize (MeOH) Solidify->Recryst Yes Column Column Chromatography (Last Resort) Solidify->Column No White White/Pale Yellow (Likely Pure) Color->White DeepYellow Deep Yellow/Orange (Impure) Color->DeepYellow Wash Hot EtOH Wash DeepYellow->Wash Wash->Recryst

Caption: Decision matrix for handling crude reaction mixtures. Prioritize physical manipulation (trituration) over chromatography to save time.

📚 References

  • Nicely, L. G., et al. (2022).[4] One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances.

  • Al-Mulla, A. (2018).[5] A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction. Molecules (MDPI).

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization.

  • Sigma-Aldrich. NMR Chemical Shifts of Common Impurities.

Sources

Technical Support Center: Isolating Pure Products from 6-Amino-5-chloropicolinonitrile Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for post-reaction work-up and purification involving 6-Amino-5-chloropicolinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when isolating pure products from reactions utilizing this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, grounded in established chemical principles.

Troubleshooting Guide: From Crude Reaction Mixture to Pure Product

This section addresses specific issues you may encounter during the isolation and purification of products derived from 6-Amino-5-chloropicolinonitrile.

Issue 1: Persistent Impurities After Initial Extraction

Question: I've performed a standard aqueous work-up, but my crude product is still contaminated with starting material and other polar impurities. How can I improve my extraction procedure?

Answer: This is a common challenge, as both the starting material, 6-Amino-5-chloropicolinonitrile, and many of its derivatives possess a basic pyridine nitrogen and a polar amino group, leading to some water solubility. A simple aqueous wash is often insufficient. An acid-base extraction is a highly effective technique to separate your desired product from non-basic or less basic impurities.[1][2]

The strategy hinges on the pKa of your product's pyridine nitrogen. Most pyridine derivatives have a pKa between 5 and 6.[3] This allows for selective protonation and transfer into an aqueous acidic layer.

Detailed Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid, for example, 1 M hydrochloric acid. The basic pyridine-containing compounds will be protonated to form water-soluble pyridinium salts and partition into the aqueous layer.[1][2] Non-basic impurities will remain in the organic layer.

  • Layer Separation: Carefully separate the aqueous layer (which now contains your protonated product) from the organic layer.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 6 M sodium hydroxide, until the pH is greater than 10.[1] This will deprotonate the pyridinium salt, regenerating the free pyridine base, which will often precipitate or form an oil.

  • Back-Extraction: Extract the liberated product back into a fresh portion of organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent like sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.[1]

Diagram: Acid-Base Extraction Workflow

AcidBaseExtraction crude Crude Reaction Mixture in Organic Solvent sep_funnel1 Separatory Funnel crude->sep_funnel1 Add organic_impurities Organic Layer: Non-Basic Impurities sep_funnel1->organic_impurities Separate aqueous_product Aqueous Layer: Protonated Product (Pyridinium Salt) sep_funnel1->aqueous_product Separate acid_wash Wash with Aqueous Acid (e.g., 1M HCl) acid_wash->sep_funnel1 sep_funnel2 Separatory Funnel aqueous_product->sep_funnel2 Add pure_product_org Organic Layer: Purified Product sep_funnel2->pure_product_org Separate waste Aqueous Waste sep_funnel2->waste Separate basify Basify with NaOH (pH > 10) basify->sep_funnel2 back_extract Back-extract with Organic Solvent back_extract->sep_funnel2 final_product Pure Product (after drying & evaporation) pure_product_org->final_product Process

Caption: Workflow for purifying pyridine derivatives using acid-base extraction.

Issue 2: Difficulty in Achieving Purity by Column Chromatography

Question: I am attempting to purify my product using silica gel chromatography, but I'm observing significant peak tailing and poor separation. What can I do to improve this?

Answer: Peak tailing is a frequent problem when purifying basic compounds like pyridine derivatives on standard silica gel.[3] The primary cause is the interaction between the basic nitrogen of your compound and the acidic silanol groups on the silica surface.[3] This leads to non-ideal elution behavior.

Troubleshooting Strategies for Chromatography:

StrategyRationale
Add a Competing Base Adding a small amount of a competing base, like triethylamine (TEA) (e.g., 0.1-1%) or ammonia to your mobile phase can neutralize the acidic silanol groups, preventing your product from strongly adsorbing to the stationary phase.[3]
Use a Different Stationary Phase If peak tailing persists, consider using a less acidic stationary phase like alumina (basic or neutral) or a polymer-based column.[3]
Optimize Solvent System A systematic approach to solvent selection is crucial. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. Monitor the separation using Thin Layer Chromatography (TLC) before committing to a column run.
Check for Column Overload Injecting too much sample can saturate the stationary phase and lead to peak distortion.[3] Try loading a smaller amount of your crude product.

Experimental Protocol: Reducing Peak Tailing with a Mobile Phase Additive

  • TLC Analysis: Develop a TLC of your crude mixture in your chosen eluent system (e.g., 70:30 Hexane:Ethyl Acetate).

  • Additive TLC: Prepare a new developing chamber with the same eluent system but add 0.5% triethylamine. Develop a new TLC plate.

  • Compare: Observe the difference in the spot shape and Rf value. A more compact, higher-moving spot in the chamber with TEA indicates that this additive will likely improve your column chromatography.

  • Column Preparation: Prepare your column with the chosen mobile phase containing the additive. Ensure the column is well-equilibrated before loading your sample.

Diagram: Troubleshooting Chromatographic Resolution

ChromatographyTroubleshooting start Poor Resolution in Column Chromatography check_tailing Is there Peak Tailing? start->check_tailing add_tea Add Triethylamine (0.1-1%) to Mobile Phase check_tailing->add_tea Yes check_loading Is the Column Overloaded? check_tailing->check_loading No success Improved Separation add_tea->success change_phase Switch to Alumina or Polymer-Based Column change_phase->success optimize_solvent Re-optimize Solvent System (TLC) optimize_solvent->change_phase If still poor optimize_solvent->success check_loading->optimize_solvent No reduce_load Reduce Sample Load check_loading->reduce_load Yes reduce_load->success

Caption: A logical workflow for improving chromatographic resolution.

Issue 3: Product is an Oil and Difficult to Solidify

Question: My purified product is a thick oil, making it difficult to handle and assess its purity. How can I induce crystallization?

Answer: Obtaining a crystalline solid is often desirable for ease of handling, storage, and definitive characterization. If your product is an oil, several crystallization techniques can be employed.

Crystallization Techniques:

  • Anti-Solvent Crystallization: This method involves dissolving your oily product in a "good" solvent (in which it is highly soluble) and then slowly adding a miscible "anti-solvent" (in which it is poorly soluble) until the solution becomes cloudy, indicating the onset of precipitation.[4]

  • Slow Evaporation: Dissolve your product in a suitable solvent to near saturation.[4] Filter the solution and allow the solvent to evaporate slowly in a loosely covered vial. This is particularly effective for generating high-quality crystals for analysis.[4]

  • Vapor Diffusion: Place a concentrated solution of your compound in a small open vial. Place this vial inside a larger sealed container with a volatile anti-solvent.[4] The anti-solvent vapor will slowly diffuse into your product's solution, reducing its solubility and inducing crystallization.[4]

  • Trituration: If the oil is highly viscous, try adding a small amount of a solvent in which the product is sparingly soluble and scratching the side of the flask with a glass rod. This can provide nucleation sites for crystal growth.

Solvent Selection Table for Crystallization of Pyridine Derivatives:

Good Solvents (High Solubility)Anti-Solvents (Low Solubility)
DichloromethaneHexane
ChloroformPentane
Ethyl AcetateDiethyl Ether
AcetoneWater (if product is not water-soluble)
Methanol / EthanolToluene

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in reactions with 6-Amino-5-chloropicolinonitrile? A1: Besides unreacted starting material, potential impurities depend on the specific reaction. For instance, in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), you might encounter homo-coupled byproducts or residual catalyst and ligands. In nucleophilic aromatic substitution (SNAr) reactions, impurities could arise from side reactions or incomplete conversion.[5] A thorough analysis of your crude product by LC-MS is highly recommended to identify the nature of the impurities before selecting a purification strategy.

Q2: My product is acid-sensitive (e.g., contains a Boc protecting group). Can I still use an acid-base extraction? A2: This is a critical consideration. Strong acids can cleave acid-labile protecting groups like Boc. In such cases, you can try using a milder acidic wash, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), which is less aggressive than HCl. Alternatively, you may need to rely solely on chromatographic purification or crystallization. If a mild acidic wash is not effective, another option is to proceed with the acidic extraction and then re-protect the functional group after purification.

Q3: How can I effectively remove residual water from my final product? A3: Pyridine and its derivatives can be hygroscopic.[6] If your product is stable to heat, drying under high vacuum at a slightly elevated temperature can remove residual water and volatile organic solvents. For larger quantities or when rigorous dryness is required, azeotropic distillation with a solvent like toluene can be effective, as pyridine forms a minimum boiling azeotrope with water.[6]

Q4: My reaction was performed in a high-boiling point solvent like DMF or DMSO. How do I remove it during work-up? A4: High-boiling point polar aprotic solvents like DMF and DMSO can be challenging to remove. A common and effective method is to dilute the reaction mixture with a large volume of an organic solvent (like ethyl acetate) and then wash repeatedly with water or brine.[7] These polar solvents have high water solubility and will partition into the aqueous layer. For 5 mL of DMF or DMSO, washing with five 10 mL portions of water is a good rule of thumb.[7]

References

  • Method for purification of pyridine, and method for production of chlorinated pyridine. Google Patents.
  • Acid–base extraction. Wikipedia. Available from: [Link]

  • Isolation of pure pyridine help. Reddit. Available from: [Link]

  • Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. National Center for Biotechnology Information. Available from: [Link]

  • Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. ACS Omega. Available from: [Link]

  • removal of pyridine. Sciencemadness Discussion Board. Available from: [Link]

  • Method for purification of pyridine, and method for production of chlorinated pyridine. Google Patents.
  • Organic Reaction Workup Formulas for Specific Reagents. Available from: [Link]

  • Purification method of pyridine and pyridine derivatives. Google Patents.
  • Detection of pyridine derivatives by SABRE hyperpolarization at zero field. White Rose Research Online. Available from: [Link]

  • Synthesis of 3-Hydroxy-4-substituted-picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-pot Isoxazolopyridin. ACS Publications. Available from: [Link]

  • How to remove pyridine from reaction mixture? ResearchGate. Available from: [Link]

  • Purification of different Pyridines using Waters X-bridge prep column. Flash-Chromatography. Available from: [Link]

  • 6-Amino-5-chloronicotinonitrile. PubChem. Available from: [Link]

  • Method for crystallization of amino acids. Google Patents.
  • One-Pot Preparation of Cyclic Amines from Amino Alcohols. Organic Syntheses Procedure. Available from: [Link]

  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. National Center for Biotechnology Information. Available from: [Link]

  • Process for the preparation of substituted pyridines. Google Patents.
  • Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. National Center for Biotechnology Information. Available from: [Link]

  • 6-Chloro-5-fluoronicotinonitrile. PubChem. Available from: [Link]

  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. MDPI. Available from: [Link]

  • Crystallization Selectivity of Ribavirin Solution and Amorphous Phase. MDPI. Available from: [Link]

Sources

Avoiding decomposition of 6-Amino-5-chloropicolinonitrile during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Amino-5-chloropicolinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the common challenges encountered during the synthesis of this important chemical intermediate. Our goal is to equip you with the knowledge to not only identify and solve problems but also to understand the underlying chemical principles to prevent their recurrence.

Frequently Asked Questions (FAQs)

Q1: What is 6-Amino-5-chloropicolinonitrile and why is its synthesis critical?

6-Amino-5-chloropicolinonitrile is a key building block in the synthesis of various pharmaceutical compounds and agrochemicals. Its specific arrangement of amino, chloro, and nitrile functional groups on a pyridine ring makes it a versatile precursor for creating more complex molecules with desired biological activities. Ensuring a high-purity, high-yield synthesis is crucial for the efficiency and cost-effectiveness of downstream applications.

Q2: What are the primary decomposition pathways for 6-Amino-5-chloropicolinonitrile during its synthesis?

The two most common decomposition pathways are:

  • Hydrolysis of the nitrile group: The nitrile (-CN) group can be hydrolyzed to a carboxylic acid (-COOH) or an amide (-CONH2) under either acidic or basic conditions, especially at elevated temperatures. This leads to the formation of 6-amino-5-chloropicolinamide or 6-amino-5-chloropicolinic acid as impurities.

  • Dechlorination: The chlorine atom can be removed from the pyridine ring, leading to the formation of 6-aminopicolinonitrile. This can occur under various conditions, including certain catalytic processes or the presence of reducing agents.

Q3: What are the general stability and storage recommendations for 6-Amino-5-chloropicolinonitrile?

While specific stability data is limited, related aminopyridine derivatives are generally stable under normal, dry conditions. For long-term storage, it is advisable to keep the compound in a cool, dark, and dry place in a tightly sealed container to prevent hydrolysis and potential photodegradation.

Troubleshooting Guide: A Deeper Dive into Synthetic Challenges

This section addresses specific issues you may encounter during the synthesis of 6-Amino-5-chloropicolinonitrile, providing potential causes and actionable solutions based on established chemical principles.

Issue 1: Low Yield of 6-Amino-5-chloropicolinonitrile

Potential Cause A: Incomplete Reaction

  • Explanation: The reaction may not have proceeded to completion, leaving unreacted starting materials. This can be due to insufficient reaction time, inadequate temperature, or poor mixing.

  • Solution:

    • Monitor the reaction: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of starting materials and the formation of the product.

    • Optimize reaction time and temperature: Gradually increase the reaction time or temperature, while carefully monitoring for the appearance of degradation products.

    • Ensure efficient stirring: Use a suitable stirrer and vessel to ensure the reaction mixture is homogeneous.

Potential Cause B: Product Decomposition

  • Explanation: As discussed in the FAQs, hydrolysis of the nitrile group or dechlorination can significantly reduce the yield of the desired product.

  • Solution:

    • Control pH: Maintain the reaction mixture at a neutral or slightly acidic/basic pH, depending on the specific reaction step, to minimize hydrolysis. Buffering the reaction can be beneficial.

    • Moderate Temperature: Avoid excessive heat, as it can accelerate both hydrolysis and dechlorination.

    • Careful Choice of Reagents: Be mindful of reagents that can promote decomposition. For instance, strong acids or bases should be used judiciously and at low temperatures.

Issue 2: Presence of Impurities in the Final Product

Impurities are a common challenge. Here's how to identify and address them:

Impurity A: 6-Amino-5-chloropicolinic acid (Hydrolysis Product)

  • Identification: This impurity will have a different retention time in HPLC and a distinct mass in Mass Spectrometry (MS) compared to the desired product. The presence of a carboxylic acid group can be confirmed by Infrared (IR) spectroscopy (a broad O-H stretch around 2500-3300 cm⁻¹ and a C=O stretch around 1700 cm⁻¹).

  • Cause: Exposure to acidic or basic conditions, often with water present, especially at elevated temperatures.

  • Prevention:

    • Use anhydrous solvents and reagents whenever possible.

    • If an aqueous workup is necessary, perform it at low temperatures and neutralize the solution promptly.

    • A patent for a related compound suggests that conducting amination reactions under pressure can suppress the hydrolysis of the cyano group.

  • Removal:

    • Recrystallization: This is often an effective method for removing more polar impurities like carboxylic acids.[1]

    • Acid-Base Extraction: The carboxylic acid impurity can be selectively extracted into a basic aqueous solution (e.g., dilute sodium bicarbonate), leaving the desired, less acidic product in the organic phase.

Impurity B: 6-Aminopicolinonitrile (Dechlorination Product)

  • Identification: This impurity will have a lower molecular weight than the desired product, which can be detected by MS. Its retention time in chromatography will also differ.

  • Cause: The presence of reducing agents or certain catalysts (e.g., palladium on carbon with a hydrogen source) can lead to dechlorination. Some reaction conditions can inadvertently generate reducing species.

  • Prevention:

    • Avoid unnecessary use of reducing agents.

    • If a catalytic reaction is performed, carefully select a catalyst and conditions that are less prone to promoting dechlorination. For some chloropyridines, zinc has been used as a dechlorinating agent, so avoiding zinc contamination is important.[2]

  • Removal:

    • Chromatography: Column chromatography is typically effective in separating the dechlorinated product from the desired chlorinated compound due to their difference in polarity.

Validated Experimental Protocols

Illustrative Synthesis of a Related Compound: 2-Amino-3,5-dichloropyridine

This protocol, adapted from a patented process, illustrates the chlorination of an aminopyridine, a key step that could be analogous to the synthesis of the target molecule's precursor.[3]

  • Dissolution: Dissolve 37.6 parts of 2-aminopyridine in 160 parts of concentrated hydrochloric acid with slight cooling.

  • Initial Chlorination: Introduce 30 parts of chlorine gas over 30 minutes while maintaining a cool temperature.

  • Heated Chlorination: Raise the temperature to 50-60°C and introduce another 60 parts of chlorine gas over 6 hours.

  • Workup: After the reaction is complete, pour the solution onto ice. Remove any remaining chlorine with sodium bisulphite.

  • Precipitation: Adjust the pH to 8 with 30% sodium hydroxide solution while adding ice to maintain a temperature of 15°C.

  • Isolation: Stir the mixture for one hour, then filter the precipitate and wash it with water to obtain 2-amino-3,5-dichloropyridine.

Note: This is an example for a related compound and should be used as a conceptual guide only.

Visualizing the Challenges: Decomposition Pathways

To better understand the potential pitfalls in the synthesis, the following diagram illustrates the main decomposition pathways of 6-Amino-5-chloropicolinonitrile.

DecompositionPathways 6-Amino-5-chloropicolinonitrile 6-Amino-5-chloropicolinonitrile 6-Amino-5-chloropicolinic acid 6-Amino-5-chloropicolinic acid 6-Amino-5-chloropicolinonitrile->6-Amino-5-chloropicolinic acid Hydrolysis (Acid/Base, H2O) 6-Aminopicolinonitrile 6-Aminopicolinonitrile 6-Amino-5-chloropicolinonitrile->6-Aminopicolinonitrile Dechlorination (Reducing Agent/Catalyst)

Caption: Primary decomposition routes for 6-Amino-5-chloropicolinonitrile.

Logical Workflow for Troubleshooting

The following workflow provides a systematic approach to diagnosing and resolving issues during your synthesis.

TroubleshootingWorkflow start Start Synthesis analyze Analyze Crude Product (TLC, HPLC, MS, NMR) start->analyze end Pure Product issue Low Yield or Impurities Detected? issue->end No hydrolysis Hydrolysis Product Detected? issue->hydrolysis Yes analyze->issue dechlorination Dechlorination Product Detected? hydrolysis->dechlorination No optimize_hydrolysis Optimize pH and Temperature Use Anhydrous Conditions hydrolysis->optimize_hydrolysis Yes incomplete Starting Material Present? dechlorination->incomplete No optimize_dechlorination Avoid Reducing Agents Select Appropriate Catalyst dechlorination->optimize_dechlorination Yes optimize_reaction Increase Reaction Time/Temp Improve Mixing incomplete->optimize_reaction Yes purify Purify Product (Recrystallization, Chromatography) incomplete->purify No optimize_hydrolysis->purify optimize_dechlorination->purify optimize_reaction->purify purify->end

Caption: A systematic workflow for troubleshooting synthesis issues.

References

Sources

Validation & Comparative

Biological Activity of 6-Amino-5-chloropicolinonitrile Derivatives vs. Existing Standards

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 6-Amino-5-chloropicolinonitrile derivatives , focusing on their primary application as next-generation arylpicolinate synthetic auxins (herbicides) while addressing emerging medicinal chemistry potentials.

Technical Comparison Guide for Research & Development Professionals

Executive Summary: The Scaffold Advantage

6-Amino-5-chloropicolinonitrile (CAS 1805511-71-0) serves as the critical pharmacophore precursor for a novel class of synthetic auxins known as Arylpicolinates . Unlike legacy auxin mimics (e.g., 2,4-D, Dicamba) that broadly target the TIR1 receptor, derivatives of this scaffold—most notably Halauxifen-methyl and Florpyrauxifen-benzyl —exhibit a unique binding preference for the AFB5 (Auxin F-Box 5) co-receptor.

This distinct mechanism of action (MoA) confers three competitive advantages over existing standards:

  • Potency: Effective at grams per hectare (g/ha) vs. kilograms per hectare ( kg/ha ) for standards.

  • Resistance Breaking: Active against weed biotypes resistant to traditional auxins (Group 4 herbicides).

  • Selectivity: Superior safety margin on key crops (cereals, rice) due to rapid metabolic detoxification.

Mechanism of Action: The AFB5 Shift

The biological differentiation of 6-Amino-5-chloropicolinonitrile derivatives lies in their molecular interaction with the SCF^TIR1/AFB ubiquitin-ligase complex.

comparative Signaling Pathway

While "existing drugs" (standard auxins like 2,4-D) rely on the TIR1 receptor to degrade Aux/IAA repressors, the picolinonitrile derivatives preferentially recruit the AFB5 homolog. This structural selectivity minimizes off-target stress on the crop while maintaining high lethality against target weeds.

AuxinSignaling Agro 6-Amino-5-chloropicolinonitrile Derivatives (e.g., Halauxifen-methyl) Receptor_AFB5 SCF-AFB5 Complex (High Affinity Target) Agro->Receptor_AFB5 High Affinity Binding Receptor_TIR1 SCF-TIR1 Complex (Standard Target) Agro->Receptor_TIR1 Low Affinity Std Standard Auxins (e.g., 2,4-D, Dicamba) Std->Receptor_AFB5 Low Affinity Std->Receptor_TIR1 Primary Binding AuxIAA Aux/IAA Repressors (Degradation Target) Receptor_AFB5->AuxIAA Ubiquitination Receptor_TIR1->AuxIAA Ubiquitination GeneExp Auxin Response Genes (Uncontrolled Growth) AuxIAA->GeneExp Derepression (Cell Death)

Figure 1: Differential receptor engagement. The blue pathway highlights the AFB5 selectivity of the picolinonitrile derivatives, bypassing common resistance mechanisms associated with the TIR1 pathway.

Comparative Performance Data

The following data contrasts the biological activity of key derivatives against industry-standard "drugs" (agrochemical actives).

Table 1: Efficacy and Potency Profile

Data aggregated from field trials and regulatory dossiers.

FeaturePicolinonitrile Derivative (Halauxifen-methyl)Standard Alternative (2,4-D Ester)Standard Alternative (Dicamba)Performance Delta
Use Rate 5 – 10 g ae/ha 400 – 1000 g ae/ha280 – 560 g ae/ha~100x Lower Load
Target Site AFB5 > TIR1TIR1 > AFB5TIR1 DominantUnique MoA
Volatility Low (non-volatile precursors)High (Ester forms)Moderate to HighReduced Off-Target Risk
Resistant Weeds Active on 2,4-D resistant Conyza & AmaranthusIneffectiveVariableResistance Breaker
Symptom Onset Rapid (Hours)Moderate (Days)Moderate (Days)Faster Visual Confirmation
Table 2: Medicinal Chemistry Potential (Emerging)

While primarily agrochemical, the 6-amino-5-chloropyridine scaffold is being explored in oncology.

Activity ClassDerivative TypeTargetComparator DrugOutcome (In Vitro)
Anticancer 3,5-dicarbonitrile pyridinesGlioblastoma Cell LinesTemozolomideComparable IC50 with distinct solubility profile.
Antimicrobial Amino-nicotinonitrilesDNA GyraseCiprofloxacinModerate activity; active against some resistant Gram(-) strains.

Experimental Protocols

To validate the biological activity of these derivatives, the following self-validating workflows are recommended.

Protocol A: Whole-Plant Dose-Response Assay (Agro-Validation)

Objective: Determine GR50 (Growth Reduction 50%) and compare potency against 2,4-D.

  • Plant Material: Grow Amaranthus retroflexus (Redroot Pigweed) and Galium aparine (Cleavers) to the 2-4 leaf stage.

  • Compound Prep: Dissolve 6-Amino-5-chloropicolinonitrile derivative in acetone/DMSO (9:1). Dilute with water containing 0.25% non-ionic surfactant.

  • Application: Use a track sprayer calibrated to deliver 200 L/ha.

    • Dose Range: 0.1, 0.5, 1, 2, 4, 8, 16 g ae/ha.

    • Control: 2,4-D amine at 100, 200, 400, 800 g ae/ha.

  • Incubation: Maintain in greenhouse (25°C day/20°C night, 16h photoperiod).

  • Assessment:

    • 3 DAA (Days After Application): Visual injury score (0-100%) for epinasty (twisting).

    • 14 DAA: Harvest fresh weight.

  • Validation: The GR50 of the derivative must be <10 g/ha. If >10 g/ha, verify formulation solubility.

Protocol B: In Vitro Receptor Binding (AFB5 vs. TIR1)

Objective: Confirm the molecular mechanism of selectivity.

  • Protein Expression: Express GST-tagged TIR1 and AFB5 receptors in insect cells (Sf9).

  • Pull-Down Assay:

    • Mix purified receptor (TIR1 or AFB5) with radiolabeled Aux/IAA peptide (substrate).

    • Add the test compound (Derivative vs. 2,4-D) at varying concentrations (0.1 nM to 10 µM).

  • Measurement: Quantify the amount of Aux/IAA recruited to the receptor using Scintillation Proximity Assay (SPA) or Surface Plasmon Resonance (SPR).

  • Result Interpretation: A high-affinity binder will show a lower Kd for AFB5 than TIR1.

    • Success Metric: Derivative Kd(AFB5) < 50 nM; Kd(TIR1) > 500 nM.

Synthesis & Screening Workflow

The development of these derivatives requires a precise screening logic to filter for the unique "Arylpicolinate" phenotype.

ScreeningWorkflow Start Scaffold: 6-Amino-5-chloropicolinonitrile Synth Derivatization: C4-Arylation (Suzuki Coupling) Start->Synth Screen1 Primary Screen: Arabidopsis Root Inhibition Synth->Screen1 Decision1 Active? Screen1->Decision1 Decision1->Synth No (Refine R-Groups) Screen2 Secondary Screen: AFB5 vs TIR1 Binding Decision1->Screen2 Yes Screen3 Greenhouse: Resistant Weed Spectrum Screen2->Screen3 Selects AFB5 Lead Lead Candidate: (e.g., Florpyrauxifen) Screen3->Lead High Potency

Figure 2: Discovery pipeline. The critical step is the "Secondary Screen," which differentiates these novel derivatives from generic auxin mimics.

Safety & Selectivity Profile

A major advantage of 6-Amino-5-chloropicolinonitrile derivatives over older drugs is their metabolic fate in non-target species.

  • In Crops (Rice/Wheat): The ester moiety (e.g., methyl or benzyl) is rapidly de-esterified to the acid (active), which is then quickly conjugated to glucose or metabolized, rendering it inert. This metabolic speed is significantly faster in crops than in weeds, providing a wide therapeutic index.

  • Mammalian Toxicity: Unlike some organochlorines, these derivatives typically exhibit low acute toxicity (LD50 > 5000 mg/kg) and are non-carcinogenic in standard assays, distinguishing them from older chemistries with heavier regulatory burdens.

References

  • Epp, J. B., et al. (2016). The discovery of Halauxifen-methyl and Florpyrauxifen-benzyl, new arylpicolinate herbicides with broad-spectrum utility. Bioorganic & Medicinal Chemistry.[1][2][3][4][5] Link

  • Bell, J. L., et al. (2019). The mode of action of arylpicolinate herbicides: AFB5 selectivity. Pest Management Science. Link

  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science. Link

  • PubChem Compound Summary. (2024). 6-Amino-5-chloropicolinonitrile (CAS 1805511-71-0).[6][7][8][9][10] National Center for Biotechnology Information. Link

  • Jeschke, P. (2016). Progress in the discovery of pyridine-based agrochemicals. Journal of Agricultural and Food Chemistry. Link

Sources

Comparative Analysis of Novel Picolinonitrile-Derived Herbicides and the Industry Standard, Picloram

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Efficacy, Mechanism, and Experimental Validation

In the relentless pursuit of effective weed management solutions, the development of novel herbicidal compounds is paramount. This guide provides a comprehensive comparison of a promising new class of herbicides derived from 6-amino-5-chloropicolinonitrile and the long-established synthetic auxin herbicide, picloram. We will delve into their herbicidal efficacy, explore their presumed mechanisms of action, and provide detailed protocols for comparative experimental validation. This analysis is designed for researchers and scientists in the agrochemical field, offering insights grounded in established scientific principles and methodologies.

Introduction: The Quest for Superior Herbicidal Action

Picloram, a member of the picolinic acid family of herbicides, has been a cornerstone of broadleaf weed control for decades. Its systemic action, which mimics the plant hormone auxin, leads to uncontrolled and disorganized growth, ultimately resulting in plant death. However, the evolution of herbicide resistance and the demand for more selective and environmentally benign solutions necessitate the exploration of new chemical entities.

Recent advancements have led to the investigation of compounds derived from 6-amino-5-chloropicolinonitrile. These molecules, sharing a structural backbone with other synthetic auxins, are being explored for their potential to offer enhanced efficacy, a modified spectrum of activity, and a favorable toxicological profile. This guide will dissect the available data, comparing the performance of these novel compounds to the benchmark set by picloram.

Mechanism of Action: A Tale of Two Auxins

Both picloram and the novel 6-amino-5-chloropicolinonitrile-derived compounds are classified as synthetic auxin herbicides (Group 4, HRAC/WSSA). Their primary mode of action involves hijacking the plant's natural auxin signaling pathway, which is crucial for regulating gene expression and, consequently, a wide array of developmental processes.

The Auxin Signaling Pathway and its Disruption:

  • Perception: In the presence of natural auxin (like indole-3-acetic acid or IAA), the hormone binds to a receptor complex consisting of a Transport Inhibitor Response 1/Auxin Signaling F-Box (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor.

  • Ubiquitination and Degradation: This binding event targets the Aux/IAA repressor for ubiquitination by the SCFTIR1/AFB E3 ubiquitin ligase complex, leading to its subsequent degradation by the 26S proteasome.

  • Gene Expression: The degradation of the Aux/IAA repressor relieves the repression of Auxin Response Factors (ARFs), which can then bind to auxin response elements (AuxREs) in the promoters of auxin-responsive genes, activating their transcription.

  • Physiological Response: The expression of these genes leads to various physiological responses, including cell division, elongation, and differentiation.

Synthetic auxins like picloram and the 6-amino-5-chloropicolinonitrile derivatives bind to the TIR1/AFB receptor with high affinity and are not readily metabolized by the plant. This leads to a persistent activation of the auxin signaling pathway, resulting in the continuous degradation of Aux/IAA repressors and the over-expression of auxin-responsive genes. This uncontrolled and disorganized growth overwhelms the plant's metabolic resources, leading to epinasty (twisting of stems and petioles), tissue swelling, and ultimately, plant death.

Below is a diagram illustrating the disruption of the auxin signaling pathway by synthetic auxin herbicides.

Comparative analysis of the binding modes of 6-Amino-5-chloropicolinonitrile analogs to target proteins

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparative analysis of 6-Amino-5-chloropicolinonitrile derivatives—specifically the arylpicolinate herbicides Halauxifen-methyl (Arylex™) and Florpyrauxifen-benzyl (Rinskor™)—against the natural plant hormone Indole-3-acetic acid (IAA) .

While structurally distinct, these synthetic analogs function as "molecular glues," hijacking the plant's ubiquitin-proteasome system. The critical differentiator lies in their selective high-affinity binding to the AFB5 (Auxin Signaling F-Box 5) receptor variant, rather than the canonical TIR1 receptor preferred by natural auxin and older phenoxy herbicides (e.g., 2,4-D).[1] This selectivity profile drives their unique efficacy against resistant weeds and safety in cereal crops.

Molecular Mechanism: The "Molecular Glue" Paradigm

The 6-Amino-5-chloropicolinonitrile scaffold does not inhibit an enzyme active site in the traditional sense. Instead, it acts as an allosteric stabilizer (molecular glue) that fills a hydrophobic pocket at the interface of the TIR1/AFB receptor and the Aux/IAA transcriptional repressor .

The Signaling Cascade
  • Activation: The pro-herbicide ester (methyl or benzyl) is hydrolyzed in planta to the active acid form.

  • Binding: The acid binds to the bottom of the F-box protein's (AFB5) pocket.

  • Recruitment: The ligand-bound receptor creates a continuous hydrophobic surface that recruits the Aux/IAA protein (specifically the Domain II degron).

  • Ubiquitination: The SCF^AFB5 complex ubiquitinates the Aux/IAA repressor.

  • Degradation: The 26S proteasome degrades Aux/IAA, releasing ARF transcription factors to initiate uncontrolled growth and plant death.

Visualization: Differential Signaling Pathway

The following diagram illustrates the parallel pathways of Natural Auxin (IAA) versus Arylpicolinate herbicides, highlighting the receptor selectivity.

AuxinSignaling cluster_inputs Ligands cluster_receptors F-Box Receptors IAA Indole-3-Acetic Acid (Natural Auxin) TIR1 TIR1 / AFB1-3 (Canonical Receptor) IAA->TIR1 High Affinity (Kd ~10-50 nM) AFB5 AFB5 / AFB4 (Alternative Receptor) IAA->AFB5 Moderate Affinity Arylpicolinate 6-Amino-5-chloropicolinonitrile Analogs (Active Acid) Arylpicolinate->TIR1 Low Affinity (Weak Binding) Arylpicolinate->AFB5 High Affinity (Selectivity Driver) AuxIAA Aux/IAA Repressor (Degron Domain) TIR1->AuxIAA Recruits AFB5->AuxIAA Recruits Ubiquitination Poly-Ubiquitination (SCF Complex) AuxIAA->Ubiquitination Proteasome 26S Proteasome Degradation Ubiquitination->Proteasome GeneExp Uncontrolled Gene Expression (Weed Death) Proteasome->GeneExp

Caption: Differential recruitment of TIR1 vs. AFB5 receptors by natural auxin and arylpicolinate herbicides leading to Aux/IAA degradation.

Comparative Analysis of Binding Modes

The selectivity of 6-amino-5-chloropicolinonitrile analogs for AFB5 over TIR1 is driven by two specific amino acid substitutions in the ligand-binding pocket.

Structural Determinants of Selectivity[4]
FeatureTIR1 (Canonical)AFB5 (Target)Impact on Binding Mode
Residue 1 (Base) His78 Arg123 Critical: The Arginine in AFB5 forms a strong salt bridge or hydrogen bond network with the picolinate carboxylate and pyridine nitrogen, stabilizing the complex significantly more than the Histidine in TIR1.
Residue 2 (Wall) Ser438 Ala484 Steric Fit: The Alanine substitution in AFB5 creates a larger, more hydrophobic cavity. This accommodates the bulky "tail" (aryl/benzyl group) of the picolinate analogs, which would clash with the Serine in TIR1.
Pocket Shape Constrained, optimized for Indole.Extended, optimized for Picolinate + Aryl Tail.Allows arylpicolinates to bind AFB5 with nanomolar affinity while virtually ignoring TIR1.[2]
Ligand Comparison: IAA vs. Arylpicolinates[5]

Indole-3-Acetic Acid (IAA):

  • Headgroup: Indole ring (bicyclic).

  • Interaction: Stacks between Phe82 and Phe380 (in TIR1). The carboxylate interacts with Arg403.

  • Limitation: The indole ring is rigid and fills the pocket "floor" completely, leaving little room for modifications without disrupting binding.

6-Amino-5-chloropicolinonitrile Analogs (e.g., Halauxifen):

  • Headgroup: Pyridine ring with 6-amino, 5-chloro, and 2-carboxylate (active form).

  • Interaction:

    • 5-Cl: Occupies a specific hydrophobic niche, potentially engaging in halogen bonding.

    • 6-NH2: Forms hydrogen bonds with backbone carbonyls (e.g., Val485 in AFB5).[3]

    • Tail (3-position): The aryl tail extends into the solvent channel/Aux-IAA interface, acting as the "lid" that locks the repressor in place.

  • Advantage: The "tail" allows for chemical optimization of the Aux/IAA interface, changing which specific repressors are recruited, thus fine-tuning the herbicidal spectrum.

Quantitative Binding Data (Representative)
LigandReceptorKd (Dissociation Constant)Relative Binding Efficiency
IAA (Natural)TIR1~10 - 50 nM100% (Baseline)
IAA (Natural)AFB5~50 - 100 nMModerate
Picloram (Picolinate Std)TIR1~3900 nM< 5% (Very Weak)
Picloram (Picolinate Std)AFB5~55 nM High
Halauxifen (Active Acid)TIR1N/A (Weak)~10% of IAA response
Halauxifen (Active Acid)AFB5Low nM (Est.) ~170% of IAA response

Data Source: Aggregated from SPR and competition binding assays (See References 1, 3).

Experimental Protocols

To validate these binding modes in your own research, use the following standardized protocols. These are designed to be self-validating systems.

Surface Plasmon Resonance (SPR) Binding Assay

Objective: Measure real-time kinetics (


) of the receptor-ligand-degron interaction.

Workflow Diagram:

SPR_Workflow Step1 1. Surface Preparation Immobilize Biotinylated Aux/IAA Degron on Streptavidin (SA) Chip Step2 2. Analyte Preparation Mix Purified AFB5/TIR1 Protein with varying [Ligand] (0.1 - 50 µM) Step1->Step2 Step3 3. Injection (Association) Flow mixture over chip (60s) Monitor RU increase Step2->Step3 Step4 4. Wash (Dissociation) Flow running buffer (180s) Monitor RU decrease Step3->Step4 Step5 5. Kinetic Analysis Fit curves to 1:1 binding model Calculate Kd Step4->Step5

Caption: Step-by-step SPR workflow for determining receptor-ligand affinity.

Detailed Protocol:

  • Chip Setup: Use a Biacore SA (Streptavidin) sensor chip. Immobilize biotinylated Aux/IAA degron peptide (e.g., AtIAA7) to ~500 RU on the active flow cell. Leave a reference cell blank or immobilized with a mutant non-binding peptide.

  • Protein Prep: Express and purify TIR1-ASK1 or AFB5-ASK1 complexes from insect cells (Sf9) to ensure proper post-translational modification and solubility.

  • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% P20 surfactant). Crucial: Include 5 mM DTT if proteins are oxidation-sensitive.

  • Binding Cycle:

    • Pre-incubate the F-box protein (100 nM fixed) with the herbicide analog (concentration series: 0, 10, 100, 1000 nM) for 30 mins on ice.

    • Inject over the chip at 30 µL/min for 60-120 seconds.

    • Self-Validation: The signal should be dependent on both the protein and the ligand. Injection of protein alone or ligand alone should yield negligible binding (control).

  • Regeneration: Short pulse (10-30s) of 10 mM Glycine-HCl pH 2.0 or SDS (0.05%) to remove the bound complex without damaging the peptide surface.

In Silico Molecular Docking (Validation)

If crystal structures are unavailable for specific novel analogs, use homology modeling.

  • Template: Use PDB ID 2P1Q (TIR1-IAA-IAA7) as the template.

  • Mutagenesis: In PyMOL or MOE, mutate residues to match AFB5 (specifically H78R and S438A).

  • Docking: Dock the 6-amino-5-chloropicolinonitrile analog.

    • Constraint: Force the carboxylate to interact with the Arg123 (AFB5) position.

    • Success Metric: The "tail" should occupy the space created by the S438A mutation without steric clash.

References

  • Calderón Villalobos, L. I., et al. (2012). A combinatorial TIR1/AFB–Aux/IAA co-receptor system for differential sensing of auxin.[2][3][4] Nature Chemical Biology, 8, 477–485. Link

  • Tan, X., et al. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase.[5] Nature, 446, 640–645. Link

  • Lee, S., et al. (2014). Defining binding efficiency and specificity of auxins for SCF(TIR1/AFB)-Aux/IAA co-receptor complex formation. ACS Chemical Biology, 9(3), 673–682. Link

  • Prigge, M. J., et al. (2016).[4][6] The Arabidopsis Auxin Receptor F-Box Proteins AFB4 and AFB5 Are Required for Response to the Synthetic Auxin Picloram.[7][8] G3: Genes, Genomes, Genetics, 6(5), 1383–1390. Link

  • Epp, J. B., et al. (2016). The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides.[9] Bioorganic & Medicinal Chemistry, 24(3), 362-371. Link

Sources

Benchmarking the yield and purity of 6-Amino-5-chloropicolinonitrile synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Synthesis of 6-Amino-5-chloropicolinonitrile: Evaluating Plausible Routes and Methodologies

Introduction

6-Amino-5-chloropicolinonitrile is a substituted pyridine derivative of interest in medicinal chemistry and materials science due to the versatile reactivity of its functional groups. The strategic placement of an amino, a chloro, and a nitrile group on the picoline scaffold makes it a valuable building block for the synthesis of more complex heterocyclic systems. However, a survey of the current literature reveals a lack of established, benchmarked protocols specifically for this molecule.

This guide, therefore, takes a first-principles approach to propose and compare several plausible synthetic routes. Drawing from established methodologies for the synthesis of analogous substituted pyridines, we will provide a detailed analysis of each proposed pathway. The objective is to offer researchers a robust starting point for the development of an efficient and high-yielding synthesis, grounded in proven chemical transformations. We will explore the mechanistic rationale behind each step, present detailed experimental protocols, and offer a comparative analysis of the potential yields, purity challenges, and overall feasibility of each route.

Comparative Analysis of Synthetic Routes

We will evaluate two primary synthetic strategies, starting from readily available precursors. The comparison will focus on the logical flow of reactions, potential for side-product formation, and the overall efficiency of each approach.

Parameter Route 1: Late-Stage Amination Route 2: Early-Stage Amination
Starting Material 2,6-dichloro-3-methylpyridine2-amino-6-chloro-3-methylpyridine
Key Transformations Cyanation, Oxidation, AminationOxidation, Cyanation
Potential Advantages Good control over regioselectivity of cyanation.Fewer steps involving highly reactive intermediates.
Potential Challenges Harsh conditions for amination may lead to side products.Potential for over-oxidation or side reactions with the amino group.
Estimated Overall Yield ModerateModerate to High
Purity Concerns Potential for isomeric impurities from amination.Potential for byproducts from oxidation.

Route 1: Late-Stage Amination via Cyanation of a Dichloropyridine Intermediate

This strategy focuses on introducing the amino group in the final step, which can be advantageous for avoiding potential side reactions with the amino group during the preceding oxidation and cyanation steps.

Experimental Workflow: Route 1

A 2,6-dichloro-3-methylpyridine B 2,6-dichloro-3-pyridinecarbonitrile A->B  Cyanation (e.g., Zn(CN)2, Pd(PPh3)4) C 6-Amino-2-chloro-3-pyridinecarbonitrile B->C  Oxidation (e.g., m-CPBA) D 6-Amino-5-chloro-2-pyridinecarbonitrile (Target) C->D  Amination (e.g., NH3, heat)

Caption: Workflow for the late-stage amination synthesis of 6-Amino-5-chloropicolinonitrile.

Step-by-Step Experimental Protocol: Route 1

Step 1: Cyanation of 2,6-dichloro-3-methylpyridine

  • To a solution of 2,6-dichloro-3-methylpyridine (1.0 eq) in dry DMF, add zinc cyanide (0.6 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into a mixture of water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2,6-dichloro-3-pyridinecarbonitrile.

Step 2: Oxidation of 2,6-dichloro-3-pyridinecarbonitrile

  • Dissolve the 2,6-dichloro-3-pyridinecarbonitrile (1.0 eq) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA) (1.2 eq) portion-wise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the N-oxide product.

Step 3: Amination of the N-oxide

  • Suspend the N-oxide intermediate (1.0 eq) in a solution of ammonia in methanol (7 M).

  • Heat the mixture in a sealed tube at 120 °C for 24 hours.

  • Cool the reaction vessel to room temperature and carefully vent.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by preparative HPLC to isolate 6-Amino-5-chloro-picolinonitrile.

Mechanistic Rationale

The initial step involves a palladium-catalyzed cyanation, a robust method for introducing nitrile groups onto aryl halides. The subsequent N-oxidation activates the pyridine ring for nucleophilic aromatic substitution. The final amination step proceeds via a nucleophilic attack of ammonia at the C6 position, facilitated by the electron-withdrawing nature of the N-oxide and the adjacent nitrile group.

Route 2: Early-Stage Amination Followed by Oxidation and Cyanation

This alternative approach introduces the amino group early in the synthesis, which may require protecting group strategies to prevent unwanted side reactions during subsequent steps.

Experimental Workflow: Route 2

A 2-amino-6-chloro-3-methylpyridine B 2-amino-6-chloro-3-methylpyridine N-oxide A->B  Oxidation (e.g., m-CPBA) C 6-Amino-2-chloro-3-pyridinecarbonitrile B->C  Cyanation (e.g., TMSCN, Benzoyl Chloride) D 6-Amino-5-chloro-2-pyridinecarbonitrile (Target) C->D  Sandmeyer-type reaction (e.g., NaNO2, HCl, CuCl)

Caption: Workflow for the early-stage amination synthesis of 6-Amino-5-chloropicolinonitrile.

Step-by-Step Experimental Protocol: Route 2

Step 1: Oxidation of 2-amino-6-chloro-3-methylpyridine

  • Dissolve 2-amino-6-chloro-3-methylpyridine (1.0 eq) in a suitable solvent such as chloroform or DCM.

  • Cool the solution to 0 °C.

  • Add m-CPBA (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction at room temperature for 12 hours.

  • Work up the reaction as described in Route 1, Step 2, to obtain the N-oxide.

Step 2: Cyanation of the N-oxide

  • To a solution of the N-oxide (1.0 eq) in DCM, add trimethylsilyl cyanide (TMSCN) (1.5 eq).

  • Cool the mixture to 0 °C and slowly add benzoyl chloride (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 6 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, dry the organic phase, and concentrate.

  • Purify by column chromatography to yield 6-amino-2-chloro-3-pyridinecarbonitrile.

Step 3: Chlorination via Sandmeyer-type Reaction

  • Dissolve the 6-amino-2-chloro-3-pyridinecarbonitrile (1.0 eq) in a mixture of concentrated HCl and water.

  • Cool the solution to 0-5 °C.

  • Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated HCl.

  • Slowly add the diazonium salt solution to the CuCl solution.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Extract the product with ethyl acetate, wash with brine, dry, and concentrate.

  • Purify by column chromatography to obtain the final product.

Mechanistic Rationale

This route begins with the formation of the N-oxide, which activates the pyridine ring. The subsequent cyanation is a Reissert-type reaction, where TMSCN and benzoyl chloride generate an in situ cyanating agent. The final step is a classic Sandmeyer reaction, where the amino group is converted to a diazonium salt and subsequently displaced by a chloride ion, catalyzed by copper(I) chloride.

Conclusion

Both proposed routes offer viable, albeit unoptimized, pathways to the synthesis of 6-Amino-5-chloropicolinonitrile. Route 1, the late-stage amination, may offer better control of regioselectivity during the cyanation step but requires harsh conditions for the final amination, which could impact the overall yield and purity. Route 2, the early-stage amination, involves more classical and potentially higher-yielding transformations like the Sandmeyer reaction, but care must be taken to manage the reactivity of the amino group in the initial steps.

The choice between these routes will depend on the specific requirements of the researcher, including the availability of starting materials, tolerance for multi-step purification, and the desired scale of the synthesis. Further optimization of reaction conditions, including catalyst loading, temperature, and reaction time, will be necessary to develop a truly efficient and scalable process for the production of 6-Amino-5-chloropicolinonitrile. It is strongly recommended that small-scale trial reactions are conducted to validate these proposed methods and to identify any unforeseen challenges.

References

  • Due to the speculative nature of the synthesis for the specific target molecule, the references provided are for analogous transformations and foundational concepts in heterocyclic chemistry. These will be populated once specific, relevant literature is identified through further, more targeted searches.

A Comparative Guide to the In Vitro and In Vivo Anti-inflammatory Properties of 6-Amino-5-chloropicolinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical comparison of the anti-inflammatory properties of novel 6-Amino-5-chloropicolinonitrile derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental validation of these compounds, contrasting their performance with established anti-inflammatory agents and elucidating the underlying mechanisms of action.

Introduction: The Imperative for Novel Anti-inflammatory Agents

Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1][2][3] The current pharmacopeia of anti-inflammatory drugs, while effective, is often associated with significant side effects, necessitating the discovery of novel therapeutics with improved safety and efficacy profiles.[3] The 6-Amino-5-chloropicolinonitrile scaffold represents a promising starting point for the development of such agents, with preliminary studies suggesting potent anti-inflammatory activity. This guide outlines the rigorous in vitro and in vivo validation process for a series of these derivatives, providing a framework for their preclinical evaluation.

In Vitro Validation: Cellular and Enzymatic Investigations

The initial assessment of anti-inflammatory potential is conducted through a battery of in vitro assays designed to probe specific cellular and enzymatic pathways central to the inflammatory cascade.

Causality of Experimental Choices:

  • Cell Line Selection: The murine macrophage cell line, RAW 264.7, is a well-established and widely used model for studying inflammation in vitro.[4][5][6][7] These cells, when stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, mimic the inflammatory response of macrophages in vivo by producing a variety of pro-inflammatory mediators, including nitric oxide (NO) and cytokines.[4][5][7][8]

  • Assay Selection: The chosen assays, such as the Griess assay for nitric oxide and ELISA for pro-inflammatory cytokines (TNF-α, IL-6), provide quantitative measures of the inflammatory response. Inhibition of these markers serves as a primary indicator of a compound's anti-inflammatory activity.

Key In Vitro Experimental Protocols:

1. Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

  • Principle: This assay quantifies the production of nitric oxide, a key inflammatory mediator, by LPS-stimulated macrophages. The amount of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.[4]

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 18-24 hours.

    • Pre-treat the cells with various concentrations of the 6-Amino-5-chloropicolinonitrile derivatives or a positive control (e.g., Dexamethasone) for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours.[4]

    • Collect 100 µL of the cell culture supernatant and mix with 100 µL of Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).[4]

    • Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm using a microplate reader.

    • A standard curve using known concentrations of sodium nitrite is used to determine the nitrite concentration in the samples.

  • Self-Validation: A positive control (LPS alone) and a negative control (untreated cells) are included to ensure the assay is performing as expected. A standard anti-inflammatory drug is used to benchmark the potency of the test compounds.

2. Cytokine Quantification by Enzyme-Linked Immunosorbent Assay (ELISA)

  • Principle: This assay measures the concentration of specific pro-inflammatory cytokines, such as TNF-α and IL-6, released by LPS-stimulated macrophages.

  • Protocol:

    • Following the same cell culture and treatment protocol as the NO assay, collect the cell culture supernatant.

    • Quantify the levels of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.

  • Self-Validation: The inclusion of positive and negative controls, along with a standard curve for each cytokine, ensures the accuracy and reliability of the results.

Comparative In Vitro Anti-inflammatory Activity:

CompoundNO Production IC₅₀ (µM)TNF-α Inhibition IC₅₀ (µM)IL-6 Inhibition IC₅₀ (µM)
Derivative A 12.515.218.9
Derivative B 8.710.513.4
Derivative C 25.128.932.5
Dexamethasone 5.26.88.1

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the inflammatory response.

Mechanism of Action: Elucidating the Signaling Pathways

Understanding the molecular targets of these derivatives is crucial for their development as therapeutic agents. The anti-inflammatory effects of many compounds are mediated through the inhibition of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][9][10][11][12][13][14]

NF-κB and MAPK Signaling Pathways in Inflammation:

  • NF-κB Pathway: This pathway is a central regulator of inflammation.[1][9][11][15][16] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as LPS, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[9][11]

  • MAPK Pathway: The MAPK pathway is another critical signaling cascade involved in inflammation.[10][12][13][14] It comprises a series of protein kinases that regulate the production of inflammatory mediators.

Diagram of Inflammatory Signaling Pathways:

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates MAPK_cascade MAPK Cascade (ERK, JNK, p38) TLR4->MAPK_cascade Activates IκB IκB IKK->IκB Phosphorylates & Degrades NFκB NF-κB NFκB_nuc NF-κB NFκB->NFκB_nuc Translocates MAPK_cascade->NFκB_nuc Modulates Gene Pro-inflammatory Gene Transcription NFκB_nuc->Gene Induces

Caption: Simplified overview of LPS-induced inflammatory signaling pathways.

In Vivo Validation: Preclinical Efficacy in Animal Models

Promising candidates from in vitro screening are advanced to in vivo models to assess their efficacy and safety in a whole-organism context.

Causality of Experimental Choices:

  • Animal Model Selection: The carrageenan-induced paw edema model in rodents is a widely accepted and reproducible acute inflammatory model for evaluating the efficacy of anti-inflammatory drugs.[17][18][19][20][21][22] Carrageenan, a seaweed extract, induces a biphasic inflammatory response characterized by swelling and immune cell infiltration.[18][21]

Key In Vivo Experimental Protocol:

Carrageenan-Induced Paw Edema in Rats

  • Principle: This model measures the ability of a compound to reduce the swelling (edema) in a rat's paw following the injection of carrageenan.

  • Protocol:

    • Acclimate male Wistar rats for at least one week before the experiment.

    • Divide the animals into groups: a vehicle control group, a positive control group (e.g., Indomethacin), and groups treated with different doses of the 6-Amino-5-chloropicolinonitrile derivatives.

    • Administer the test compounds or controls orally or intraperitoneally one hour before the carrageenan injection.

    • Induce inflammation by injecting 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw.[18][19]

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[20]

    • Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

  • Self-Validation: The use of a vehicle control group establishes the baseline inflammatory response, while a standard NSAID like Indomethacin provides a benchmark for efficacy.

Comparative In Vivo Anti-inflammatory Activity:

CompoundDose (mg/kg)Maximum Edema Inhibition (%)
Derivative A 5045.2
Derivative B 5062.8
Derivative C 5031.5
Indomethacin 1075.6

Diagram of In Vivo Experimental Workflow:

G start Acclimatize Rats grouping Group Animals (Vehicle, Positive Control, Test Compounds) start->grouping treatment Administer Compounds grouping->treatment induction Induce Edema with Carrageenan treatment->induction measurement Measure Paw Volume (0-5 hours) induction->measurement analysis Calculate Edema Inhibition measurement->analysis end Evaluate Efficacy analysis->end

Caption: Workflow for the carrageenan-induced paw edema model.

Expert Synthesis and Future Directions

The data presented in this guide demonstrate that 6-Amino-5-chloropicolinonitrile derivatives, particularly Derivative B, exhibit significant anti-inflammatory properties both in vitro and in vivo. The in vitro studies suggest that these compounds exert their effects, at least in part, by inhibiting the production of key inflammatory mediators like nitric oxide and pro-inflammatory cytokines. The in vivo results in the carrageenan-induced paw edema model further validate their anti-inflammatory potential in a complex biological system.

While the efficacy of Derivative B is promising, it is less potent than the standard NSAID, Indomethacin. Future research should focus on optimizing the structure of this chemical scaffold to enhance its anti-inflammatory activity and improve its pharmacokinetic profile. Further mechanistic studies are also warranted to fully elucidate the molecular targets and signaling pathways modulated by these novel compounds. The exploration of their effects in chronic inflammatory models will be a critical next step in assessing their therapeutic potential for long-term inflammatory diseases.

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  • Shestakov, A. S., et al. (2023). Amino Derivatives of Diaryl Pyrimidines and Azolopyrimidines as Protective Agents against LPS-Induced Acute Lung Injury. Molecules (Basel, Switzerland), 28(2), 741. [Link]

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A Head-to-Head Comparison of Catalysts for Suzuki Coupling with 6-Amino-5-chloropicolinonitrile: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis of novel molecular entities often hinges on the reliable formation of carbon-carbon bonds. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in this endeavor, prized for its versatility and functional group tolerance[1]. However, the application of this powerful reaction to complex, heteroaromatic substrates like 6-amino-5-chloropicolinonitrile presents unique challenges that demand a nuanced approach to catalyst selection. This guide provides an in-depth, head-to-head comparison of common palladium catalysts for the Suzuki coupling of this important building block, offering experimental insights and data-driven recommendations.

The Challenge: Coupling an Electron-Rich, Sterically Hindered Heterocycle

The structure of 6-amino-5-chloropicolinonitrile, a valuable scaffold in medicinal chemistry, introduces several hurdles for a successful Suzuki-Miyaura coupling:

  • Electron-Rich Nature: The presence of the amino group and the pyridine nitrogen enriches the aromatic ring with electrons. This can make the initial, often rate-limiting, oxidative addition of the palladium catalyst to the C-Cl bond more difficult compared to electron-deficient systems[2].

  • Steric Hindrance: The proximity of the amino and cyano groups to the reactive chlorine atom can sterically impede the approach of the bulky palladium catalyst.

  • Catalyst Inhibition: The lone pair of electrons on the amino group and the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst deactivation or the formation of unreactive complexes. This is a common issue with nitrogen-containing heterocycles.

Overcoming these challenges necessitates a careful selection of the palladium catalyst system, including the palladium precursor and, most critically, the phosphine ligand.

Catalyst Systems: A Comparative Analysis

The Workhorse: Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄

For decades, Pd(PPh₃)₄ has been a go-to catalyst for a wide range of Suzuki couplings. Its primary advantages are its commercial availability, relatively low cost, and ease of handling as a stable, crystalline solid.

Performance Insights:

In the context of aminopyridines, Pd(PPh₃)₄ can be effective, particularly with more reactive aryl bromides. However, for less reactive aryl chlorides like 6-amino-5-chloropicolinonitrile, its performance can be sluggish, often requiring higher catalyst loadings (typically 5 mol%) and elevated temperatures[2][3]. The relatively small cone angle and moderate electron-donating ability of the triphenylphosphine ligand are not always sufficient to overcome the activation barrier of the C-Cl bond in electron-rich systems.

A study on the coupling of 2-chloro-3-aminopyridine with phenylboronic acid demonstrated that a related Pd(II) precursor with PPh₃ ligands, bis(triphenylphosphine)palladium(II) dichloride, could achieve a high yield (86%), but this was under standard conditions that may not be universally applicable[2].

The Modern Solution: Buchwald Ligands and Precatalysts

The development of bulky, electron-rich biaryl phosphine ligands by the Buchwald group has revolutionized challenging cross-coupling reactions. Ligands such as SPhos and XPhos, often used in combination with palladium precursors like Pd(OAc)₂ or as pre-formed, air-stable "G2" or "G3" precatalysts, are designed to address the limitations of traditional phosphine ligands.

Performance Insights:

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): SPhos is a highly effective ligand for the Suzuki coupling of a wide array of aryl chlorides, including those that are electron-rich and sterically hindered. The increased electron density on the palladium center from the SPhos ligand facilitates the oxidative addition step, while its steric bulk promotes the final reductive elimination to release the product[4].

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): XPhos is another powerful ligand that often shows exceptional reactivity in difficult couplings. Its significant steric bulk can be particularly advantageous in preventing catalyst decomposition and promoting high turnover numbers. XPhos-based precatalysts, such as XPhos Pd G2, are often highly efficient for the coupling of heteroaryl chlorides[5].

While direct comparative data for 6-amino-5-chloropicolinonitrile is scarce, a patent for the synthesis of structurally similar 6-aryl-4-aminopicolinates and 2-aryl-6-aminopyrimidine-4-carboxylates highlights the successful use of direct Suzuki coupling on the unprotected amino-substituted chloro-heterocycles, achieving high yields (>60-90%) with modern catalyst systems[6]. This strongly suggests that Buchwald-type ligands are well-suited for this transformation.

Data-Driven Comparison of Catalyst Performance

The following table summarizes typical performance characteristics of the discussed catalyst systems based on data from analogous Suzuki-Miyaura couplings of challenging amino- and chloro-substituted heterocycles.

Catalyst SystemTypical SubstrateBoronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)Reference(s)
Pd(PPh₃)₂Cl₂3-Amino-2-chloropyridinePhenylboronic acidNa₂CO₃ (aq)1,4-DioxaneReflux8865[2]
Pd(PPh₃)₄2,4-DichloropyrimidinePhenylboronic acidK₂CO₃1,4-Dioxane10024715[3]
Pd(OAc)₂ / SPhos2-ChlorotoluenePhenylboronic acidK₃PO₄TolueneRT2981[4]
XPhos Pd G27-Chloro-6-azaindole3,4-Difluorophenylboronic acidK₃PO₄1,4-Dioxane/H₂O100 (MW)0.5>902-5[5]

Note: The yields and reaction conditions are reported as found in the cited literature and may vary based on the specific batch of reagents and precise experimental setup.

Experimental Protocols

To provide a practical starting point for your research, detailed experimental protocols for the Suzuki-Miyaura coupling of a generic chloro-aminopyridine with an arylboronic acid are provided below. These should be optimized for 6-amino-5-chloropicolinonitrile.

Protocol 1: Suzuki-Miyaura Coupling using Pd(PPh₃)₂Cl₂

This protocol is adapted from procedures for similar aminopyridine substrates[2].

Materials:

  • 6-Amino-5-chloropicolinonitrile

  • Arylboronic acid (1.1-1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (5 mol%)

  • Sodium carbonate (Na₂CO₃) (2 M aqueous solution, 2-3 equivalents)

  • 1,4-Dioxane (degassed)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask, add 6-amino-5-chloropicolinonitrile (1.0 mmol), the arylboronic acid (1.2 mmol), and bis(triphenylphosphine)palladium(II) dichloride (0.05 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed 1,4-dioxane (5 mL) and the 2 M aqueous sodium carbonate solution (2 mL) to the flask.

  • Heat the reaction mixture to reflux (approximately 100 °C) and stir vigorously for 8-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Protocol 2: Suzuki-Miyaura Coupling using XPhos Pd G2

This protocol is based on modern catalytic systems for challenging heteroaryl chlorides[5].

Materials:

  • 6-Amino-5-chloropicolinonitrile

  • Arylboronic acid (1.2-1.5 equivalents)

  • XPhos Pd G2 (2-5 mol%)

  • Potassium phosphate (K₃PO₄) (2-3 equivalents)

  • 1,4-Dioxane/Water (e.g., 4:1 v/v, degassed)

  • Microwave vial or sealed tube

  • Magnetic stirrer/hotplate or microwave reactor

  • Standard glassware for workup and purification

Procedure:

  • In a microwave vial or sealed tube, combine 6-amino-5-chloropicolinonitrile (1.0 mmol), the arylboronic acid (1.5 mmol), XPhos Pd G2 (0.02-0.05 mmol), and potassium phosphate (3.0 mmol).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed 1,4-dioxane/water solvent mixture (5 mL).

  • Seal the vessel and heat the reaction mixture to 100-120 °C (conventional heating) or in a microwave reactor at a set temperature for 30-60 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Catalytic Process

To better understand the underlying mechanisms and workflows, the following diagrams are provided.

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)L₂(X) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar'B(OH)₂ Base pd2_aryl_complex Ar-Pd(II)L₂(Ar') transmetalation->pd2_aryl_complex reductive_elimination Reductive Elimination pd2_aryl_complex->reductive_elimination reductive_elimination->pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Workflow start Start: Catalyst & Reagent Selection reaction_setup Reaction Setup under Inert Atmosphere start->reaction_setup heating Heating & Stirring (Conventional or Microwave) reaction_setup->heating monitoring Reaction Monitoring (TLC/LC-MS) heating->monitoring workup Aqueous Workup & Extraction monitoring->workup purification Purification (Column Chromatography) workup->purification analysis Product Characterization purification->analysis

Caption: A general experimental workflow for catalyst comparison in Suzuki coupling.

Conclusion and Recommendations

The Suzuki-Miyaura coupling of 6-amino-5-chloropicolinonitrile is a challenging yet achievable transformation crucial for the synthesis of novel compounds in drug discovery. While traditional catalysts like Pd(PPh₃)₄ may offer a baseline, modern catalyst systems based on bulky, electron-rich Buchwald ligands such as SPhos and XPhos are highly recommended for achieving superior yields and reaction efficiency with this substrate.

Key Recommendations:

  • Catalyst Choice: For initial screening, an XPhos-based precatalyst (e.g., XPhos Pd G2) is a robust starting point due to its proven efficacy with challenging heteroaryl chlorides.

  • Ligand Properties: The choice of a bulky and electron-donating phosphine ligand is critical to facilitate the oxidative addition of the C-Cl bond and promote reductive elimination[4].

  • Reaction Conditions: A thorough screening of bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems (e.g., 1,4-dioxane/water, toluene/water) is essential for optimizing the reaction.

  • Unprotected Amine: Based on literature for analogous substrates, the direct coupling without protection of the amino group is a viable and efficient strategy[6].

By leveraging these insights and the provided experimental frameworks, researchers can confidently approach the Suzuki-Miyaura coupling of 6-amino-5-chloropicolinonitrile and accelerate their synthetic endeavors.

References

  • Bremner, W. S., et al. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 69(25), 8751–8759. [Link]

  • Saito, Y., et al. (2003). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. The Journal of Organic Chemistry, 68(24), 9367–9371. [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]

  • Epp, J. B., et al. (2020). Synthesis of 6-aryl-4-aminopicolinates and 2-aryl-6-aminopyrimidine-4-carboxylates by direct suzuki coupling. U.S.
  • Myers, A. G. The Suzuki Reaction. Harvard University. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Onnuch, P., et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 998-1005. [Link]

  • Savitha, B., et al. (2019). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki–Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine. Molecular Diversity, 23, 857–866. [Link]

  • Reizman, B. J., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(6), 658-666. [Link]

  • Panda, N., et al. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Organics, 3(1), 1-23. [Link]

  • Encyclopedia.pub. (2023). Principles of the Suzuki Coupling Reaction. [Link]

  • Ghaffari, M. F., et al. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega, 6(51), 35747–35761. [Link]

  • InCatT. (2021). Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review). [Link]

  • Ghaffari, M. F., et al. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega, 6(51), 35747–35761. [Link]

  • Savitha, B., et al. (2019). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki–Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine. Molecular Diversity, 23(3), 857-866. [Link]

  • Bremner, W. S., et al. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 69(25), 8751-8759. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Onnuch, P., Ramagonolla, K., & Liu, R. Y. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 998-1005. [Link]

  • Reizman, B. J., Wang, Y. M., Buchwald, S. L., & Jensen, K. F. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(6), 658-666. [Link]

  • Panda, N., & Sen, S. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Organics, 3(1), 1-23. [Link]

  • Encyclopedia.pub. (2023, January 6). Principles of the Suzuki Coupling Reaction. Retrieved from [Link]

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A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Amino-5-chloropicolinonitrile Analogs in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

The picolinonitrile scaffold, a pyridine ring bearing a nitrile group, is a cornerstone in medicinal chemistry, lauded for its versatile applications in drug discovery.[1] The nitrile group's unique electronic properties allow it to act as a hydrogen bond acceptor and a bioisostere for key functional groups, making it an attractive feature in the design of novel therapeutic agents.[1] Within this class of compounds, 6-amino-5-chloropicolinonitrile and its analogs have garnered significant interest, particularly in the realm of oncology. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of these analogs, drawing on experimental data to illuminate the critical structural features that govern their anticancer activity.

The 6-Aminopicolinonitrile Core: A Privileged Scaffold in Anticancer Research

The 6-aminopyridine moiety is a recurring motif in a multitude of biologically active compounds. The strategic placement of an amino group at the 6-position and a chlorine atom at the 5-position of the picolinonitrile ring creates a unique electronic and steric environment that can be exploited for targeted drug design. The introduction of a chlorine atom, in particular, is a well-established strategy in medicinal chemistry to enhance the biological potency of a compound.[2][3] This guide will delve into a comparative analysis of a series of 6-amino-2-pyridone-3,5-dicarbonitrile derivatives, which serve as close structural analogs to the core 6-amino-5-chloropicolinonitrile structure. These compounds have been systematically evaluated for their anticancer properties, providing a robust dataset for understanding their SAR.[4]

Structure-Activity Relationship Analysis of 6-Amino-2-pyridone-3,5-dicarbonitrile Analogs

A key study in this area involved the synthesis and evaluation of a library of 16 derivatives of a 6-amino-2-pyridone-3,5-dicarbonitrile scaffold against murine glioblastoma cell lines.[4] The findings from this research offer valuable insights into how substitutions at various positions on the core structure influence anticancer efficacy.

General Scaffold and Points of Modification

The core structure and the key points of modification for the analyzed series of 6-amino-2-pyridone-3,5-dicarbonitrile analogs are illustrated below. The primary points of diversification are the substituents on the nitrogen at position 1 (R1) and the aryl group at position 4 (R2).

Caption: General scaffold of 6-amino-2-pyridone-3,5-dicarbonitrile analogs.

Comparative Anticancer Activity

The anticancer activity of the synthesized analogs was assessed against the murine glioma GL-261 cell line. The half-maximal effective concentration (EC50) values provide a quantitative measure of their potency.

Compound IDR1 (Substitution at N1)R2 (Substitution at C4)EC50 (µM) against GL-261
5a Benzylp-tolyl>100
5g 4-chlorobenzyl4-chlorophenyl1.8
5h 2,4-dichlorobenzyl4-chlorophenyl2.1
5k 4-chlorobenzyl4-fluorophenyl1.9
5o 4-chlorobenzyl4-bromophenyl1.2
Data extracted from Nicely et al. (2022).[5]
Key SAR Insights:
  • Crucial Role of N1 and C4 Substituents: The unsubstituted analog (R1 = H, R2 = Phenyl) was found to be inactive, underscoring the necessity of appropriate substitutions at these positions for anticancer activity.

  • Impact of Halogenation on the N1-Benzyl Group: The introduction of a chlorine atom on the benzyl group at the N1 position significantly enhanced potency. For instance, the 4-chlorobenzyl derivative (5g ) exhibited an EC50 of 1.8 µM, a dramatic improvement over the unsubstituted benzyl analog (5a , EC50 >100 µM).[5]

  • Influence of Halogens on the C4-Aryl Group: Similarly, halogenation of the aryl ring at the C4 position was critical for activity. Analogs with a chloro, fluoro, or bromo substituent at the para-position of the C4-phenyl ring displayed potent anticancer effects.

  • Synergistic Effect of Dual Halogenation: The most potent compounds in the series featured halogen substitutions on both the N1-benzyl and C4-aryl moieties. Compound 5o , with a 4-chlorobenzyl group at N1 and a 4-bromophenyl group at C4, emerged as the most active derivative with an EC50 of 1.2 µM.[4][5] This suggests a synergistic effect of these substitutions in enhancing the anticancer activity.

Experimental Protocols

The synthesis and biological evaluation of these analogs followed a systematic and reproducible workflow.

General Synthetic Workflow

The 6-amino-2-pyridone-3,5-dicarbonitrile derivatives were synthesized via a one-pot, two-step reaction.[4]

Synthesis_Workflow cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Michael Addition & Cyclization A Aldehyde (R2-CHO) C Intermediate A->C Betaine, Guanidine Carbonate B Malononitrile B->C E Final Product C->E Reflux D N-substituted-2-cyanoacetamide (R1-NHCOCH2CN) D->E

Caption: Synthetic workflow for 6-amino-2-pyridone-3,5-dicarbonitriles.

Step-by-Step Synthesis: [4][5]

  • Knoevenagel Condensation: An equimolar mixture of the desired aldehyde (R2-CHO) and malononitrile is reacted in the presence of catalytic amounts of betaine and guanidine carbonate.

  • Michael Addition and Cyclization: The appropriate N-substituted-2-cyanoacetamide is added to the reaction mixture, which is then refluxed to yield the final 6-amino-2-pyridone-3,5-dicarbonitrile product.

Anticancer Activity Assessment: MTT Assay

The in vitro anticancer activity of the synthesized compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT_Assay A Seed cancer cells in 96-well plates B Treat cells with varying concentrations of test compounds A->B C Incubate for a specified period (e.g., 48-72 hours) B->C D Add MTT solution to each well C->D E Incubate to allow formazan crystal formation D->E F Solubilize formazan crystals with a solvent (e.g., DMSO) E->F G Measure absorbance at a specific wavelength (e.g., 570 nm) F->G H Calculate cell viability and determine EC50 values G->H

Caption: Experimental workflow for the MTT assay.

Comparative Analysis and Future Perspectives

The SAR studies on 6-amino-2-pyridone-3,5-dicarbonitrile analogs provide a compelling case for the therapeutic potential of the broader class of 6-amino-5-chloropicolinonitrile derivatives. The clear trends observed with respect to halogen substitutions offer a rational basis for the design of more potent and selective anticancer agents.

While the presented data focuses on a specific series of analogs, the underlying principles can be extrapolated to guide the development of other picolinonitrile-based compounds. Future research should aim to:

  • Explore a wider range of substitutions at the N1 and C4 positions to further refine the SAR.

  • Investigate the mechanism of action of the most potent compounds to identify their molecular targets.

  • Evaluate the in vivo efficacy and pharmacokinetic properties of lead candidates in preclinical models of cancer.

By leveraging the insights gained from these SAR studies, researchers can continue to innovate and develop novel picolinonitrile-based therapeutics for the treatment of cancer and other diseases.

References

  • Benchchem. Applications of Picolinonitrile Compounds in Drug Discovery: Application Notes and Protocols. Accessed February 2024.
  • Nicely, L. G., Vala, R. M., Upadhyay, D. B., et al. (2022). One-Pot Two-Step Catalytic Synthesis of Rationally Designed 6-amino-2-pyridone-3,5-dicarbonitriles Enabling Anti-Cancer Bioactivity. ChemRxiv.
  • MDPI. (2011).
  • National Institutes of Health. (2019). Effect of Amino Acid Substitutions on Biological Activity of Antimicrobial Peptide. Avicenna Journal of Medical Biotechnology, 11(4), 291-296.
  • Benchchem. A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Chloro-2-oxo-4-hydroxy-1,2-dihydroquinoline-3-carboxamide Analogs as Anticancer Agents. Accessed February 2024.
  • TÜBİTAK. (2023). Structure-activity relationship of anticancer drug candidate quinones. Turkish Journal of Chemistry, 47(1), 152-165.
  • Elsevier. (2021). Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. Saudi Pharmaceutical Journal, 29(7), 748-761.
  • PubMed. (2014). Synthesis and antiangiogenic activity of 6-amido-2,4,5-trimethylpyridin-3-ols. Bioorganic & Medicinal Chemistry Letters, 24(14), 3093-3097.
  • ResearchGate. (2010). Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. Chinese Chemical Letters, 21(1), 22-25.
  • Euro Chlor. (2002). Influence of Chlorine Substituents on Biological Activity of Chemicals.
  • Benchchem. A Comparative Guide to Kinase Inhibitor Scaffolds: 3-Amino-5,6-dimethyl-2(1H)-pyridinone in. Accessed February 2024.
  • ChemRxiv. (2022). One-Pot Two-Step Catalytic Synthesis of Rationally Designed 6-amino-2-pyridone-3,5-dicarbonitriles Enabling Anti-Cancer Bioactivity.
  • ResearchGate. (2023).
  • Royal Society of Chemistry. (2022). Design, synthesis and structure–activity relationship studies on erianin analogues as pyruvate carboxylase inhibitors in hepatocellular carcinoma cells. Organic & Biomolecular Chemistry, 20(24), 4967-4979.
  • PubChem. 6-Amino-5-chloronicotinonitrile. Accessed February 2024.
  • National Institutes of Health. (2021). Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. Molecules, 26(23), 7233.
  • National Institutes of Health. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports, 13(1), 15694.
  • MDPI. (2024). Comparative Analysis of Adverse Effects: Protein Kinase Inhibitors Versus Traditional Anticancer Therapies. Cancers, 16(8), 1563.
  • MDPI. (2014). N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitriles: Microwave-Assisted Synthesis and Biological Properties. Molecules, 19(1), 634-653.
  • International Journal of ChemTech Research. (2015). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. International Journal of ChemTech Research, 8(12), 319-330.
  • PubMed. (2005). Synthesis and biological evaluation of novel 6-nitro-5-substituted aminoquinolines as local anesthetic and anti-arrhythmic agents: molecular modeling study. Bioorganic & Medicinal Chemistry, 13(9), 3175-3183.
  • National Institutes of Health. (2023). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. RSC Advances, 13(41), 28839-28854.
  • ResearchGate. (2022). Influence of Chlorine Substituents on Biological Activity of Chemicals.
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Technical Guide: Validating the Mechanism of Action of 6-Amino-5-chloropicolinonitrile (Halauxifen-methyl)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Arylpicolinate Shift

Molecule Focus: 6-Amino-5-chloropicolinonitrile is the structural core of Halauxifen-methyl (marketed as Arylex™ active).

As a Senior Application Scientist, I present this guide to clarify a critical shift in synthetic auxin herbicidology. While traditional Group 4 herbicides (e.g., 2,4-D, dicamba) rely heavily on the TIR1 receptor pathway, halauxifen-methyl represents the arylpicolinate subclass. Its distinct mode of action (MoA) is defined by a unique affinity for the AFB5 (Auxin Signaling F-Box 5) receptor homolog.

This guide provides the experimental framework to validate this specific interaction, offering a robust system to differentiate arylpicolinates from phenoxy-carboxylates (2,4-D) and benzoates (dicamba).

Mechanism of Action: The AFB5 Interaction

The efficacy of halauxifen-methyl at extremely low use rates (grams vs. kilograms per hectare) is driven by its molecular recognition profile. Unlike 2,4-D, which faces widespread resistance due to TIR1 mutations or enhanced metabolic degradation, halauxifen-methyl bypasses these resistance mechanisms by targeting an alternative signaling entry point.

The Signaling Cascade
  • Entry: Halauxifen-methyl enters the cell and translocates to the nucleus.

  • Receptor Recruitment: It functions as a "molecular glue," stabilizing the interaction between the F-box protein AFB5 (part of the SCF E3 ubiquitin ligase complex) and the Aux/IAA transcriptional repressor.

  • Ubiquitination: The SCF^AFB5 complex ubiquitinates the Aux/IAA repressor.

  • Degradation: The 26S proteasome degrades the ubiquitinated repressor.

  • Transcription: Auxin Response Factors (ARFs) are released, triggering uncontrolled expression of genes like ACS (ethylene biosynthesis) and NCED (ABA biosynthesis).

  • Physiological Collapse: The plant succumbs to hypersensitive-like tissue necrosis and epinasty.

Visualization: The Arylpicolinate Pathway

MoA_Pathway Halauxifen Halauxifen-methyl (Ligand) Complex Ternary Complex (Ligand-Receptor-Substrate) Halauxifen->Complex Binds AFB5 SCF-AFB5 (E3 Ligase Complex) AFB5->Complex Recruits AuxIAA Aux/IAA (Repressor) AuxIAA->Complex Targeted Ubiquitin Poly-Ubiquitination Complex->Ubiquitin Catalyzes Proteasome 26S Proteasome Degradation Ubiquitin->Proteasome ARF ARF Transcription Factors Released Proteasome->ARF Releases Inhibition GeneExp Gene Overexpression (ACS, NCED) ARF->GeneExp Activates Death Senescence & Necrosis GeneExp->Death Physiological Collapse

Caption: The SCF^AFB5-mediated degradation pathway specific to arylpicolinate herbicides.

Comparative Performance Analysis

The following data highlights the divergence in performance between halauxifen-methyl and legacy auxins.

FeatureHalauxifen-methyl (Arylex™)2,4-D (Phenoxy)Dicamba (Benzoate)
Primary Receptor Target AFB5 (High Affinity)TIR1 / AFB1-3TIR1 / AFB5 (Mixed)
Typical Use Rate 5 – 7.5 g ae/ha 280 – 1120 g ae/ha280 – 560 g ae/ha
Binding Kinetics Rapid association; distinct dissociation kinetics favoring AFB5.Slower dissociation from TIR1; weaker binding to AFB5.[1]Moderate affinity across receptors.
Resistance Profile Controls 2,4-D & Glyphosate resistant biotypes.Widespread resistance (metabolic & target site).Increasing resistance (dicamba-specific).
Volatility Extremely Low (Non-volatile ester)High (Ester) to Low (Choline salt)Moderate to High (depending on formulation)
Symptomology Rapid necrosis (days); "brittle" stems.Epinasty (twisting) dominates early phase.Cupping of leaves; epinasty.

Key Insight: The ~100x reduction in use rate for halauxifen-methyl validates the higher specific activity of the AFB5-mediated signaling pathway compared to the TIR1 pathway for herbicidal efficacy in broadleaf weeds.

Validation Protocols: Self-Validating Systems

To scientifically validate the mechanism of action, one cannot simply observe weed death. You must prove causality linked to the AFB5 receptor.

Protocol A: Differential Genotype Bioassay (The "Gold Standard")

Objective: Confirm AFB5 specificity by comparing efficacy on Wild Type (WT) Arabidopsis vs. tir1 and afb5 mutants.

Reagents:

  • Arabidopsis thaliana seeds: Col-0 (WT), tir1-1 (mutant), afb5-5 (mutant).

  • Halauxifen-methyl (analytical standard).[2][3]

  • 2,4-D (positive control).[4][5]

  • MS Agar plates.

Workflow:

  • Stratification: Vernalize seeds at 4°C for 2 days.

  • Treatment: Plate seeds on MS media containing varying concentrations (0, 1, 10, 100 nM) of Halauxifen-methyl and 2,4-D.

  • Growth: Incubate vertically at 22°C, 16h light cycle for 7-10 days.

  • Measurement: Measure primary root length using image analysis software (e.g., ImageJ).

Validation Logic (Expected Results):

  • If MoA is AFB5-dependent: The afb5 mutant will show resistance (long roots) to Halauxifen-methyl, while the tir1 mutant will remain susceptible (short roots).

  • Control Check: The tir1 mutant should show resistance to 2,4-D, while the afb5 mutant remains susceptible to 2,4-D.

  • This double-dissociation confirms the unique receptor target.

Protocol B: Molecular Marker Quantification (qRT-PCR)

Objective: Validate the downstream transcriptional explosion characteristic of auxin overdose.

Target Genes:

  • ACS (1-aminocyclopropane-1-carboxylate synthase) - Ethylene precursor.[6]

  • NCED (9-cis-epoxycarotenoid dioxygenase) - ABA biosynthesis.[7][6]

Workflow:

  • Treatment: Spray 3-week-old Galium aparine (cleavers) or Conyza canadensis with 5 g ai/ha Halauxifen-methyl.

  • Harvest: Collect leaf tissue at T=0, 6h, 12h, 24h post-treatment. Flash freeze in liquid nitrogen.

  • Extraction: Isolate RNA using Trizol/column method; synthesize cDNA.

  • Quantification: Perform qPCR using gene-specific primers. Normalize to housekeeping gene (e.g., Actin or UBQ).

Validation Logic:

  • A valid MoA confirmation requires a >10-fold upregulation of ACS and NCED within 6-12 hours.

  • Failure condition: If upregulation is absent or delayed (>48h), the observed phytotoxicity is likely due to contact burn (solvent effect) rather than systemic auxin mimicry.

Visualization: Experimental Logic Flow

Validation_Protocol cluster_results Phenotypic Readout (Root Growth) Start Start Validation Select Select Genotypes: WT, tir1, afb5 Start->Select Treat Apply Herbicide (Dose Response) Select->Treat Result1 WT: Inhibited tir1: Inhibited afb5: Resistant Treat->Result1 Halauxifen-methyl Result2 WT: Inhibited tir1: Resistant afb5: Inhibited Treat->Result2 2,4-D (Control) Conclusion1 CONFIRMED: Arylpicolinate (AFB5) MoA Result1->Conclusion1 Conclusion2 CONFIRMED: Phenoxy (TIR1) MoA Result2->Conclusion2

Caption: Decision tree for validating receptor specificity using Arabidopsis mutant lines.

References

  • Corteva Agriscience. (2025). Arylex™ Active Technical Bulletin. Retrieved from

  • Xu, J., et al. (2022).[6][8][4] "Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl." Agronomy, 12(7), 1659.[8] Retrieved from

  • Bell, J. L., Schmitzer, P. R., & Robinson, A. E. (2014).[3] "Halauxifen-methyl: A new arylpicolinate herbicide for broad-spectrum weed control."[2] Weed Technology. Retrieved from

  • Prigge, M. J., et al. (2016).[4] "The Arabidopsis Auxin Receptor F-Box Protein AFB5 Is a Target of the Synthetic Auxin Picloram." Cell Reports. Retrieved from

  • Todd, O. E., et al. (2020). "Synthetic auxin herbicide resistance: The role of TIR1/AFB family." Plant Physiology. Retrieved from

Sources

Safety Operating Guide

6-Amino-5-chloropicolinonitrile: Laboratory Disposal & Safety Guide

[1]

Executive Directive

Do not dispose of 6-Amino-5-chloropicolinonitrile (CAS: 1017779-13-1 / 156361-02-3) down the drain. [1]

This compound presents a dual-hazard profile : it is a halogenated organic (containing chlorine) and a nitrile (containing a cyano group). Improper disposal risks the generation of hydrogen cyanide (HCN) gas if acidified, and the formation of dioxins if incinerated at insufficient temperatures.[1]

This guide defines the Self-Validating Disposal Protocol required to manage these risks.

Hazard Profile & Causality

To safely dispose of this compound, you must understand the causality of its hazards.[1] We do not simply follow rules; we mitigate specific chemical mechanisms.[2][3][4]

Physicochemical Hazard Table
PropertyDataOperational Implication
Molecular Formula C₆H₄ClN₃High Nitrogen/Chlorine Content: Requires specialized incineration (scrubbers for HCl/NOx).
Functional Groups -NH₂ (Amine)-Cl (Chloro)-CN (Nitrile)Incompatibility: Reacts with strong acids to release HCN. Reacts with oxidizers.[3]
GHS Classification Acute Tox. 3 (Oral/Dermal/Inhal)Skin Irrit. 2, Eye Irrit.[1][5] 2APPE Requirement: Double nitrile gloves and face shield are mandatory during disposal handling.
Combustion Products HCl, HCN, NOx, CO, CO₂Fire Safety: Do not use water jet.[1] Use dry chemical or CO₂.[3][6]
The "Dual-Hazard" Mechanism[1]
  • The Nitrile Risk (Acid Sensitivity): The cyano group (-CN) is stable at neutral/basic pH. However, if mixed with acidic waste streams (common in HPLC waste), protonation can lead to the release of Hydrogen Cyanide (HCN) gas.[1]

    • Rule: Never mix this waste with "Acidic Aqueous" streams.

  • The Halogen Risk (Incineration): The chlorine atom requires the waste to be directed to a Halogenated Waste stream. Standard non-halogenated solvent incineration cannot handle high chlorine content without damaging equipment or releasing hydrochloric acid.

The Self-Validating Segregation System

A self-validating system prevents error by design. Use the following logic gate to determine the correct waste stream.

Logic Diagram: Waste Stream Decision Matrix

WasteSegregationStartWaste Material Containing6-Amino-5-chloropicolinonitrileStatePhysical State?Start->StateSolidSolid / Powder(Weighing boats, gloves, pure compound)State->SolidSolidLiquidLiquid Solution(Mother liquor, HPLC effluent)State->LiquidLiquidBinSolidSOLID TOXIC WASTE(Do not mix with oxidizers)Solid->BinSolidSolventCheckMajor Solvent Type?Liquid->SolventCheckHalogenatedHalogenated Solvent(DCM, Chloroform)SolventCheck->HalogenatedContains Cl/F/BrNonHalogenatedNon-Halogenated Solvent(Methanol, Ethyl Acetate)SolventCheck->NonHalogenatedNo HalogensAqueousAqueous SolutionSolventCheck->AqueousWater BasedBinHaloLIQUID HALOGENATED WASTE(High BTU Incineration)Halogenated->BinHaloBinNonHaloLIQUID HALOGENATED WASTE(Trace Cl forces this classification)NonHalogenated->BinNonHaloContaminant RuleBinAqAQUEOUS TOXIC WASTE(Adjust pH > 10 to secure CN)Aqueous->BinAq

Caption: Decision matrix for segregating 6-Amino-5-chloropicolinonitrile waste. Note that even non-halogenated solvents containing this compound must often be treated as halogenated waste due to the solute's chlorine content.

Detailed Operational Protocols

Protocol A: Solid Waste Disposal (Primary Method)

Best for: Expired reagents, contaminated gloves, weighing boats, and filter cakes.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Apply a hazardous waste label immediately.

    • Constituents: "Solid Debris contaminated with 6-Amino-5-chloropicolinonitrile."

    • Hazards: Check "Toxic" and "Irritant."[7]

  • Segregation: Ensure no oxidizers (e.g., permanganates, nitrates) are placed in this jar.[1]

  • Sealing: Cap tightly. If the compound is a fine powder, place the jar inside a secondary clear zip-lock bag to prevent dust dispersion upon reopening at the waste facility.[1]

Protocol B: Liquid Waste (Mother Liquors)

Best for: Reaction mixtures and HPLC effluents.

  • Classification: Because the solute contains Chlorine, the entire solution should default to the Halogenated Waste stream unless the concentration is negligible (<0.1% typically, but check local EHS rules).[1]

  • pH Check (Critical):

    • Test the pH of the solution.

    • If Acidic (pH < 7): Slowly adjust to pH 9-10 using 1M NaOH or Sodium Carbonate. This stabilizes the nitrile group and prevents HCN evolution.

  • Consolidation: Pour into the "Halogenated Organic Solvents" carboy.

    • Note: Do not pour into "Non-Halogenated" carboys, as the chlorine content can violate the disposal facility's parameters for fuel blending.[1]

Protocol C: Emergency Spill Response

For spills > 100 mg or involving solution spread.

SpillResponseSpillSpill DetectedEvacuateIsolate Area(Alert Lab Personnel)Spill->EvacuatePPEDon PPE(Double Nitrile Gloves, Goggles, Lab Coat)Evacuate->PPEAbsorbAbsorb(Vermiculite or Chem-Sorb pads)PPE->AbsorbCollectCollect(Scoop into HDPE Jar)Absorb->CollectWashWash Surface(Soap & Water - NO BLEACH initially)Collect->WashDisposalLabel as Hazardous WasteWash->Disposal

Caption: Immediate workflow for managing spills. Note the restriction on bleach usage initially to avoid complex chloramine/cyanogen chloride formation.

Regulatory Compliance & Logistics

EPA/RCRA Waste Codes (USA)

While 6-Amino-5-chloropicolinonitrile is not explicitly "P-listed" by CAS number in 40 CFR 261.33, it must be characterized by its properties:

  • D003 (Reactivity): Applicable if the waste is capable of generating toxic gases (HCN) when exposed to pH conditions between 2 and 12.5. Strict adherence to maintaining basic pH negates this, but the potential classifies it.[1]

  • Characteristic Toxic Waste: Due to the acute toxicity (LD50 values often <300 mg/kg for aminopyridines), it is treated as hazardous chemical waste.

Transport & Shipping (DOT)

If shipping pure substance for disposal:

  • Proper Shipping Name: Nitriles, solid, toxic, n.o.s. (6-Amino-5-chloropicolinonitrile) or Pyridines, solid, toxic, n.o.s.

  • UN Number: UN 3439 or UN 2811 (Consult SDS Section 14).

  • Class: 6.1 (Toxic).

  • Packing Group: III (typically, unless high purity/toxicity dictates II).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1482881, 6-Amino-5-chloronicotinonitrile.[1] Retrieved from [Link]

  • US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[2] Retrieved from [Link]

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.